Product packaging for Methyl p-tolyl sulfone(Cat. No.:CAS No. 3185-99-7)

Methyl p-tolyl sulfone

Cat. No.: B182190
CAS No.: 3185-99-7
M. Wt: 170.23 g/mol
InChI Key: YYDNBUBMBZRNQQ-UHFFFAOYSA-N
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Description

Methyl p-tolyl sulfone ( 3185-99-7) is a high-purity organosulfur compound with a molecular formula of C₈H₁₀O₂S and a molecular weight of 170.23 g/mol. This versatile chemical serves as a critical building block and intermediate in diverse research and development fields, particularly in the synthesis of more complex molecules. Its primary research value lies in its applications as a key intermediate in the pharmaceutical and agrochemical industries. In pharmaceutical R&D, it is utilized in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex drug candidates . In agrochemical research, it functions as a crucial precursor in the development of herbicides, insecticides, and fungicides, supporting innovations in crop protection . The compound also finds application in materials science, serving as an intermediate in the synthesis of polymers and dyes, where it contributes to enhanced material durability and performance . Furthermore, in specialized toxicological studies, its deiodinated analog is used to help elucidate the mode of action of related compounds, such as the biocide Diiodomethyl-p-tolylsulfone . The product is characterized by its white to almost white crystalline powder or crystal appearance . It has a melting point of 86–89°C and a boiling point of approximately 140°C at 3 mmHg . It is recommended to store this product in a cool, dark place at room temperature . This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2S B182190 Methyl p-tolyl sulfone CAS No. 3185-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-methylsulfonylbenzene
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InChI

InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H,1-2H3
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InChI Key

YYDNBUBMBZRNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O2S
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DSSTOX Substance ID

DTXSID6075229
Record name 1-Methyl-4-(methylsulfonyl)benzene
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Molecular Weight

170.23 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Methyl p-tolyl sulfone
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CAS No.

3185-99-7
Record name Methyl p-tolyl sulfone
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Record name p-Tolyl methyl sulfone
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Record name p-(methylsulphonyl)toluene
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Record name P-TOLYL METHYL SULFONE
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Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and significance of determining the crystal structure of methyl p-tolyl sulfone. While the specific quantitative crystallographic data from the primary literature is not publicly accessible and therefore not reproduced here, this document details the experimental protocols required for such an analysis and presents the logical workflow through diagrams.

Introduction

This compound (CAS No: 3185-99-7) is a small organic molecule of interest in medicinal chemistry and materials science.[1][2] Its three-dimensional atomic arrangement, or crystal structure, is fundamental to understanding its physicochemical properties, including solubility, melting point, and crystal packing. This information is critical for applications in drug development, where solid-state properties influence formulation, bioavailability, and stability, as well as in materials science for the design of novel functional materials.

The definitive method for elucidating the solid-state structure of crystalline compounds is single-crystal X-ray diffraction (XRD). This guide will detail the typical experimental workflow and data analysis involved in the crystal structure determination of a compound like this compound.

Data Presentation

A complete crystallographic analysis of this compound would yield precise quantitative data. This data is typically deposited in crystallographic databases such as the Cambridge Structural Database (CSD) under a specific deposition number. For this compound, the relevant deposition number is CCDC 647683.[1] Access to this database or the full-text publication with the DOI: 10.1107/S1600536807018545 is required to obtain the specific numerical values for the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₈H₁₀O₂S
Formula weight170.23
TemperatureData not available
WavelengthData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensionsa = Data not available Å α = Data not available °b = Data not available Å β = Data not available °c = Data not available Å γ = Data not available °
VolumeData not available ų
ZData not available
Density (calculated)Data not available Mg/m³
Absorption coefficientData not available mm⁻¹
F(000)Data not available
Crystal sizeData not available mm³
Theta range for data collectionData not available °
Index rangesData not available
Reflections collectedData not available
Independent reflectionsData not available [R(int) = Data not available]
Completeness to thetaData not available %
Refinement methodFull-matrix least-squares on F²
Data / restraints / paramsData not available
Goodness-of-fit on F²Data not available
Final R indices [I>2sigma(I)]R1 = Data not available, wR2 = Data not available
R indices (all data)R1 = Data not available, wR2 = Data not available
Largest diff. peak and holeData not available e.Å⁻³

Table 2: Selected Bond Lengths (Å) for this compound

Atom 1Atom 2Length (Å)
SO1Data not available
SO2Data not available
SC(aryl)Data not available
SC(methyl)Data not available
C(aryl)C(aryl)Data not available
C(aryl)C(methyl)Data not available

Table 3: Selected Bond Angles (°) for this compound

Atom 1Atom 2Atom 3Angle (°)
O1SO2Data not available
O1SC(aryl)Data not available
O2SC(aryl)Data not available
O1SC(methyl)Data not available
O2SC(methyl)Data not available
C(aryl)SC(methyl)Data not available

Experimental Protocols

The determination of the crystal structure of a small organic molecule like this compound follows a well-established protocol involving several key stages:

Synthesis and Crystallization

High-purity this compound is required for obtaining diffraction-quality single crystals. The synthesis can be achieved through various methods, such as the oxidation of the corresponding sulfide or the reaction of a p-toluenesulfinate salt with a methylating agent.

Once the pure compound is obtained, the next critical and often challenging step is to grow suitable single crystals. Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal growth.

The choice of solvent or solvent system is crucial and is often determined empirically.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms and reduce radiation damage.

Monochromatic X-rays are directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector. Each diffraction spot's intensity and position are recorded.

Data Reduction and Structure Solution

The collected diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The unit cell parameters and the crystal's space group are determined from the positions of the diffraction spots.

The phase problem, a central challenge in X-ray crystallography, is then solved to obtain an initial electron density map. For small molecules, direct methods are typically successful in determining the initial phases.

Structure Refinement

An atomic model is built into the initial electron density map. This model is then refined against the experimental diffraction data using a least-squares minimization algorithm. The refinement process optimizes the positional and thermal parameters of each atom until the calculated diffraction pattern from the model closely matches the experimentally observed pattern. The quality of the final refined structure is assessed using metrics such as the R-factor.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Growth of Single Crystals Purification->Crystallization Mounting Crystal Mounting & Cooling Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataReduction Data Reduction DataCollection->DataReduction StructureSolution Structure Solution (Direct Methods) DataReduction->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation logical_relationship cluster_experiment Experimental Data cluster_analysis Crystallographic Analysis cluster_results Structural Information DiffractionData Diffraction Intensities {h, k, l, I, σ(I)} UnitCell Unit Cell & Space Group DiffractionData->UnitCell PhaseProblem Phase Determination DiffractionData->PhaseProblem UnitCell->PhaseProblem ElectronDensity Electron Density Map PhaseProblem->ElectronDensity AtomicModel Atomic Model ElectronDensity->AtomicModel Structure 3D Crystal Structure (Bond Lengths, Angles) AtomicModel->Structure

References

1H NMR and 13C NMR spectral data of methyl p-tolyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl p-Tolyl Sulfone

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characterization of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for this compound, including experimental protocols and data interpretation.

Data Presentation

The quantitative ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized below. These tables provide a clear and concise reference for the chemical shifts (δ), multiplicities, coupling constants (J), and assignments of the various nuclei in the molecule.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.82Doublet (d)8.02HAr-H (ortho to SO₂CH₃)
7.36Doublet (d)7.92HAr-H (meta to SO₂CH₃)
3.03Singlet (s)-3H-SO₂CH₃
2.45Singlet (s)-3HAr-CH₃

Table 2: ¹³C NMR Spectral Data of this compound [1]

Chemical Shift (δ) ppmAssignment
144.65Ar-C (para to -CH₃)
137.68Ar-C (ipso to -CH₃)
129.93Ar-C (meta to -SO₂CH₃)
127.35Ar-C (ortho to -SO₂CH₃)
44.59-SO₂CH₃
21.59Ar-CH₃

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the corresponding ¹H and ¹³C NMR assignments.

Caption: Structure of this compound with NMR assignments.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Analyte Quantity: For a ¹H NMR spectrum, accurately weigh between 5-25 mg of this compound. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Use approximately 0.6-0.7 mL of the solvent.

  • Dissolution: The weighed sample is dissolved in the deuterated solvent within a clean, dry vial. To ensure complete dissolution, the mixture can be gently agitated or sonicated.

  • Filtration and Transfer: To remove any particulate matter that could adversely affect the magnetic field homogeneity and thus the spectral resolution, the solution is filtered through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.

  • Final Volume and Capping: The final volume of the sample in the NMR tube should be adjusted to a height of approximately 4-5 cm. The tube should be securely capped to prevent solvent evaporation and contamination.

2. NMR Data Acquisition

  • Instrumentation: The spectra are recorded on a 400 MHz (or higher field) NMR spectrometer.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field during the experiment.

  • Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

  • Tuning and Matching: The NMR probe is tuned to the resonance frequencies of ¹H and ¹³C to ensure efficient transfer of radiofrequency power and detection of the NMR signal.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: A standard single-pulse experiment is used.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Number of Scans: Typically 8 to 16 scans are sufficient for a well-resolved spectrum.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for the relaxation of the nuclei.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A delay of 2 seconds is generally appropriate.

3. Data Processing

  • Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm). For ¹³C NMR, the CDCl₃ solvent peak at δ = 77.16 ppm is commonly used for referencing.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons giving rise to each signal.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Methyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of methyl p-tolyl sulfone, a compound of interest in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.[1] Understanding the vibrational properties of this molecule through IR spectroscopy is crucial for its identification, purity assessment, and structural elucidation. This document details the characteristic vibrational frequencies, provides a standardized experimental protocol for obtaining the IR spectrum of a solid sample, and presents a logical workflow for the analysis.

Core Data Presentation: Characteristic Infrared Absorptions

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its specific functional groups. The most prominent of these are the strong absorptions arising from the sulfone group, followed by vibrations associated with the aromatic ring and the methyl substituents.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (Asymmetric & Symmetric)2980 - 2850Medium
Aromatic C=C Stretch (in-ring)1600 - 1475Medium
Methyl C-H Bend (Asymmetric & Symmetric)1475 - 1375Medium
Sulfone S=O Asymmetric Stretch 1350 - 1300 Strong
Sulfone S=O Symmetric Stretch 1160 - 1120 Strong
Aromatic C-H Bend (out-of-plane)900 - 675Strong
S-C Stretch800 - 600Medium

Note: The exact peak positions can vary slightly due to factors such as the physical state of the sample and the specific instrumentation used.

The most diagnostic peaks for identifying this compound are the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group.

Experimental Protocol: Obtaining the FTIR Spectrum of Solid this compound

This section details the procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample, such as this compound, using the KBr pellet technique.[2][3] This method involves dispersing the solid sample in a dry potassium bromide (KBr) matrix, which is transparent to infrared radiation over a wide spectral range.

Materials and Equipment:

  • This compound (solid)

  • Infrared (IR) grade potassium bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

  • Spatula

  • Desiccator for storing KBr

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the this compound sample into an agate mortar.

    • Add approximately 100-200 mg of dry, IR-grade KBr to the mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the die of a pellet press.

    • Ensure the powder is evenly distributed to form a uniform pellet.

    • Apply pressure to the die according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • First, run a background spectrum with an empty sample compartment. This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Place the sample holder with the KBr pellet into the spectrometer's beam path.

    • Acquire the sample spectrum over the desired range (typically 4000 to 400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Post-Measurement:

    • After the spectrum is obtained, remove the sample holder.

    • Clean the mortar, pestle, and die thoroughly to avoid cross-contamination in future experiments.

An alternative method for solid samples is the thin solid film technique, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl), and the spectrum is measured after the solvent has evaporated.[4]

Visualization of the Analytical Workflow

The following diagram illustrates the logical steps involved in the infrared spectroscopy analysis of this compound, from initial sample handling to final data interpretation.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Sample (this compound) Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press SampleSpec Acquire Sample Spectrum Press->SampleSpec Background Acquire Background Spectrum Background->SampleSpec Background Correction Process Process Spectrum (Baseline Correction, etc.) SampleSpec->Process Identify Identify Characteristic Peaks (e.g., S=O, C-H, C=C) Process->Identify Compare Compare with Reference Spectra / Data Identify->Compare Report Final Report (Structure Confirmation, Purity) Compare->Report

Caption: Workflow for the IR analysis of this compound.

This structured approach ensures reliable and reproducible results, which are essential in research and quality control environments within the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Methyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of methyl p-tolyl sulfone. While direct experimental TGA data for this specific compound is not extensively available in public literature, this guide synthesizes information from closely related sulfone-containing compounds to project its thermal behavior. It includes detailed experimental protocols, data interpretation, and a proposed thermal decomposition pathway.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique where the mass of a sample is measured over time as the temperature changes. This method is crucial for determining the thermal stability and composition of materials. In the context of pharmaceutical development, TGA is instrumental in characterizing the stability of active pharmaceutical ingredients (APIs) and excipients, providing critical data for formulation, storage, and processing.

This compound, an organic compound containing a sulfone functional group, is utilized in various chemical syntheses. Understanding its thermal stability is paramount for its safe handling and application in processes that may involve elevated temperatures.

Predicted Thermal Behavior of this compound

Based on the analysis of analogous sulfone compounds, this compound is expected to be a thermally stable compound. Acyclic aromatic sulfones generally exhibit an onset of thermal decomposition above 350 °C[1]. For instance, diphenyl sulfone, a structurally related diaryl sulfone, shows exceptional thermal stability, with no significant decomposition observed even at 550 °C[1]. In contrast, simpler aliphatic sulfones like dimethyl sulfone (MSM) exhibit mass loss at lower temperatures, primarily due to volatilization after melting[2].

The thermal decomposition of this compound is anticipated to occur in a single or multi-step process at elevated temperatures, likely involving the cleavage of the carbon-sulfur bonds and the eventual release of sulfur dioxide (SO₂), a common pyrolysis product of aryl sulfones.

Data Presentation: Thermal Properties of Analogous Sulfone Compounds

To provide a comparative context for the expected thermal behavior of this compound, the following table summarizes the TGA data for structurally related sulfone-containing drugs.

CompoundOnset of Decomposition (°C)Weight Loss (%)Temperature Range of Major Weight Loss (°C)Decomposition Stages
Dimethyl Sulfone (MSM) Post-melting~100%120-2501
Dapsone (DDS) ~33952.00339.12–393.412
49.00393.41–726.86

Data sourced from a thermoanalytical investigation of sulfone-containing drugs[2].

Experimental Protocol for TGA of this compound

The following is a detailed experimental protocol for conducting a thermogravimetric analysis of this compound, adapted from established methodologies for similar sulfone compounds[2].

4.1. Instrumentation

A calibrated thermogravimetric analyzer is required.

4.2. Sample Preparation

  • Accurately weigh approximately 5 mg of this compound powder into a clean, tared alumina or platinum crucible.

  • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

4.3. TGA Instrument Parameters

  • Purge Gas: Dry nitrogen at a constant flow rate of 30 mL/min to provide an inert atmosphere and prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from ambient to 800 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

4.4. Post-Analysis

  • The resulting data should be plotted as percentage weight loss versus temperature.

  • The derivative of the TGA curve (DTG curve) should also be plotted to identify the temperatures of the maximum rates of decomposition.

Visualization of Experimental Workflow and Decomposition Pathway

5.1. Experimental Workflow

The logical flow of a TGA experiment for this compound is outlined below.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Processing weigh Weigh ~5 mg of This compound place Place in TGA Crucible weigh->place run Run TGA Experiment weigh->run purge Set Nitrogen Purge (30 mL/min) program Program Temperature Ramp (10 °C/min to 800 °C) program->run record Record Weight Loss vs. Temperature run->record plot_tga Plot TGA Curve (% Weight vs. Temp) record->plot_tga plot_dtg Plot DTG Curve (Derivative vs. Temp) record->plot_dtg interpret Interpret Data plot_tga->interpret plot_dtg->interpret

TGA Experimental Workflow for this compound

5.2. Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to proceed through the homolytic cleavage of the C-S bonds, leading to the formation of radical intermediates. Subsequent reactions would result in the formation of stable volatile products and a carbonaceous residue at higher temperatures. The primary decomposition step is the extrusion of sulfur dioxide.

Decomposition_Pathway cluster_initial Initial Compound cluster_intermediate Decomposition Intermediates cluster_products Final Products start This compound (C₈H₁₀O₂S) radicals Formation of p-Tolyl and Methylsulfonyl Radicals start->radicals Heat (>350 °C) C-S Bond Cleavage so2 Sulfur Dioxide (SO₂) (Gas) radicals->so2 S-O Rearrangement & Ejection hydrocarbons Volatile Hydrocarbons (e.g., Toluene) radicals->hydrocarbons Radical Recombination & H-Abstraction residue Carbonaceous Residue hydrocarbons->residue Further Pyrolysis

References

Differential Scanning Calorimetry of Methyl p-Tolyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the differential scanning calorimetry (DSC) analysis of methyl p-tolyl sulfone. This document outlines the key thermal properties, detailed experimental protocols for analysis, and a visual representation of the experimental workflow, designed to assist researchers in the fields of materials science, pharmaceuticals, and chemical analysis in understanding and applying DSC techniques to this compound.

Data Presentation

The thermal properties of this compound are critical for its characterization, particularly in the context of purity assessment, polymorphism screening, and formulation development. The primary thermal event observed for this crystalline solid by DSC is its melting transition.

Thermal PropertyValueNotes
Melting Point (T_m) 85 - 89 °C[1][2][3][4]This is the temperature range over which the crystalline solid transitions to a liquid state. The peak of the endotherm in the DSC thermogram is typically reported as the melting point.
Enthalpy of Fusion (ΔH_fus) Data not available in the public domain.For a structurally related compound, dimethyl sulfone, the enthalpy of fusion is 18.301 kJ/mol[5]. This value can serve as a rough estimate for comparison.

Experimental Protocols

A generalized experimental protocol for the DSC analysis of this compound is detailed below. This protocol is based on standard practices for the analysis of crystalline organic compounds.

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality, reproducible DSC data.

  • Sample Form: this compound is typically a crystalline powder at room temperature.

  • Sample Mass: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan using a microbalance.

  • Encapsulation: Hermetically seal the aluminum pan to ensure a controlled atmosphere and prevent any loss of sample due to sublimation. For analysis at ambient pressure, a pinhole can be made in the lid to allow for the release of any pressure buildup.

  • Reference: An empty, hermetically sealed aluminum pan is used as the reference.

2. Instrumentation and Calibration

A calibrated differential scanning calorimeter is required for accurate measurements.

  • Instrument: A heat-flux or power-compensation DSC instrument can be used.

  • Calibration: The instrument should be calibrated for temperature and enthalpy using certified reference materials (e.g., indium, tin) before the analysis.

  • Purge Gas: High-purity nitrogen is typically used as the purge gas at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

3. DSC Measurement Parameters

The following instrumental parameters are recommended for the analysis of this compound:

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp up to 120 °C at a heating rate of 10 °C/min.

    • Cool down to 25 °C at a cooling rate of 10 °C/min.

    • A second heating scan may be performed to investigate any changes in the material's thermal properties after the initial melt and recrystallization.

  • Data Acquisition: The heat flow as a function of temperature is recorded throughout the experiment.

4. Data Analysis

The resulting DSC thermogram is analyzed to determine the key thermal properties.

  • Melting Point (T_m): Determined as the peak temperature of the melting endotherm.

  • Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area under the melting endotherm. The value is typically expressed in Joules per gram (J/g) or kilojoules per mole (kJ/mol).

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the DSC analysis of this compound.

DSC_Workflow weigh Weigh 2-5 mg of This compound encapsulate Encapsulate in Aluminum DSC Pan weigh->encapsulate seal Hermetically Seal Pan encapsulate->seal calibrate Calibrate DSC with Reference Standards purge Set Nitrogen Purge (20-50 mL/min) calibrate->purge program Define Temperature Program (e.g., 25°C to 120°C at 10°C/min) run Run DSC Scan program->run thermogram Generate Heat Flow vs. Temperature Thermogram analyze Determine Tm and ΔHfus thermogram->analyze

DSC Experimental Workflow for this compound

References

Quantum Chemical Calculations for Methyl p-Tolyl Sulfone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of methyl p-tolyl sulfone. Drawing upon established computational methodologies, this document outlines the theoretical framework and practical protocols for conducting in-depth analyses of this compound, which is of significant interest in medicinal chemistry and materials science. While direct, extensive computational studies on this compound are not widely published, this guide leverages data from analogous molecules, such as methyl p-tolyl sulfoxide and other sulfones, to present a robust framework for its theoretical investigation. Key quantitative data, including optimized geometric parameters, vibrational frequencies, and electronic properties, are summarized in structured tables. Detailed experimental and computational protocols are provided to ensure the reproducibility of the theoretical findings. Furthermore, this guide employs visualizations to illustrate logical workflows and molecular structures, facilitating a deeper understanding of the computational processes and results.

Introduction

This compound is a chemical compound with a molecular structure featuring a sulfonyl group connected to a methyl group and a p-tolyl group. Its structural and electronic properties are of fundamental interest for applications in drug design, where sulfone moieties are common pharmacophores, and in materials science for the development of novel polymers and functional materials. Quantum chemical calculations offer a powerful, non-experimental approach to investigate the molecular properties of such compounds at the atomic level. These theoretical methods can predict molecular geometries, vibrational spectra, electronic structures, and other key physicochemical properties with a high degree of accuracy, providing valuable insights that complement experimental data.

This guide will detail the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to the study of this compound. We will explore conformational analysis, vibrational spectroscopy, and the electronic properties of the molecule.

Theoretical Framework and Computational Methodology

The core of this theoretical investigation lies in the application of Density Functional Theory (DFT). DFT methods are known for their favorable balance between computational cost and accuracy in predicting the properties of organic molecules.

Computational Protocol: A Step-by-Step Workflow

A typical workflow for the quantum chemical analysis of this compound is outlined below. This process ensures a systematic and thorough investigation of the molecule's properties.

G cluster_0 Computational Workflow Start Start Conformational_Analysis Conformational Analysis (Potential Energy Surface Scan) Start->Conformational_Analysis Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Conformational_Analysis->Geometry_Optimization Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Frequency_Calculation->Electronic_Properties Data_Analysis Data Analysis and Comparison with Experiment Electronic_Properties->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the quantum chemical analysis of this compound.

Detailed Experimental (Computational) Protocols

The following protocols are based on established methods for similar molecules and are recommended for the study of this compound.

Software: All calculations can be performed using the Gaussian 09 or a more recent version of the software package.

Methodology for Conformational Analysis:

  • Initial Structure: The initial 3D structure of this compound can be built using standard molecular modeling software.

  • Potential Energy Surface (PES) Scan: To identify stable conformers, a relaxed PES scan should be performed by rotating the dihedral angle of the methyl group relative to the sulfonyl group and the p-tolyl group relative to the sulfonyl group. A suitable level of theory for the scan is B3LYP with a moderate basis set like 6-31G(d).

Methodology for Geometry Optimization and Frequency Calculations:

  • Functional and Basis Set Selection: The choice of functional and basis set is critical for accurate predictions. A widely used and reliable combination for organic molecules is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory provides a good description of both geometric and electronic properties.

  • Optimization: The geometries of the identified conformers from the PES scan should be fully optimized at the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Analysis: Following optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Methodology for Electronic Property Calculations:

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the geometry optimization output.

  • Molecular Electrostatic Potential (MEP): The MEP surface can be calculated and visualized to identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity.

Data Presentation: Predicted Properties of this compound

The following tables summarize the kind of quantitative data that can be obtained from the quantum chemical calculations outlined above. The values presented are illustrative and based on typical results for similar sulfone compounds.

Optimized Geometric Parameters

The table below presents a comparison of key bond lengths and angles for the optimized geometry of this compound.

ParameterCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
S=O1.445
S-C (methyl)1.780
S-C (aryl)1.775
C-C (aromatic, avg.)1.395
C-H (methyl, avg.)1.090
C-H (aryl, avg.)1.085
**Bond Angles (°) **
O=S=O119.5
O=S-C (methyl)108.0
O=S-C (aryl)108.5
C(methyl)-S-C(aryl)104.0
Vibrational Frequencies

Selected calculated vibrational frequencies and their assignments are presented below. These theoretical values can be compared with experimental IR and Raman spectra.

Vibrational ModeCalculated Frequency (cm⁻¹)
SO₂ asymmetric stretch1320
SO₂ symmetric stretch1150
C-H (aryl) stretch3050 - 3100
C-H (methyl) stretch2950 - 3000
C-S stretch700 - 800
Phenyl ring modes1400 - 1600
Electronic Properties

The electronic properties provide insights into the reactivity and stability of the molecule.

PropertyCalculated Value
HOMO Energy (eV)-7.5
LUMO Energy (eV)-0.8
HOMO-LUMO Gap (eV)6.7
Dipole Moment (Debye)4.5

Visualization of Molecular Properties

Visual representations are crucial for interpreting the results of quantum chemical calculations.

Molecular Structure and Atom Numbering

Caption: Ball-and-stick model of this compound with atom numbering.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a valuable tool for predicting the reactive sites of a molecule. For this compound, the MEP would show the most negative potential (red) around the oxygen atoms of the sulfonyl group, indicating these are the primary sites for electrophilic attack. The aromatic ring and methyl groups would exhibit a more neutral or slightly positive potential (blue/green).

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the investigation of this compound using quantum chemical calculations. By following the detailed computational protocols, researchers can obtain reliable predictions of the molecule's geometric, vibrational, and electronic properties. The structured presentation of data and the use of visualizations are intended to facilitate a clear understanding of the computational results. The insights gained from such theoretical studies are invaluable for guiding experimental work in drug development and materials science, ultimately accelerating the discovery and design of new functional molecules.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Methyl p-Tolyl Sulfone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methyl p-tolyl sulfone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the screening protocols, quantitative data, and mechanistic insights into the anticancer, antimicrobial, and anti-inflammatory properties of this promising class of compounds.

Anticancer Activity: Targeting Cell Viability and Apoptotic Pathways

Derivatives of this compound have shown significant potential as anticancer agents, primarily by inducing apoptosis and inhibiting key kinases involved in cancer progression.

Quantitative Anticancer and Kinase Inhibitory Activity

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines, with several compounds exhibiting potent activity. Furthermore, their inhibitory effects on crucial cancer-related kinases have been quantified.

Compound IDCancer Cell LineIC50 (µM)Kinase TargetIC50 (µM)Reference
18c HL-608.43EGFR1.12[1]
MCF-716.2HER21.427[1]
MDA-MB-23112.54VEGFR20.218[1]
COX-2126.54[1]
18g HL-6010.43EGFR-[1]
MCF-711.7HER20.496[1]
MDA-MB-2314.07VEGFR20.168[1]
COX-294.01[1]
18h HL-608.99EGFR0.574[1]
MCF-712.48HER20.253[1]
MDA-MB-2317.18VEGFR20.135[1]
COX-219.32[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EGFR: Epidermal Growth Factor Receptor HER2: Human Epidermal Growth-factor Receptor 2 VEGFR2: Vascular Endothelial Growth Factor Receptor 2 COX-2: Cyclooxygenase-2

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HL-60, MCF-7, MDA-MB-231)

  • Culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Induction of Apoptosis

Several this compound derivatives induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.

cluster_0 This compound Derivative cluster_1 Mitochondrial Apoptosis Pathway Derivative Methyl p-Tolyl Sulfone Derivative Bax Bax Activation Derivative->Bax Bcl2 Bcl-2 Inhibition Derivative->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_0 Bacterial Folate Synthesis Pathway cluster_1 Inhibition by this compound Derivative PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Derivative Methyl p-Tolyl Sulfone Derivative Derivative->DHPS Competitive Inhibition cluster_0 NF-κB Signaling Pathway cluster_1 Inhibition by this compound Derivative LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->Genes Derivative Methyl p-Tolyl Sulfone Derivative Derivative->IKK

References

physical and chemical properties of 4-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)toluene, also known as methyl p-tolyl sulfone, is a crystalline organic compound featuring a methylsulfonyl group attached to a toluene backbone. This molecule serves as a crucial intermediate and building block in various fields of organic synthesis, most notably in the pharmaceutical and agrochemical industries. Its sulfonyl group imparts specific chemical properties that make it a versatile reagent for introducing the p-tolylsulfonyl moiety into more complex structures. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-(methylsulfonyl)toluene, with a focus on its relevance to drug discovery and development. It is a key starting material for the synthesis of important antibiotics such as thiamphenicol and florfenicol.[1]

Physical and Chemical Properties

4-(Methylsulfonyl)toluene is a white to off-white solid at room temperature.[2][3] The presence of the polar sulfonyl group and the nonpolar aromatic ring influences its solubility, making it generally soluble in polar organic solvents and sparingly soluble in water.

Core Properties
PropertyValueReference
CAS Number 3185-99-7[2][4][5]
Molecular Formula C₈H₁₀O₂S[2][4][5]
Molecular Weight 170.23 g/mol [2][5]
Appearance White to almost white powder/crystal[2][3]
Melting Point 85-89 °C[2][3]
Boiling Point 140 °C at 3 mmHg
Functional Group Sulfone[2]
Spectral Data

The following tables summarize the expected spectral characteristics of 4-(methylsulfonyl)toluene based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.8Doublet2HAromatic protons ortho to the SO₂CH₃ group
~7.4Doublet2HAromatic protons meta to the SO₂CH₃ group
~3.1Singlet3HMethyl protons of the SO₂CH₃ group
~2.4Singlet3HMethyl protons of the tolyl group

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~145Aromatic carbon attached to the tolyl methyl group
~138Aromatic carbon attached to the sulfonyl group
~130Aromatic CH carbons meta to the sulfonyl group
~128Aromatic CH carbons ortho to the sulfonyl group
~45Methyl carbon of the sulfonyl group
~21Methyl carbon of the tolyl group

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityBond Vibration
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (from methyl groups)
~1600, ~1495Medium-StrongAromatic C=C ring stretch
~1320-1280StrongAsymmetric SO₂ stretch
~1160-1120StrongSymmetric SO₂ stretch

MS (Mass Spectrometry)

The mass spectrum of 4-(methylsulfonyl)toluene is expected to show a molecular ion peak (M⁺) at m/z = 170. Key fragmentation patterns would likely involve the loss of the methyl group from the sulfonyl moiety (-15) to give a fragment at m/z = 155, and the loss of the entire SO₂CH₃ group (-79) to give the tolyl cation at m/z = 91.

Synthesis of 4-(Methylsulfonyl)toluene

There are two primary synthetic routes to 4-(methylsulfonyl)toluene, which are detailed below.

Synthesis Workflow

G Synthesis Pathways of 4-(Methylsulfonyl)toluene cluster_1 Pathway 1: From p-Toluenesulfonyl Chloride cluster_2 Pathway 2: From 4-(Methylthio)toluene pTSC p-Toluenesulfonyl Chloride Na_Sulfinate Sodium p-Toluenesulfinate pTSC->Na_Sulfinate Na₂SO₃, NaHCO₃, H₂O MST 4-(Methylsulfonyl)toluene Na_Sulfinate->MST Dimethyl Sulfate or Methyl Chloride pMT 4-(Methylthio)toluene pMT->MST Oxidizing Agent (e.g., H₂O₂, m-CPBA) G Role of 4-(Methylsulfonyl)toluene in Florfenicol Synthesis MST 4-(Methylsulfonyl)toluene Derivative Intermediate1 Side-chain Elaboration MST->Intermediate1 Intermediate2 Introduction of Amino and Hydroxyl Groups Intermediate1->Intermediate2 Intermediate3 Fluorination Intermediate2->Intermediate3 FinalAmine (1R,2S)-1-[4-(methylsulfonyl)phenyl] -2-amino-3-fluoro-1-propanol Intermediate3->FinalAmine Florfenicol Florfenicol FinalAmine->Florfenicol Dichloroacetylation

References

Stability of Methyl p-Tolyl Sulfone Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-tolyl sulfone is an organic compound featuring a sulfonyl functional group, which is generally recognized for its high degree of stability. This stability is a key attribute in its various applications, including as a synthetic intermediate in the pharmaceutical and agrochemical industries.[1] For drug development professionals, understanding the stability profile of a molecule under various pH conditions is a critical component of pre-formulation and formulation studies, ensuring the safety, efficacy, and shelf-life of the final product. This technical guide provides an in-depth analysis of the stability of this compound under both acidic and basic conditions, drawing upon established principles of organic chemistry and data from analogous compounds and forced degradation studies.

Core Concepts of Sulfone Stability

The sulfonyl group (R-SO₂-R') is characterized by a sulfur atom in its highest oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This arrangement results in a functional group that is generally resistant to a wide range of chemical transformations.

Under Acidic Conditions: The sulfonyl group is largely inert to acidic conditions. The sulfur-carbon bonds are strong, and the lone pairs on the oxygen atoms are not sufficiently basic to be protonated by common acids, thus preventing acid-catalyzed hydrolysis of the C-S bond. While extremely harsh conditions involving superacids might induce reactions, under typical laboratory and physiological pH ranges, this compound is expected to be highly stable.

Under Basic Conditions: The primary consideration for the stability of this compound under basic conditions is the acidity of the protons on the methyl group alpha to the sulfonyl group. The strongly electron-withdrawing nature of the sulfonyl group acidifies these α-protons, making them susceptible to deprotonation by a strong base to form a carbanion. The pKa of the α-protons in the closely related methyl phenyl sulfone is approximately 29.8 in DMSO.[2] While this indicates they are acidic for a C-H bond, a relatively strong base is still required for deprotonation. Once formed, this carbanion can potentially participate in various reactions, but simple cleavage of the C-S bond (hydrolysis) is not a facile process and typically requires harsh conditions or specific reagents not commonly found in standard stability testing.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under typical forced degradation conditions. The degradation percentages are illustrative and represent the anticipated low level of degradation for a stable molecule of this class.

ConditionReagentConcentrationTemperature (°C)Time (hours)Expected Degradation (%)Potential Degradation Products
Acidic Hydrochloric Acid0.1 N8024< 1%No significant degradation expected.
Hydrochloric Acid1.0 N8072< 2%Trace amounts of p-toluenesulfinic acid and methanol (via C-S cleavage).
Neutral Water-8072< 0.5%No significant degradation expected.
Basic Sodium Hydroxide0.1 N8024< 1%No significant degradation expected.
Sodium Hydroxide1.0 N8072< 3%Trace amounts of p-toluenesulfinic acid and methanol (via C-S cleavage). Formation of dimeric or polymeric species via the α-carbanion is a minor possibility under very harsh conditions.

Experimental Protocols

To experimentally determine the stability of this compound, a forced degradation study would be conducted. The following is a representative protocol based on standard industry practices for stability-indicating method development.[5][6][7]

Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions at elevated temperatures.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • High-purity water (e.g., Milli-Q or equivalent)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate or acetate buffers (for pH control if needed)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Heating block or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (or preferably a mass spectrometer, MS, for peak purity and identification of degradation products)

  • A suitable reversed-phase HPLC column (e.g., C18)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 N HCl and 1.0 N HCl to achieve a final drug concentration of approximately 100 µg/mL.

    • Basic Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 N NaOH and 1.0 N NaOH to achieve a final drug concentration of approximately 100 µg/mL.

    • Neutral Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and dilute with high-purity water to achieve a final drug concentration of approximately 100 µg/mL.

    • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase or a neutral solvent to the same final concentration.

  • Incubation: Incubate all stressed and control samples in a heating block or water bath at a set temperature (e.g., 80°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Sample Quenching and Preparation: At each time point, withdraw an aliquot from each stressed sample.

    • For acidic samples, neutralize with an equivalent amount of NaOH.

    • For basic samples, neutralize with an equivalent amount of HCl.

    • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent peak of this compound from any potential degradation products. A typical starting point would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid or ammonium acetate) and acetonitrile.

    • Inject the prepared samples into the HPLC system.

    • Monitor the chromatograms at a suitable wavelength (e.g., determined by UV-Vis scan of the parent compound).

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample at the initial time point.

    • Assess peak purity of the parent peak in stressed samples using a photodiode array (PDA) detector or mass spectrometer to ensure no co-eluting degradants.

    • If degradation is observed, identify the structure of the degradation products using LC-MS/MS and comparison with potential reference standards.

Visualizations

Logical Relationship of Sulfone Stability

Stability_Logic cluster_conditions Environmental Conditions cluster_molecule This compound cluster_outcomes Stability Outcome Acidic Acidic (H+) Sulfonyl_Group Sulfonyl Group (SO2) Acidic->Sulfonyl_Group No significant interaction Basic Basic (OH-) Alpha_Protons α-Protons (on Methyl) Basic->Alpha_Protons Deprotonation with strong base Stable Highly Stable Sulfonyl_Group->Stable Deprotonation Potential α-Deprotonation Alpha_Protons->Deprotonation Degradation Negligible Degradation Deprotonation->Degradation Minor pathway under harsh conditions

Caption: Logical flow of factors influencing the stability of this compound.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow Start Start: Prepare Stock Solution (1 mg/mL) Stress_Acid Acidic Stress (0.1N & 1N HCl, 80°C) Start->Stress_Acid Stress_Base Basic Stress (0.1N & 1N NaOH, 80°C) Start->Stress_Base Stress_Neutral Neutral Stress (Water, 80°C) Start->Stress_Neutral Sampling Sample at Time Points (e.g., 0, 24, 48, 72h) Stress_Acid->Sampling Stress_Base->Sampling Stress_Neutral->Sampling Quench Neutralize and Dilute Samples Sampling->Quench HPLC_Analysis Stability-Indicating HPLC-UV/MS Analysis Quench->HPLC_Analysis Data_Analysis Calculate % Degradation Assess Peak Purity HPLC_Analysis->Data_Analysis ID_Degradants Identify Degradation Products (if any) by MS/MS Data_Analysis->ID_Degradants If degradation > threshold End End: Stability Profile Data_Analysis->End ID_Degradants->End

References

Methodological & Application

Application Notes and Protocols: The Role of Methyl p-Tolyl Sulfone and Related Alkyl Sulfones as Leaving Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the field of organic synthesis, the choice of a suitable leaving group is paramount for the successful execution of various chemical transformations. While traditional leaving groups like halides and triflates are widely employed, there is a growing interest in alternative moieties that offer unique reactivity profiles and advantages in specific synthetic contexts. Among these, the methyl p-tolyl sulfone group, and more broadly, alkyl sulfones, have emerged as effective leaving groups, particularly in nucleophilic aromatic substitution (SNAr) reactions. This is especially true when the sulfone is attached to an electron-deficient aromatic or heteroaromatic ring system, which activates it for displacement by a variety of nucleophiles.[1][2][3][4]

These application notes provide a comprehensive overview of the utility of this compound and related methylsulfones as leaving groups in organic synthesis. Detailed protocols for key reactions, quantitative data for a range of substrates and nucleophiles, and visualizations of reaction pathways are presented to facilitate their application in research and development.

Core Concepts

The efficacy of the methylsulfonyl group (-SO2CH3) as a leaving group stems from its strong electron-withdrawing nature, which polarizes the C-S bond and stabilizes the resulting sulfinate anion upon departure.[5] When attached to an already electron-deficient aromatic ring, such as a pyrimidine, this effect is amplified, rendering the carbon atom susceptible to nucleophilic attack.[3][4]

Key Advantages:

  • High Reactivity: The methylsulfonyl group, when activated by an appropriate aromatic system, demonstrates high reactivity towards a range of nucleophiles, often allowing for reactions to proceed under mild conditions.[3][6]

  • Good Leaving Group Ability: The resulting methanesulfinate anion is a stable species, making the methylsulfonyl group a good leaving group.

  • Synthetic Accessibility: The sulfone precursors can often be readily prepared from the corresponding thioethers through oxidation.[4][7]

Application 1: Synthesis of Aryl Ethers, Thioethers, and Amines via Nucleophilic Aromatic Substitution (SNAr)

A primary application of this compound and related methylsulfones as leaving groups is in the synthesis of substituted aromatic compounds through SNAr reactions. This methodology is particularly powerful for the functionalization of electron-deficient heterocycles like pyrimidines.

General Reaction Scheme:

The general transformation involves the displacement of the methylsulfonyl group from an activated aromatic ring by a nucleophile, such as an alcohol, thiol, or amine, to form the corresponding ether, thioether, or amine.

Figure 1: General scheme for SNAr with a methylsulfonyl leaving group.

Quantitative Data for SNAr Reactions

The following table summarizes the results for the nucleophilic aromatic substitution on 4,6-dichloro-2-(methylsulfonyl)pyrimidine with various nucleophiles. This substrate serves as an excellent model system to demonstrate the utility of the methylsulfonyl group as a leaving group.

EntryNucleophile (Nu-H)BaseSolventTemp (°C)Time (h)ProductYield (%)
14,4'-ThiodiphenolK2CO3DMFRT12Hyperbranched Poly(arylene pyrimidine ether)High
24,4'-ThiobisbenzenethiolK2CO3DMFRT12Hyperbranched Poly(arylene pyrimidine thioether)High
34-Fluorothiophenol--RT-4,6-dichloro-2-((4-fluorophenyl)thio)pyrimidine95
4Glutathione (thiol)KPi bufferWater20-S-arylated GlutathioneQuantitative
5N-acetyl-L-cysteine methyl ester (NACME)KPi bufferWater20-S-arylated NACMEQuantitative

Data sourced from references[2][3][6]. Note that in some cases, qualitative high yields were reported for polymerization reactions.

Experimental Protocols

Protocol 1: Synthesis of a Model Aryl Thioether [3]

This protocol describes the synthesis of 4,6-dichloro-2-((4-fluorophenyl)thio)pyrimidine, a model compound demonstrating the high reactivity of the methylsulfonyl leaving group.

Materials:

  • 4,6-dichloro-2-(methylsulfonyl)pyrimidine

  • 4-Fluorothiophenol

  • Appropriate solvent (e.g., DMF or CH2Cl2)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add 4-fluorothiophenol (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,6-dichloro-2-((4-fluorophenyl)thio)pyrimidine. A high yield of 95% has been reported for this reaction.[3]

Protocol 2: General Procedure for the Synthesis of Hyperbranched Poly(arylene pyrimidine ether)s [2][3]

This protocol outlines the one-pot synthesis of hyperbranched polymers using a monomer with a methylsulfonyl leaving group.

Materials:

  • 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DMP)

  • Dithiol or diphenol monomer (e.g., 4,4'-thiobisbenzenethiol or 4,4'-thiodiphenol)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the dithiol or diphenol monomer (1 equivalent) and anhydrous DMF.

  • Add potassium carbonate (2.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add a solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Precipitate the polymer by pouring the reaction mixture into methanol.

  • Filter the precipitate, wash with methanol, and dry under vacuum to obtain the hyperbranched polymer.

Application 2: Precursor for the Synthesis of Vinyl Sulfones

While not a direct substitution, the this compound moiety can be a precursor in elimination reactions to form valuable synthetic intermediates like vinyl sulfones. Vinyl sulfones are potent Michael acceptors and participate in a variety of cycloaddition and cross-coupling reactions.

General Reaction Scheme:

A common strategy involves the synthesis of a β-hydroxy or β-acetoxyethyl sulfone, followed by elimination to generate the vinyl sulfone.

Figure 2: Synthesis of p-tolyl vinyl sulfone via elimination.

Quantitative Data for Vinyl Sulfone Synthesis
PrecursorReaction ConditionsProductYield (%)
2-[(4-Methylphenyl)sulfonyl]ethanolTetrabutylammonium fluoride, THF, 0°C, 1hp-Tolyl vinyl sulfone97
β-Acetoxyethyl methyl sulfonePyrolysis over alumina, 240°C, 20 mmHgMethyl vinyl sulfone72

Data sourced from references[5][8].

Experimental Protocol

Protocol 3: Preparation of p-Tolyl Vinyl Sulfone [5]

Materials:

  • 2-[(4-Methylphenyl)sulfonyl]ethanol

  • Tetrabutylammonium fluoride (TBAF) solution in THF (1 M)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-[(4-Methylphenyl)sulfonyl]ethanol (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 1 M solution of TBAF in THF (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 0°C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield p-tolyl vinyl sulfone.

Logical Relationships and Workflow

The following diagram illustrates the logical flow from the synthesis of the activated sulfone precursor to its application in SNAr reactions.

G start Starting Materials (e.g., 2-mercaptopyrimidine) step1 Methylation (e.g., with CH3I) start->step1 intermediate1 Methyl Thioether Intermediate (Ar-S-CH3) step1->intermediate1 step2 Oxidation (e.g., with m-CPBA) intermediate1->step2 activated_sulfone Activated Methyl Sulfone (Ar-SO2CH3) step2->activated_sulfone application Nucleophilic Aromatic Substitution (S_NAr) activated_sulfone->application products Substituted Products (Ar-OR, Ar-SR, Ar-NHR) application->products nucleophiles Nucleophiles (R-OH, R-SH, R-NH2) nucleophiles->application

Figure 3: Workflow for the synthesis and application of activated methyl sulfones.

This compound and related alkyl sulfones are versatile and highly effective leaving groups in organic synthesis, particularly for SNAr reactions on electron-deficient aromatic and heteroaromatic systems. Their high reactivity under often mild conditions, coupled with the synthetic accessibility of the sulfone precursors, makes them a valuable tool for the construction of a wide range of organic molecules, including polymers and biologically relevant compounds. The protocols and data presented herein provide a solid foundation for researchers to incorporate this powerful synthetic methodology into their research programs.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Methyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. While traditionally reliant on aryl halides and triflates as electrophilic partners, recent advancements have explored the use of more diverse coupling partners, including aryl sulfones. The sulfonyl group is an attractive activating group due to its stability and its prevalence in pharmaceutical compounds.[1] However, the C-S bond in simple, unactivated aryl sulfones like methyl p-tolyl sulfone is notoriously robust, making its cleavage for cross-coupling reactions challenging under standard palladium-catalyzed conditions.[2]

Recent studies have shown that nickel catalysis can effectively facilitate the Suzuki-Miyaura cross-coupling of unactivated aryl sulfones, providing a synthetic route to biaryl compounds from readily available starting materials. This document provides a detailed experimental protocol for the nickel-catalyzed Suzuki-Miyaura cross-coupling of this compound with arylboronic acids, based on established methodologies for similar unactivated aryl sulfones.

Data Presentation

The following table summarizes representative yields for the nickel-catalyzed Suzuki-Miyaura cross-coupling of various unactivated aryl sulfones with arylboronic acids. While specific data for this compound is limited, these examples with analogous substrates provide a strong indication of the expected reaction efficiency.

EntryAryl SulfoneArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl methyl sulfone4-Methoxyphenylboronic acidNiCl₂(PCy₃)₂K₃PO₄2-Me-THF10012~75-85% (estimated based on similar systems)
2Naphthyl methyl sulfonePhenylboronic acidNiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol10012>95%[3]
3Phenyl methyl sulfone4-Fluorophenylboronic acidNi(cod)₂ / LigandNaOtBuDioxane8014High Yields Reported for Unactivated Sulfones[4]
42-Bromoallyl p-tolyl sulfonePhenylboronic acidNiSO₄·6H₂O / Cationic 2,2'-bipyridylK₃PO₄H₂O120187%[5]

Experimental Protocols

Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound

This protocol is adapted from established procedures for the nickel-catalyzed cross-coupling of unactivated aryl sulfones.[3][6]

Materials:

  • This compound

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • NiCl₂(PCy₃)₂ (tricyclohexylphosphine)nickel(II) (5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 - 4.5 equivalents)

  • Anhydrous, degassed solvent (e.g., 2-Methyltetrahydrofuran or Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), NiCl₂(PCy₃)₂ (0.05 equiv.), and finely ground potassium phosphate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum or screw cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous, degassed 2-Methyltetrahydrofuran via syringe to achieve a desired concentration (e.g., 0.1-0.2 M).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating mantle set to 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualization

Suzuki_Miyaura_Workflow Experimental Workflow for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Combine Reactants: - this compound - Arylboronic acid - NiCl₂(PCy₃)₂ - K₃PO₄ prep2 Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) prep1->prep2 prep3 Add Degassed Solvent (e.g., 2-Me-THF) prep2->prep3 react1 Heat and Stir (100-120 °C, 12-24h) prep3->react1 react2 Monitor Progress (TLC or LC-MS) react1->react2 workup1 Cool to RT & Quench react2->workup1 workup2 Filter through Celite workup1->workup2 workup3 Aqueous Wash & Extraction workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Flash Column Chromatography workup4->purify product product purify->product Final Biaryl Product

Caption: Workflow for Ni-catalyzed Suzuki coupling of this compound.

References

Application of Methyl p-Tolyl Sulfone in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of methyl p-tolyl sulfone and its derivatives in the synthesis of pharmaceutical intermediates. The focus is on providing practical, replicable experimental procedures and relevant biological context to aid in drug discovery and development efforts.

Introduction

This compound is a versatile crystalline solid (CAS 3185-99-7) that serves as a crucial building block in organic synthesis.[1][2] Its utility in the pharmaceutical industry stems from the reactivity of the sulfonyl group and the adjacent methyl group, which can be readily functionalized.[3] This allows for its incorporation into a wide array of complex molecules, including active pharmaceutical ingredients (APIs).[3] The p-tolyl group provides a stable scaffold that can be modified or used as a key structural element in the final drug molecule. This document details the application of a derivative of this compound in the synthesis of a key intermediate for the selective COX-2 inhibitor, Etoricoxib, and discusses other relevant reactions.

Key Applications in Pharmaceutical Intermediate Synthesis

This compound and its derivatives are employed in several important synthetic transformations, including:

  • α-Arylation Reactions: The methyl group of this compound can be deprotonated and subsequently arylated to form more complex sulfones, which are precursors to various APIs.

  • Julia-Kocienski Olefination: As a precursor to more complex sulfones, derivatives of this compound can participate in this powerful olefination reaction to create carbon-carbon double bonds with high stereoselectivity, a common feature in many drug molecules.[4][5]

  • Ramberg-Bäcklund Reaction: Halogenated derivatives of this compound can undergo this reaction to form alkenes through the extrusion of sulfur dioxide, providing a pathway to cyclic and acyclic olefin-containing intermediates.[1][6]

Application Example: Synthesis of a Key Intermediate for Etoricoxib

A significant application of a derivative of this compound is in the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate in the production of the anti-inflammatory drug Etoricoxib.[7][8] Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[9]

Experimental Workflow: Synthesis of Etoricoxib Intermediate

The following diagram illustrates the workflow for the palladium-catalyzed α-arylation of 5-acetyl-2-methylpyridine with 4-bromophenyl methyl sulfone.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with: - 4-bromophenyl methyl sulfone - 5-acetyl-2-methylpyridine - K3PO4 - Pd(acac)2 - Xantphos B Establish inert atmosphere (vacuum-argon cycles) A->B C Add anhydrous and degassed NMP B->C D Heat reaction mixture to 100°C C->D E Stir for 18 hours D->E F Dilute with saturated NaHCO3 solution E->F G Extract with Ethyl Acetate (4x) F->G H Wash combined organic phases with saturated NaHCO3 G->H I Dry over MgSO4 and concentrate H->I J Silica gel chromatography (AcOEt/Cyclohexane gradient) I->J K Obtain pure product (white crystalline solid) J->K

Caption: Workflow for the synthesis of the Etoricoxib intermediate.

Experimental Protocol

Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

This protocol details the palladium-catalyzed α-arylation of 5-acetyl-2-methylpyridine with 4-bromophenyl methyl sulfone.

Materials:

  • 4-bromophenyl methyl sulfone (1.17 g, 5 mmol)

  • 5-acetyl-2-methylpyridine (541 mg, 4 mmol)

  • Potassium phosphate (K₃PO₄) (2.55 g, 12.0 mmol)

  • Palladium(II) acetylacetonate (Pd(acac)₂) (6.1 mg, 0.02 mmol)

  • Xantphos (23.2 mg, 0.04 mmol)

  • Anhydrous and degassed N-Methyl-2-pyrrolidone (NMP) (15 ml)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (AcOEt)

  • Cyclohexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Equipment:

  • Flared flask with coolant

  • Magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Into a flared flask equipped with a condenser, add palladium(II) acetylacetonate (6.1 mg, 0.02 mmol, 0.5 mol%), Xantphos (23.2 mg, 0.04 mmol, 1 mol%), 4-bromophenyl methyl sulfone (1.17 g, 5 mmol), 5-acetyl-2-methylpyridine (541 mg, 4 mmol), and potassium phosphate (2.55 g, 12.0 mmol).

  • Stabilize the argon atmosphere in the flask using vacuum-argon cycles.

  • Add anhydrous and degassed NMP (15 ml) to the flask via syringe.

  • Heat the mixture to 100°C and maintain stirring under an argon atmosphere for 18 hours.

  • After 18 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with a saturated solution of NaHCO₃ (50 mL).

  • Extract the aqueous layer with ethyl acetate (4 x 50 mL).

  • Combine the organic phases and wash with a saturated aqueous solution of NaHCO₃ (30 mL).

  • Dry the organic phase over MgSO₄ and concentrate under vacuum.

  • Purify the resulting residue by silica gel chromatography using an ethyl acetate/cyclohexane gradient from 5:5 to 10:0.

  • The final product, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is obtained as a white crystalline solid.

Quantitative Data
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount UsedMolar EquivalentYield
4-bromophenyl methyl sulfoneC₇H₇BrO₂S235.091.17 g1.25-
5-acetyl-2-methylpyridineC₈H₉NO135.16541 mg1.0-
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanoneC₁₅H₁₅NO₃S289.351.05 g-91%

Other Key Synthetic Reactions

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the Julia olefination that allows for the one-pot synthesis of alkenes from sulfones and carbonyl compounds.[4][5] This reaction is highly valued for its ability to generate (E)-alkenes with high stereoselectivity.[5] The reaction proceeds through the formation of a β-alkoxy sulfone intermediate, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxy anion.

Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction converts α-halo sulfones into alkenes in the presence of a base, with the extrusion of sulfur dioxide.[1][6] This reaction is particularly useful for the synthesis of strained cyclic alkenes.[1] The mechanism involves the deprotonation of the α-halo sulfone, followed by an intramolecular nucleophilic displacement to form a transient three-membered cyclic sulfone (episulfone), which then decomposes to the alkene and SO₂.[1]

Biological Context: Mechanism of Action of Etoricoxib

The pharmaceutical relevance of synthesizing the Etoricoxib intermediate lies in the drug's potent and selective inhibition of the COX-2 enzyme.[1][9]

COX-2 Signaling Pathway in Inflammation

The following diagram illustrates the COX-2 signaling pathway and the inhibitory action of Etoricoxib.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 Stimuli (e.g., cytokines) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 Cyclooxygenase-2 (COX-2) arachidonic_acid->cox2 substrate pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 converts to pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate etoricoxib Etoricoxib etoricoxib->cox2 selectively inhibits

Caption: Mechanism of action of Etoricoxib via selective COX-2 inhibition.

Inflammatory stimuli, such as cytokines, activate phospholipase A2 (PLA2), which in turn releases arachidonic acid from the cell membrane. The cyclooxygenase-2 (COX-2) enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate inflammation, pain, and fever.[1] Etoricoxib selectively binds to and inhibits COX-2, thereby blocking the production of these pro-inflammatory prostaglandins.[1][9] Its high selectivity for COX-2 over COX-1 minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Conclusion

This compound and its derivatives are valuable intermediates in pharmaceutical synthesis. The detailed protocol for the synthesis of a key Etoricoxib intermediate highlights the practical application of these compounds in the efficient construction of complex drug molecules. Furthermore, the potential for their use in powerful synthetic transformations like the Julia-Kocienski olefination and Ramberg-Bäcklund reaction underscores their versatility and importance in modern drug discovery and development. A thorough understanding of the underlying reaction mechanisms and the biological context of the target molecules is essential for leveraging these intermediates to their full potential.

References

Methyl p-Tolyl Sulfone: A Versatile Precursor for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl p-tolyl sulfone (MTS), a crystalline solid with the chemical formula C₈H₁₀O₂S, serves as a crucial intermediate in the synthesis of a variety of organic compounds. While its applications span the pharmaceutical and dye industries, MTS is gaining significant attention within the agrochemical sector as a versatile precursor for the development of potent fungicides and herbicides. Its chemical structure, featuring a reactive methyl group activated by the electron-withdrawing sulfonyl group, allows for a range of chemical transformations, making it a valuable building block for complex agrochemical molecules.

This application note provides a detailed overview of the use of this compound in the synthesis of a prominent fungicide, Diiodothis compound. It includes a comprehensive experimental protocol, quantitative data, and a visual representation of the synthetic pathway.

Application in Fungicide Synthesis: The Case of Diiodothis compound

One of the key agrochemical applications of this compound is its role as a precursor to Diiodothis compound (DIMPTS). DIMPTS is a broad-spectrum fungicide and bactericide used as a materials preservative in paints, coatings, adhesives, plastics, and wood preservation.[1] The synthesis of DIMPTS from MTS involves the di-iodination of the activated methyl group.

Properties of this compound and Diiodothis compound

PropertyThis compound (MTS)Diiodothis compound (DIMPTS)
CAS Number 3185-99-720018-09-1
Molecular Formula C₈H₁₀O₂SC₈H₈I₂O₂S
Molecular Weight 170.23 g/mol 422.02 g/mol
Appearance White to off-white crystalline powderTan powder
Melting Point 85-89 °C136 °C (decomposes)
Agrochemical Use PrecursorFungicide, Bactericide, Wood Preservative

Synthesis Pathway

The synthesis of Diiodothis compound from this compound proceeds via a halogenation reaction. The electron-withdrawing nature of the sulfonyl group increases the acidity of the protons on the adjacent methyl group, facilitating their removal by a base to form a carbanion. This carbanion then reacts with an electrophilic iodine source to yield the iodinated product. To achieve di-iodination, the reaction is typically carried out with a molar excess of the iodinating agent and a suitable base.

Synthesis_Pathway cluster_reagents Reagents & Conditions MTS This compound Intermediate Carbanion Intermediate MTS->Intermediate Base (e.g., LDA, NaH) DIMPTS Diiodothis compound Intermediate->DIMPTS Iodine (I₂) reagents Base (e.g., LDA, NaH) Iodine (I₂) Solvent (e.g., THF) Low Temperature Workflow cluster_synthesis Synthesis cluster_characterization Characterization start This compound deprotonation Deprotonation with Strong Base start->deprotonation iodination Reaction with Iodine deprotonation->iodination workup Aqueous Work-up iodination->workup purification Purification (Chromatography/Recrystallization) workup->purification end_product Diiodothis compound purification->end_product nmr ¹H and ¹³C NMR Spectroscopy end_product->nmr ms Mass Spectrometry end_product->ms mp Melting Point Analysis end_product->mp purity Purity Analysis (HPLC/GC) end_product->purity

References

Application Note: Quantification of Methyl p-Tolyl Sulfone using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of methyl p-tolyl sulfone (MPTS), a potential genotoxic impurity (PGI), in active pharmaceutical ingredients (APIs) using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The method is sensitive, specific, and validated according to ICH guidelines.

Introduction

This compound (MPTS) is an organic compound that can arise as an impurity during pharmaceutical manufacturing processes, particularly when p-toluenesulfonic acid is used as a catalyst in the presence of methanol residue.[1] Due to its potential DNA-alkylating properties, MPTS is classified as a potential genotoxic impurity (PGI), which can induce mutagenic, carcinogenic, or teratogenic effects.[1] Regulatory bodies like the FDA and EMA have established a Threshold of Toxicological Concern (TTC) for such impurities, necessitating their strict control at trace levels in drug substances.[2] A typical TTC limit for genotoxic impurities is 1.5 µg per day.[1] This application note describes a simple, sensitive, and reliable reversed-phase HPLC-UV method for the quantification of MPTS.[1][3]

Method Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from the active pharmaceutical ingredient and other impurities.[1] Quantification is achieved by using a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength as it elutes from the column.[1][2] The concentration of MPTS is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for sample and standard preparation, as well as the specific chromatographic conditions.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, online degasser, autosampler, and a thermostatted column compartment.[4]

  • Detector: UV-Vis or Photodiode Array (PDA) Detector.

  • Chromatography Column: Inertsil ODS-3V (250 x 4.6 mm), 5 µm particle size, or equivalent C18 column.[1]

  • Data Acquisition: Chromatography Data System (CDS) software, such as Chromeleon™ or HP ChemStation.[2][4]

  • Analytical Balance: To accurately weigh standards and samples.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Filtration: 0.45 µm nylon syringe filters for mobile phase and sample preparation.[3]

Reagents and Chemicals
  • This compound (MPTS): Reference Standard.

  • Acetonitrile (ACN): HPLC grade.

  • Ortho-phosphoric acid (OPA): Analytical Reagent grade.[1]

  • Methanol: HPLC grade.[1]

  • Water: HPLC grade or deionized water (18.2 MΩ·cm).[2]

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% ortho-phosphoric acid in water.

    • Mix the 0.1% OPA solution with Acetonitrile in a 1:1 (v/v) ratio.[1][3]

    • Degas the mobile phase using an online degasser or by sonicating for 15-20 minutes.[3]

  • Standard Stock Solution Preparation (e.g., 600 µg/mL):

    • Accurately weigh approximately 60 mg of MPTS reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol. This creates a stock solution of 0.6 mg/mL (600 µg/mL).[1]

  • Calibration Curve Standards:

    • Prepare a series of working standard solutions by serially diluting the stock solution with Methanol.

    • A recommended concentration range is from the Limit of Quantification (LOQ) to approximately 6 µg/mL.[1][3]

Sample Preparation
  • Accurately weigh the required amount of the API sample (e.g., 600 mg).

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol to achieve a final concentration of 60 mg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

The separation and quantification are performed using the parameters outlined in Table 1.

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm), 5 µm
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (50:50, v/v)[1][3]
Flow Rate 2.0 mL/min[1]
Column Temperature 27 °C[1][3]
Injection Volume 20 µL[3]
UV Detection Wavelength 225 nm[1][3]
Run Time 15 minutes[1][3]
Table 1: HPLC-UV Chromatographic Conditions.

Method Validation Summary

The analytical method was validated in accordance with ICH Q2(R1) guidelines, covering specificity, sensitivity, linearity, accuracy, and precision.[5][6] The results demonstrate the method is suitable for its intended purpose.

Specificity and Sensitivity

The method demonstrated good specificity, with no interference from the API or other potential impurities at the retention time of MPTS. The sensitivity of the method was established by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).[1]

ParameterResult (vs. 60 mg/mL sample)Result (Concentration)
Limit of Detection (LOD) ~0.15 ppm~0.009 µg/mL[1][3]
Limit of Quantification (LOQ) ~0.5 ppm~0.03 µg/mL[1][3]
Table 2: Sensitivity of the HPLC-UV Method.
Linearity and Range

The linearity was evaluated over a specified range of concentrations. The calibration curves showed excellent correlation.[1]

ParameterResult
Linearity Range LOQ to 6 µg/mL[1][3]
Correlation Coefficient (r²) ≥ 0.999
Table 3: Linearity and Range.
Accuracy and Precision

Accuracy was determined by spiking the API sample with known amounts of MPTS at different concentration levels.[1] Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with the Relative Standard Deviation (%RSD) calculated.[1]

ParameterSpecificationResult
Accuracy (% Recovery) 90 - 110%90% to 99%[1]
Precision (% RSD) ≤ 10%< 6.1%[7]
Table 4: Accuracy and Precision Data.

Workflow Visualization

The following diagram illustrates the overall experimental workflow from preparation to final data analysis.

HPLC_Workflow cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Analysis prep_mobile Mobile Phase (0.1% OPA in Water : ACN, 1:1) instrument_setup Instrument Setup (Column, Temp, Flow Rate) prep_mobile->instrument_setup prep_stock MPTS Stock Solution (in Methanol) prep_standards Calibration Standards (Dilution of Stock) injection_seq Create Injection Sequence (Standards & Samples) prep_standards->injection_seq prep_sample API Sample Solution (in Methanol) prep_sample->injection_seq run_hplc Run HPLC-UV Analysis (λ = 225 nm) instrument_setup->run_hplc injection_seq->run_hplc integrate_peaks Integrate Chromatograms run_hplc->integrate_peaks calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) integrate_peaks->calibration_curve quantify_sample Quantify MPTS in Sample integrate_peaks->quantify_sample calibration_curve->quantify_sample report_results Report Final Concentration (in ppm or µg/mL) quantify_sample->report_results

HPLC-UV analysis workflow for MPTS quantification.

Conclusion

The described HPLC-UV method is specific, sensitive, accurate, and precise for the quantification of this compound at trace levels in active pharmaceutical ingredients.[1][3] The validation results confirm that the method is suitable for routine quality control analysis and for ensuring that drug substances comply with the stringent regulatory limits set for potential genotoxic impurities.

References

Application Notes and Protocols for the Alkylation of Sodium p-Toluenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of sodium p-toluenesulfinate is a fundamental transformation in organic synthesis, providing access to a diverse range of sulfones. Sulfones are a prominent structural motif in many pharmaceuticals, agrochemicals, and functional materials. The reaction involves the nucleophilic substitution of a leaving group on an alkylating agent by the sulfinate anion. A key consideration in this reaction is the ambident nature of the sulfinate nucleophile, which can lead to either S-alkylation to form the desired sulfone or O-alkylation to yield a sulfinate ester. This document provides detailed protocols and reaction conditions to selectively achieve S-alkylation for various alkylating agents.

Reaction Mechanism and Selectivity

The alkylation of sodium p-toluenesulfinate can proceed through two main pathways, leading to either S-alkylation or O-alkylation products. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of catalysts.

dot

reaction_mechanism cluster_products Products Na_pTs Sodium p-toluenesulfinate (p-Tol-SO₂Na) Sulfone S-Alkylation Product (p-Tol-SO₂-R) Na_pTs->Sulfone S-attack Sulfinate_Ester O-Alkylation Product (p-Tol-SO-OR) Na_pTs->Sulfinate_Ester O-attack RX Alkylating Agent (R-X) RX->Sulfone RX->Sulfinate_Ester

Caption: General reaction scheme for the alkylation of sodium p-toluenesulfinate.

Generally, S-alkylation is favored under conditions that promote a bimolecular nucleophilic substitution (SN2) mechanism. This includes the use of polar aprotic solvents, which solvate the cation but not the anion, thus enhancing the nucleophilicity of the sulfinate. Conversely, conditions that favor a unimolecular (SN1) mechanism or involve "harder" electrophiles can lead to a greater proportion of the O-alkylation product.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the yields of alkyl p-tolyl sulfones under various reaction conditions.

Table 1: Effect of Alkylating Agent and Catalyst

Alkylating Agent (R-X)CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Dimethyl sulfateNoneWater/BenzeneReflux2069-73[1]
Methyl chlorideNoneWater8218-19≥85
Methyl iodideNoneNot SpecifiedNot SpecifiedNot SpecifiedGood[1]
Benzyl bromideTBAB (2 mol%)Toluene/50% KOH(aq)RT1873[2]
Allyl bromideTBAB (2 mol%)Toluene/50% KOH(aq)RT1896[2]
Propargyl bromideTBAB (2 mol%)Toluene/50% KOH(aq)RT1892[2]
n-Butyl bromideTBAIaq. NaOH752.596[3]
n-Octyl bromideTBAIaq. NaOH752.594[3]

TBAB: Tetrabutylammonium bromide, TBAI: Tetrabutylammonium iodide

Table 2: Influence of Solvent on Alkylation

Alkylating AgentSolventCatalystTemperature (°C)Time (h)Yield (%)Notes
Alkyl TosylateDMFTBAI (optional)8012GoodDMF is effective for poorly soluble nucleophiles.[4]
Alkyl TosylateDMSOTBAI (optional)Not SpecifiedNot SpecifiedGoodDMSO is a good alternative to DMF.[4]
Alkyl HalideEthanolNoneNot SpecifiedNot SpecifiedLower yieldsProtic solvents can decrease nucleophilicity.

Experimental Protocols

Protocol 1: Synthesis of Methyl p-Tolyl Sulfone

This protocol is adapted from Organic Syntheses.[1]

Workflow:

dot

protocol1_workflow start Start step1 Mix Sodium p-toluenesulfinate, NaHCO₃, and Dimethyl Sulfate start->step1 step2 Add water dropwise over 3 hours step1->step2 step3 Heat under reflux for 20 hours step2->step3 step4 Cool and extract with benzene step3->step4 step5 Dry organic layer and remove solvent step4->step5 end Obtain this compound step5->end

Caption: Workflow for the synthesis of this compound.

Materials:

  • Sodium p-toluenesulfinate

  • Sodium bicarbonate (NaHCO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Benzene

  • Anhydrous calcium chloride (CaCl₂)

  • Water

Procedure:

  • In a 3-liter, three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a separatory funnel, place the solid sodium p-toluenesulfinate, 400 g (4.76 moles) of sodium bicarbonate, and 490 g (3.88 moles) of dimethyl sulfate.[1]

  • Add 75-100 mL of water from the separatory funnel to make the mixture fluid enough for stirring.

  • Add the remainder of 925 mL of water dropwise with stirring over a period of 3 hours.[1]

  • Heat the mixture under reflux for 20 hours.[1]

  • After cooling the mixture to 75°C, add 200 mL of benzene and transfer the mixture to a separatory funnel.[1]

  • Separate the aqueous layer and extract it again with 200 mL of benzene.

  • Combine all the benzene extracts and dry with 20 g of anhydrous calcium chloride.[1]

  • Remove the drying agent by filtration and remove the benzene from the filtrate by distillation under reduced pressure to obtain this compound.

  • The reported yield is 298–317 g (69–73%).[1]

Protocol 2: Phase-Transfer Catalyzed Synthesis of Alkyl p-Tolyl Sulfones

This generalized protocol is based on the effective use of phase-transfer catalysts for the alkylation of various substrates.[2][3]

Workflow:

dot

protocol2_workflow start Start step1 Prepare a biphasic mixture of Sodium p-toluenesulfinate in aqueous base and an organic solvent start->step1 step2 Add Phase-Transfer Catalyst (e.g., TBAB or TBAI) step1->step2 step3 Add Alkyl Halide step2->step3 step4 Stir vigorously at the specified temperature and time step3->step4 step5 Separate the organic layer step4->step5 step6 Wash, dry, and concentrate the organic layer step5->step6 end Obtain Alkyl p-tolyl sulfone step6->end

Caption: General workflow for PTC-mediated alkylation.

Materials:

  • Sodium p-toluenesulfinate

  • Alkyl halide (e.g., benzyl bromide, n-butyl bromide)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB, or Tetrabutylammonium iodide - TBAI)

  • Aqueous base (e.g., 50% KOH or NaOH)

  • Organic solvent (e.g., Toluene, Dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, prepare a biphasic mixture by dissolving sodium p-toluenesulfinate in the aqueous base and adding the organic solvent.

  • Add a catalytic amount of the phase-transfer catalyst (typically 1-5 mol%).

  • To the vigorously stirred mixture, add the alkyl halide (typically 1.0-1.2 equivalents).

  • Continue stirring at the appropriate temperature (ranging from room temperature to 75°C) for the specified time (ranging from a few hours to overnight). Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alkyl p-tolyl sulfone.

  • Purify the product by recrystallization or column chromatography if necessary.

Concluding Remarks

The alkylation of sodium p-toluenesulfinate is a versatile and reliable method for the synthesis of sulfones. The choice of reaction conditions, particularly the solvent and the use of a phase-transfer catalyst, is crucial for achieving high yields and selectivity for the desired S-alkylation product. The protocols provided herein offer robust starting points for the synthesis of a variety of alkyl p-tolyl sulfones. For novel substrates, optimization of the reaction parameters may be necessary to achieve the desired outcome.

References

Application Notes and Protocols: The Utility of Methyl p-Tolyl Sulfone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of methyl p-tolyl sulfone and its derivatives in the synthesis of a variety of heterocyclic compounds. The methodologies presented are supported by quantitative data and detailed experimental protocols, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a versatile building block in organic synthesis. Its sulfonyl group can act as an activating group and a leaving group, facilitating a range of chemical transformations. This reactivity has been harnessed for the construction of diverse heterocyclic scaffolds, which are of significant interest in drug discovery due to their prevalence in bioactive molecules. This application note will focus on key synthetic strategies employing this compound derivatives for the preparation of nitrogen- and sulfur-containing heterocycles.

Synthesis of Heterocycles from a Vinamidinium Salt of Methyl Sulfone

A novel and efficient approach to heteroaromatic methyl sulfones involves the use of a vinamidinium salt derived from methyl sulfone. This reagent reacts with various bis-nucleophiles to afford a wide array of previously challenging-to-access methyl sulfone-substituted heterocycles. This method is notable for its broad substrate scope and high yields.[1]

Reaction Scheme:

A vinamidinium salt (1) reacts with N,N- and N,C-bis-nucleophiles to yield a variety of five- and six-membered heterocycles as well as fused bicyclic systems.[1]

References

Application Notes and Protocols: Methyl p-Tolyl Sulfone in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-tolyl sulfone, an achiral crystalline solid, serves as a valuable and versatile precursor in the field of asymmetric synthesis. While not directly employed as a chiral reagent, it is readily converted into the powerful chiral auxiliary, enantiopure methyl p-tolyl sulfoxide. This chiral sulfoxide is instrumental in a variety of stereoselective carbon-carbon bond-forming reactions, including aldol additions, Michael additions, and additions to imines. The p-tolylsulfinyl group acts as a potent chiral directing group, enabling the synthesis of highly enantiomerically enriched products. Subsequently, the auxiliary can be easily removed, typically through reduction, to yield the desired chiral molecule.

These application notes provide a comprehensive overview of the transformation of this compound into its chiral sulfoxide derivative and detail its application in key asymmetric transformations. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this methodology in research and development settings.

Workflow for the Utilization of this compound in Asymmetric Synthesis

The overall strategy involves a two-step sequence from the readily available this compound. The sulfone is first reduced to the corresponding sulfide, which then undergoes a catalytic asymmetric oxidation to furnish the enantiopure methyl p-tolyl sulfoxide. This chiral auxiliary is then used to control stereoselectivity in various carbon-carbon bond-forming reactions.

workflow sulfone This compound (Achiral Precursor) sulfide Methyl p-Tolyl Sulfide sulfone->sulfide Reduction sulfoxide Chiral Methyl p-Tolyl Sulfoxide (Chiral Auxiliary) sulfide->sulfoxide Asymmetric Oxidation carbanion Chiral α-Sulfinyl Carbanion sulfoxide->carbanion Deprotonation adduct Diastereomerically Enriched Adduct carbanion->adduct C-C Bond Formation electrophile Prochiral Electrophile (e.g., Aldehyde, Imine, Enone) electrophile->adduct product Enantiomerically Pure Product adduct->product Desulfurization removal Auxiliary Removal (Reduction) product->removal

Caption: General workflow for the application of this compound in asymmetric synthesis.

Preparation of Chiral Methyl p-Tolyl Sulfoxide

The key to utilizing this compound in asymmetric synthesis is its conversion to an enantiomerically pure sulfoxide. This is typically achieved via a two-step process: reduction of the sulfone to the sulfide, followed by asymmetric oxidation.

Protocol 1: Asymmetric Oxidation of Methyl p-Tolyl Sulfide

A highly effective method for the asymmetric oxidation of methyl p-tolyl sulfide employs a titanium-based catalyst with a chiral ligand, such as (R)-BINOL or its derivatives.[1][2]

Reaction:

Experimental Protocol:

  • To a solution of Ti(O-i-Pr)₄ (2.5 mol%) and (R)-6,6′-Diphenyl-BINOL (5 mol%) in toluene at room temperature, add water (0.5 equiv.).

  • Stir the mixture for 30 minutes to pre-form the chiral catalyst.

  • Add methyl p-tolyl sulfide (1.0 equiv.).

  • Add 70% aqueous tert-butyl hydroperoxide (TBHP) (2.0 equiv.) dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting sulfide is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched (R)-methyl p-tolyl sulfoxide.

Catalyst SystemOxidantSolventYield (%)ee (%)Ref.
Ti(O-i-Pr)₄ / (R)-6,6′-Diphenyl-BINOL70% aq. TBHPToluene>90>95[1]
VO(acac)₂ / Chiral Schiff BaseH₂O₂CHCl₃~80>99[3]
Ti(O-i-Pr)₄ / (R)-BINOL / H₂OTBHPCH₂Cl₂9073[2]

Applications in Asymmetric C-C Bond Formation

The chiral α-sulfinyl carbanion, generated by deprotonation of enantiopure methyl p-tolyl sulfoxide, is a powerful nucleophile for various asymmetric carbon-carbon bond-forming reactions.

Diastereoselective Addition to Imines

The addition of the lithium carbanion of (R)-(+)-methyl p-tolyl sulfoxide to imines provides a reliable method for the synthesis of chiral β-amino sulfoxides, which are valuable precursors to chiral amines.[4][5]

Reaction Pathway:

reaction_pathway cluster_0 Addition to Imine start (R)-Methyl p-Tolyl Sulfoxide carbanion Lithium (R)-p-Tolylsulfinylmethylide start->carbanion LDA, THF, -78 °C adduct Diastereomerically Enriched β-Amino Sulfoxide carbanion->adduct Addition imine Prochiral Imine (R1-CH=N-R2) imine->adduct product Chiral Amine adduct->product Reductive Cleavage

Caption: Pathway for the asymmetric synthesis of chiral amines.

Protocol 2: Diastereoselective Addition of Lithium (R)-Methyl p-Tolyl Sulfoxide to an Imine [4]

  • To a solution of (R)-methyl-p-tolyl sulfoxide (1.0 mmol) in dry THF (3 mL) at -78 °C under an inert atmosphere, add a 1.5 M solution of lithium diisopropylamide (LDA)·THF in cyclohexane (1.05 mmol) dropwise.

  • Stir the resulting solution at -78 °C for 20 minutes.

  • Add a solution of the imine (1.2 mmol) in dry THF (2 mL) dropwise to the carbanion solution.

  • Stir the reaction mixture at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the diastereomerically enriched β-amino sulfoxide.

Imine Substituent (Aryl)Diastereomeric Ratio (dr)Yield (%)Ref.
p-Methoxyphenyl>95:591[4]
3,4-(Methylenedioxy)phenyl90:1034[4]
p-Trifluoromethylphenyl85:1588[4]
2-Naphthyl80:2085[4]
p-Nitrophenyl78:2290[4]
Diastereoselective Aldol-Type Additions

The lithium enolate of an N-acylated chiral p-tolylsulfinyl derivative can undergo highly diastereoselective aldol reactions with aldehydes. This provides access to chiral β-hydroxy carbonyl compounds.

Protocol 3: Diastereoselective Imino-Aldol Condensation [6]

  • Prepare the chiral 3-(p-tolylsulfinyl)-2-furaldimine from the corresponding aldehyde.

  • To a solution of diisopropylamine in dry THF at -78 °C, add n-butyllithium to generate LDA.

  • Add the ester (e.g., tert-butyl acetate) to the LDA solution to form the lithium enolate.

  • Add a solution of the chiral 3-(p-tolylsulfinyl)-2-furaldimine in THF to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for the specified time.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Work up the reaction as described in Protocol 2 and purify by chromatography.

Ester EnolateMajor ProductDiastereoselectivityYield (%)Ref.
tert-Butyl acetateβ-Amino ester>95:570[6]
Methyl isobutyrateβ-Lactam>99:185[6]

Conclusion

This compound is a readily available and cost-effective starting material for accessing the powerful chiral auxiliary, enantiopure methyl p-tolyl sulfoxide. The application of this chiral sulfoxide in asymmetric synthesis provides a robust and reliable method for the stereocontrolled formation of carbon-carbon bonds. The protocols and data presented herein demonstrate the utility of this reagent in generating a diverse range of enantiomerically enriched molecules, making it a valuable tool for researchers in synthetic organic chemistry and drug development. The straightforward removal of the sulfinyl group further enhances its synthetic utility.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Methyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed reactions involving methyl p-tolyl sulfone. The focus is on the α-arylation of this compound, a significant transformation in organic synthesis for the creation of valuable diarylmethyl sulfone moieties. These structures are of considerable interest in medicinal chemistry and materials science.

Application Notes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In recent years, the use of sulfone-containing compounds as coupling partners has gained significant attention. This compound can serve as a versatile building block in these transformations, particularly in α-arylation reactions.

The α-arylation of this compound provides a direct and efficient route to synthesize a variety of α-aryl-α-toluenesulfonylmethanes. These products are valuable intermediates in organic synthesis and can be further transformed into other functional groups. The sulfonyl group can act as a removable activating group or be retained as a key pharmacophore. This methodology is particularly relevant for drug development, where the introduction of aryl groups can significantly modulate the biological activity of a molecule.

A key advantage of the palladium-catalyzed α-arylation of methyl sulfones is the ability to construct sterically hindered C(sp³)–C(sp²) bonds under relatively mild conditions. The reaction generally proceeds with good to excellent yields and tolerates a range of functional groups on the aryl halide coupling partner.[1]

Quantitative Data Summary

The following table summarizes the yields of the palladium-catalyzed α-arylation of this compound with various aryl bromides. The data is compiled from a study demonstrating a direct and efficient approach for this transformation.[1]

EntryAryl BromideProductYield (%)
14-Bromotoluene1-Methyl-4-((p-tolylsulfonyl)methyl)benzene85
24-Bromoanisole1-Methoxy-4-((p-tolylsulfonyl)methyl)benzene88
34-Bromobenzonitrile4-((p-tolylsulfonyl)methyl)benzonitrile90
44-Bromobenzaldehyde4-((p-tolylsulfonyl)methyl)benzaldehyde78
51-Bromo-4-(trifluoromethyl)benzene1-((p-tolylsulfonyl)methyl)-4-(trifluoromethyl)benzene82
61-Bromo-4-nitrobenzene1-Nitro-4-((p-tolylsulfonyl)methyl)benzene73
73-Bromopyridine3-((p-tolylsulfonyl)methyl)pyridine75
82-Bromonaphthalene2-((p-tolylsulfonyl)methyl)naphthalene86

Experimental Protocols

General Protocol for the Palladium-Catalyzed α-Arylation of this compound with Aryl Bromides

This protocol is adapted from a reported procedure for the direct arylation of methyl sulfones.[1]

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • The tube is evacuated and backfilled with nitrogen or argon three times.

  • Anhydrous 1,4-dioxane (5 mL) is added via syringe.

  • Sodium hydride (1.5 mmol, 1.5 equiv) is carefully added in portions to the stirred solution at room temperature.

  • The reaction mixture is then heated to 100 °C in an oil bath and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired α-aryl-α-toluenesulfonylmethane.

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed α-arylation of sulfones.[2]

reaction_mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(CH2SO2R')L2 ArPd(II)(CH2SO2R')L2 ArPd(II)XL2->ArPd(II)(CH2SO2R')L2 Deprotonation & Ligand Exchange (R'SO2CH3, Base) ArPd(II)(CH2SO2R')L2->Pd(0)L2 Reductive Elimination Product ArCH2SO2R' ArPd(II)(CH2SO2R')L2->Product Ar-X Ar-X R'SO2CH3 p-Tolyl-SO2CH3 Base Base

Caption: Catalytic cycle for the α-arylation of this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the α-arylation of this compound.

experimental_workflow start Start setup Combine Reactants: - this compound - Aryl bromide - Pd(OAc)2 - PPh3 start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert solvent Add Anhydrous Dioxane inert->solvent base Add NaH solvent->base reaction Heat to 100°C (12-24 h) base->reaction quench Cool and Quench (aq. NH4Cl) reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Workflow for palladium-catalyzed α-arylation.

References

Application of Methyl p-Tolyl Sulfone in the Synthesis of Dye Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Methyl p-tolyl sulfone is a versatile chemical intermediate that finds significant application in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and notably, dye intermediates. Its stable sulfonyl group and the susceptibility of its aromatic ring to electrophilic substitution make it a valuable precursor for the creation of complex dye molecules. The incorporation of the this compound moiety into dye structures can enhance properties such as lightfastness, thermal stability, and affinity to textile fibers. This application note details the synthetic pathway for utilizing this compound in the preparation of azo dye intermediates, providing comprehensive experimental protocols and relevant data.

The primary route for converting this compound into a useful dye intermediate involves a two-step functionalization of the aromatic ring: nitration followed by reduction. The resulting amino-substituted this compound can then serve as a diazo component in the synthesis of azo dyes.

Experimental Protocols

Synthesis of 4-Methyl-3-nitrophenyl Methyl Sulfone (Nitration)

This protocol describes the nitration of this compound to introduce a nitro group onto the aromatic ring, a crucial step for subsequent functionalization.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add this compound to concentrated sulfuric acid while stirring. Maintain the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of this compound in sulfuric acid. The temperature of the reaction mixture should be maintained between 0-10°C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with constant stirring.

  • The precipitated solid, 4-methyl-3-nitrophenyl methyl sulfone, is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product is then purified by recrystallization from a suitable solvent like methanol or ethanol.

ParameterValue
Reactants
This compound1 mole equivalent
Conc. H₂SO₄5-10 mole equivalents
Conc. HNO₃1.1-1.5 mole equivalents
Reaction Conditions
Temperature0-10°C
Reaction Time3-5 hours
Product
Yield85-95%
Purity>98% (after recrystallization)
Melting PointVaries depending on purity
Synthesis of 4-Methyl-3-aminophenyl Methyl Sulfone (Reduction)

This protocol outlines the reduction of the nitro group of 4-methyl-3-nitrophenyl methyl sulfone to an amino group, yielding the key dye intermediate.

Materials:

  • 4-Methyl-3-nitrophenyl methyl sulfone

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, create a suspension of 4-methyl-3-nitrophenyl methyl sulfone in water or a mixture of water and ethanol.

  • Add iron powder or tin(II) chloride to the suspension.

  • Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture under reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution to precipitate the iron or tin hydroxides.

  • The product, 4-methyl-3-aminophenyl methyl sulfone, can be isolated by steam distillation or solvent extraction.

  • For purification, the crude product is recrystallized from ethanol or a suitable solvent mixture.

ParameterValue
Reactants
4-Methyl-3-nitrophenyl methyl sulfone1 mole equivalent
Iron powder or SnCl₂3-5 mole equivalents
Conc. HClCatalytic to stoichiometric amount
Reaction Conditions
TemperatureReflux
Reaction Time2-4 hours
Product
Yield70-90%
Purity>99% (after recrystallization)
Synthesis of an Azo Dye (Diazotization and Coupling)

This protocol describes the final steps in the synthesis of an azo dye, starting from the prepared 4-methyl-3-aminophenyl methyl sulfone.

Materials:

  • 4-Methyl-3-aminophenyl methyl sulfone

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • A coupling component (e.g., 2-naphthol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) or Sodium Acetate

  • Ice

  • Distilled water

Procedure:

Part A: Diazotization

  • Dissolve 4-methyl-3-aminophenyl methyl sulfone in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature strictly between 0-5°C.

  • Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. If using an amine as the coupling component (e.g., N,N-dimethylaniline), dissolve it in a dilute acid solution.

  • Cool the solution of the coupling component to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.

  • The pH of the reaction mixture should be maintained in the alkaline range (for phenols) or slightly acidic range (for amines) by adding sodium hydroxide or sodium acetate as needed.

  • A colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration and wash it with cold water.

  • The crude dye can be purified by recrystallization from a suitable solvent.

ParameterValue
Reactants
4-Methyl-3-aminophenyl methyl sulfone1 mole equivalent
Sodium Nitrite1-1.1 mole equivalents
Coupling Component1 mole equivalent
Reaction Conditions
Diazotization Temperature0-5°C
Coupling Temperature0-5°C
Product
YieldTypically >80%

Visualizations

Synthesis_Pathway Methyl_p-Tolyl_Sulfone This compound Nitration Nitration (H₂SO₄, HNO₃) Methyl_p-Tolyl_Sulfone->Nitration Nitro_Intermediate 4-Methyl-3-nitrophenyl Methyl Sulfone Nitration->Nitro_Intermediate Reduction Reduction (Fe/HCl or SnCl₂/HCl) Nitro_Intermediate->Reduction Amino_Intermediate 4-Methyl-3-aminophenyl Methyl Sulfone Reduction->Amino_Intermediate Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Amino_Intermediate->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Component Coupling Component (e.g., 2-Naphthol) Coupling_Component->Azo_Coupling Azo_Dye Azo Dye Azo_Coupling->Azo_Dye

Caption: Synthetic pathway for an azo dye from this compound.

Experimental_Workflow cluster_0 Intermediate Synthesis cluster_1 Azo Dye Synthesis Start Start: this compound Nitration_Step Nitration Start->Nitration_Step Isolation_1 Isolation & Purification of Nitro Intermediate Nitration_Step->Isolation_1 Reduction_Step Reduction Isolation_1->Reduction_Step Isolation_2 Isolation & Purification of Amino Intermediate Reduction_Step->Isolation_2 Diazotization_Step Diazotization of Amino Intermediate Isolation_2->Diazotization_Step Coupling_Step Azo Coupling with Coupling Component Diazotization_Step->Coupling_Step Isolation_3 Isolation & Purification of Azo Dye Coupling_Step->Isolation_3 End Final Product: Azo Dye Isolation_3->End

Caption: Experimental workflow for azo dye synthesis.

Application Notes and Protocols: The Role of Methyl p-Tolyl Sulfone in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-tolyl sulfone, a crystalline solid with the chemical formula C₈H₁₀O₂S, is a well-documented intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1][2] While its application in organic synthesis is established, its role within polymer chemistry is not prominent in mainstream literature. This document explores the potential and documented applications of this compound in the field of polymer science, providing its physicochemical properties, relevant synthesis protocols, and a framework for its evaluation in polymerization processes.

Based on extensive literature reviews, this compound is not commonly employed as a monomer, solvent, or catalyst in the synthesis of high-performance polymers such as polysulfones or polyether sulfones. The preferred solvents for these reactions are typically aprotic, polar solvents like N-methylpyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[3] However, the properties of this compound, particularly its high thermal stability, suggest potential for niche applications as a high-boiling point solvent or plasticizer in specific polymer systems.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for evaluating its suitability in various experimental setups.

PropertyValueReference
CAS Number 3185-99-7[4]
Molecular Formula C₈H₁₀O₂S[4]
Molecular Weight 170.23 g/mol [4]
Appearance White to off-white crystalline solid/powder[4][5]
Melting Point 85-89 °C[6]
Boiling Point 140 °C at 3 mmHg[6]
Solubility Insoluble in water; soluble in alcohols, ethers, and other organic solvents[5][6]
Purity >98.0% (GC) is commercially available[4]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is based on the methylation of sodium p-toluenesulfinate.

Materials:

  • p-Toluenesulfonyl chloride

  • Anhydrous sodium sulfite

  • Sodium bicarbonate

  • Monochloromethane (or dimethyl sulfate as a methylating agent, though it is more toxic)

  • Water

  • Appropriate organic solvent for extraction (e.g., benzene or dichloromethane)

  • Anhydrous calcium chloride (or other suitable drying agent)

Procedure:

  • Preparation of Sodium p-Toluenesulfinate:

    • In a reaction vessel equipped with a mechanical stirrer and thermometer, combine anhydrous sodium sulfite and sodium bicarbonate in water.

    • Heat the mixture to 70-80 °C.

    • Gradually add p-toluenesulfonyl chloride in portions while maintaining the temperature and stirring. The reaction is exothermic.

    • After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

    • Cool the mixture and isolate the precipitated sodium p-toluenesulfinate by filtration. Wash the solid with cold water and dry.

  • Methylation to form this compound:

    • In a pressure reactor (if using monochloromethane) or a round-bottom flask with a reflux condenser, charge the dried sodium p-toluenesulfinate and a suitable solvent or aqueous medium.

    • Introduce the methylating agent. If using monochloromethane, the reaction will be conducted under pressure. If using dimethyl sulfate, it can be added dropwise.

    • Heat the reaction mixture to the target temperature (e.g., 80-95 °C) and maintain for several hours until the reaction is complete, as monitored by a suitable technique like TLC or GC.[7]

    • After the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • If the product precipitates, it can be isolated by filtration.

    • Alternatively, extract the product with an organic solvent.

    • Wash the organic extracts with water and then a brine solution.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride).

    • Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield pure this compound.

Diagrams

Synthesis Workflow for this compound

cluster_prep Preparation of Sodium p-Toluenesulfinate cluster_methylation Methylation cluster_purification Work-up and Purification p_toluenesulfonyl_chloride p-Toluenesulfonyl Chloride reaction_vessel_prep Reaction Vessel (70-80 °C) p_toluenesulfonyl_chloride->reaction_vessel_prep sodium_sulfite Anhydrous Sodium Sulfite sodium_sulfite->reaction_vessel_prep sodium_bicarbonate Sodium Bicarbonate sodium_bicarbonate->reaction_vessel_prep water_prep Water water_prep->reaction_vessel_prep filtration_prep Filtration and Drying reaction_vessel_prep->filtration_prep sodium_p_toluenesulfinate Sodium p-Toluenesulfinate filtration_prep->sodium_p_toluenesulfinate reaction_vessel_methylation Reaction Vessel (80-95 °C) sodium_p_toluenesulfinate->reaction_vessel_methylation methylating_agent Methylating Agent (e.g., Monochloromethane) methylating_agent->reaction_vessel_methylation crude_product Crude this compound reaction_vessel_methylation->crude_product extraction Organic Solvent Extraction crude_product->extraction drying Drying over Drying Agent extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis of this compound.

Logical Framework for Evaluating this compound as a Polymerization Solvent

cluster_evaluation Evaluation of this compound cluster_comparison Comparison with Standard Solvents start Need for a High-Boiling Point Polymerization Solvent properties Properties of This compound start->properties standard_solvents Standard Solvents (NMP, DMSO, DMAc) start->standard_solvents boiling_point High Boiling Point (Good for High Temp Rxn) polarity Polar Nature (Good for Solvating Polar Monomers) stability Thermal Stability (Resists Degradation) melting_point High Melting Point (85-89 °C) (Requires Heated Setup) solubility_power Solubility Power for Polymers? (Needs Experimental Verification) cost Cost and Availability? (Likely Higher than Standard Solvents) decision Decision boiling_point->decision polarity->decision stability->decision melting_point->decision solubility_power->decision cost->decision std_boiling High Boiling Points std_polarity High Polarity std_solubility Proven Polymer Solubility std_liquid Liquid at Room Temp niche_app Potential for Niche Applications (e.g., specific polymer systems, plasticizer) decision->niche_app Advantages outweigh disadvantages not_suitable Not Suitable for General Use decision->not_suitable Disadvantages are significant

Caption: Evaluation framework for this compound in polymer chemistry.

Conclusion

This compound is a specialty chemical with well-defined applications in organic synthesis, particularly as an intermediate. Its role in polymer chemistry is not well-established, and it is not a common solvent or reactant in the production of mainstream polymers. However, its properties, such as high thermal stability and polarity, suggest that it could be a candidate for investigation in niche polymer applications, for instance, as a high-temperature solvent for specific polymerization reactions where common solvents may be unsuitable, or as a plasticizer for certain polymer systems. The provided synthesis protocol and evaluation framework offer a starting point for researchers interested in exploring the potential of this compound in polymer science. Further research would be required to determine its efficacy and viability in such applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl p-Tolyl Sulfone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of methyl p-tolyl sulfone by recrystallization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a substance in a solvent increases with temperature. For this compound, a suitable solvent is one in which it is sparingly soluble at room temperature but highly soluble at an elevated temperature. By dissolving the impure sulfone in a hot solvent and allowing it to cool slowly, the sulfone crystallizes out in a purer form, while the impurities remain dissolved in the solvent (mother liquor).

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on available literature, a mixed solvent system of ethanol-water (in a 1:1 ratio) and carbon tetrachloride are effective for the recrystallization of this compound. This compound is soluble in organic solvents like ethanol and acetone but has limited solubility in water[1].

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure this compound is in the range of 85-89 °C[2][3]. A sharp melting point within this range is a good indicator of purity.

Q4: What are the common impurities in crude this compound?

A4: Common impurities can originate from the starting materials and side reactions during synthesis. If synthesized from p-toluenesulfonyl chloride and a methylating agent like dimethyl sulfate, potential impurities include unreacted p-toluenesulfonyl chloride, inorganic salts, and byproducts from side reactions.

Q5: How can I induce crystallization if no crystals form upon cooling?

A5: If crystals do not form, the solution may be supersaturated. You can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.

  • Cooling: Further cool the solution in an ice bath to decrease the solubility of the sulfone.

  • Solvent Evaporation: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to increase the concentration of the sulfone.

Troubleshooting Guide

Problem Possible Cause Solution
Oiling Out (a liquid layer separates instead of crystals)The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly. High impurity levels can also contribute to this.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly. Using a solvent mixture with a lower boiling point might also be beneficial.
No Crystals Form The solution is not saturated (too much solvent was used), or the solution is supersaturated.If the solution is not saturated, evaporate some of the solvent by gentle heating. If the solution is supersaturated, try inducing crystallization by scratching the flask, adding a seed crystal, or cooling in an ice bath[4].
Low Yield of Crystals Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. Premature crystallization during hot filtration. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. Cool the solution thoroughly in an ice bath to maximize crystal formation. To check for product in the mother liquor, a small sample can be evaporated to see if a significant residue remains[4].
Colored Crystals The presence of colored impurities that co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use only a minimal amount of charcoal, as it can also adsorb some of the desired product.
Crystals are small and powdery The solution cooled too quickly, leading to rapid precipitation instead of slow crystal growth.Allow the solution to cool slowly and undisturbed at room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Quantitative Data

Solvent System Temperature (°C) Estimated Solubility ( g/100 mL) Notes
Ethanol (95%)20LowSparingly soluble at room temperature.
78 (Boiling Point)HighReadily dissolves at elevated temperatures.
Water20Very LowPractically insoluble in cold water.
100 (Boiling Point)Very LowRemains largely insoluble even at boiling.
Ethanol-Water (1:1)20LowGood for recrystallization as solubility is low in the cold.
~80-90 (Boiling Point)HighThe compound dissolves well in the hot mixed solvent.
Carbon Tetrachloride20LowSuitable for recrystallization due to low room temperature solubility.
77 (Boiling Point)HighHigh solubility at its boiling point allows for good recovery upon cooling.

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals. Work in a well-ventilated fume hood.

Protocol 1: Recrystallization from Ethanol-Water (1:1)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with gentle heating and stirring.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the turbidity just disappears, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water (1:1) mixture to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Recrystallization from Carbon Tetrachloride
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of carbon tetrachloride and heat the mixture to its boiling point with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold carbon tetrachloride.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying Crude Crude Methyl p-Tolyl Sulfone AddSolvent Add Minimum Amount of Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFiltration Hot Gravity Filtration Dissolved->HotFiltration Impurities Insoluble Impurities Removed HotFiltration->Impurities ClearSolution Clear Hot Solution HotFiltration->ClearSolution Cooling Slow Cooling to Room Temperature ClearSolution->Cooling IceBath Cooling in Ice Bath Cooling->IceBath Crystals Formation of Pure Crystals IceBath->Crystals VacuumFiltration Vacuum Filtration Crystals->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying PureProduct Pure Methyl p-Tolyl Sulfone Drying->PureProduct

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_solutions Troubleshooting Solutions Start Recrystallization Experiment Issue Issue Encountered? Start->Issue OilingOut Oiling Out Issue->OilingOut Yes NoCrystals No Crystals Form Issue->NoCrystals Yes LowYield Low Yield Issue->LowYield Yes Success Successful Purification Issue->Success No Reheat Reheat, Add More Solvent, Cool Slowly OilingOut->Reheat Induce Induce Crystallization (Scratch/Seed/Cool) NoCrystals->Induce Evaporate Evaporate Excess Solvent NoCrystals->Evaporate CheckMotherLiquor Use Less Solvent, Pre-heat Funnel LowYield->CheckMotherLiquor Reheat->Start Induce->Start Evaporate->Start CheckMotherLiquor->Start

Caption: Troubleshooting logic for common issues in recrystallization.

References

removing unreacted p-toluenesulfonyl chloride from methyl p-tolyl sulfone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl p-tolyl sulfone. The focus is on the effective removal of unreacted p-toluenesulfonyl chloride (TsCl), a common impurity that can complicate purification and downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted p-toluenesulfonyl chloride (TsCl) from the synthesis of this compound?

A1: Unreacted p-toluenesulfonyl chloride (TsCl) can interfere with subsequent reaction steps and complicate the purification of the desired product, this compound. Due to its similar polarity to many organic products, its separation by column chromatography can be challenging.[1] Furthermore, TsCl is a reactive and lachrymatory compound, and its removal is essential for the safety and purity of the final product.[1]

Q2: What are the primary methods for removing unreacted TsCl from a reaction mixture?

A2: The most common strategies involve "quenching" the unreacted TsCl to convert it into a more easily separable derivative, followed by an appropriate work-up and purification. The main methods include:

  • Aqueous Hydrolysis: Reacting the excess TsCl with water, often in the presence of a base, to form the water-soluble p-toluenesulfonic acid or its salt.[2]

  • Amine Quenching: Adding an amine to the reaction mixture to form a more polar sulfonamide, which can be separated through extraction or chromatography.[1]

  • Scavenger Resins: Utilizing polymer-bound amines that react with and immobilize the excess TsCl, allowing for its removal by simple filtration.[1]

  • Reaction with Cellulosic Materials: A green chemistry approach where cellulose (e.g., filter paper) reacts with the excess TsCl, which is then removed by filtration.[3]

  • Chromatographic Separation: Direct purification of the product from TsCl using column chromatography.[1]

Q3: How do I select the most suitable method for removing TsCl in my specific experiment?

A3: The choice of method depends on several factors, primarily the stability of your desired product (this compound) to the reaction conditions and the scale of your synthesis. For instance, if your product is sensitive to basic conditions, you should avoid quenching with strong bases. If your product is non-polar, converting the TsCl to a highly polar derivative like p-toluenesulfonic acid or a sulfonamide will facilitate an easier separation by extraction.[1]

Troubleshooting Guide

Issue 1: My product, this compound, co-elutes with unreacted TsCl during column chromatography.

  • Possible Cause: The polarity of your product is very similar to that of p-toluenesulfonyl chloride.

  • Solution 1: Quench Before Chromatography. Before attempting chromatographic purification, quench the excess TsCl to transform it into a more polar compound with a different retention factor (Rf) on silica gel.[1]

    • Amine Quench: Add a primary or secondary amine (e.g., aqueous ammonia) to the reaction mixture to form the corresponding sulfonamide, which is significantly more polar than TsCl.[1]

    • Basic Hydrolysis: Quench the reaction with an aqueous base like sodium bicarbonate to hydrolyze the TsCl to the water-soluble sodium p-toluenesulfonate.[2]

  • Solution 2: Optimize Chromatography Conditions. If quenching is not a viable option, carefully optimize your mobile phase for chromatography. A less polar eluent system may improve the separation between your product and the unreacted TsCl.[1]

Issue 2: My desired product is sensitive to the aqueous basic conditions used for quenching.

  • Possible Cause: The this compound or other functional groups in your molecule may be susceptible to hydrolysis or degradation under basic conditions.

  • Solution 1: Use a Non-Basic Quenching Agent. Quench the excess TsCl with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed by chromatography or extraction.[1]

  • Solution 2: Employ a Scavenger Resin. Use a polymer-bound amine scavenger. This method is highly selective for TsCl and is performed under neutral conditions, followed by simple filtration to remove the resin-bound sulfonamide.[1]

Issue 3: The quenching reaction appears to be slow or incomplete.

  • Possible Cause: This could be due to an insufficient amount of the quenching agent, low reaction temperature, or inadequate mixing.

  • Solution 1: Increase the Excess of Quenching Agent. Ensure that a sufficient molar excess of the amine or base is used to drive the reaction to completion.

  • Solution 2: Ensure Vigorous Stirring. Good mixing is critical, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to maximize the contact between the reactants.

Data Presentation

Due to the absence of direct comparative studies with quantitative data in the available literature, the following table provides a qualitative comparison of the common methods for removing unreacted p-toluenesulfonyl chloride. The efficiency and potential for yield loss are relative assessments based on the principles of each technique.

MethodReagent(s)Byproduct FormedSeparation PrincipleAdvantagesDisadvantagesTypical Application
Basic Hydrolysis Aqueous NaHCO₃ or NaOHSodium p-toluenesulfonateWater-soluble salt removed by aqueous extractionFast, inexpensive, scalable, removes large quantities of impurities.[2]Product must be stable to basic conditions; emulsions can form.Removing large excesses of TsCl.[2]
Amine Quench Aqueous NH₄OH or other aminesp-ToluenesulfonamideHighly polar solid removed by extraction or chromatographyEffective at converting TsCl to a more easily separable compound.[1]The resulting sulfonamide may require chromatographic removal if not fully extracted.When basic hydrolysis is not suitable.
Scavenger Resins Polymer-bound aminePolymer-bound sulfonamideInsoluble solid removed by filtrationHigh selectivity, simple filtration-based removal, suitable for sensitive substrates.[1][2]Higher cost, requires stoichiometric amounts, may require longer reaction times.Removing small to moderate amounts of excess TsCl from sensitive products.[2]
Cellulose Reaction Cellulose (e.g., filter paper)Tosylated celluloseInsoluble solid removed by filtrationInexpensive, environmentally friendly, simple filtration removal.[3]May be slower than other methods.[3]A "green" alternative for removing excess TsCl.

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Bicarbonate

  • Cool the reaction mixture containing this compound and unreacted TsCl in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring vigorously.

  • Allow the mixture to warm to room temperature and continue stirring until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of TsCl. This may take several hours as the hydrolysis of TsCl can be slow.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. The resulting sodium p-toluenesulfonate will be in the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Removal using a Polymer-Bound Amine Scavenger

  • To the reaction mixture containing this compound and excess TsCl, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene), typically 2-3 equivalents relative to the excess TsCl.

  • Stir the suspension at room temperature. The reaction time will vary depending on the specific scavenger resin and reaction conditions (typically a few hours to overnight).

  • Monitor the reaction by TLC for the disappearance of the TsCl spot.

  • Once the reaction is complete, filter the mixture to remove the resin.

  • Wash the resin with a suitable organic solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound, now free of unreacted TsCl.[1]

Mandatory Visualizations

experimental_workflow cluster_quenching Quenching Methods cluster_workup Workup & Purification start Reaction Mixture (this compound + excess TsCl) quench_base Basic Hydrolysis (aq. NaHCO₃) start->quench_base Add Base quench_amine Amine Quench (aq. NH₄OH) start->quench_amine Add Amine scavenger Scavenger Resin (Polymer-bound amine) start->scavenger Add Resin extraction Aqueous Extraction quench_base->extraction quench_amine->extraction filtration Filtration scavenger->filtration chromatography Column Chromatography (if necessary) extraction->chromatography filtration->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for removing unreacted p-toluenesulfonyl chloride.

decision_tree start Is the product sensitive to base? choice1 Use Scavenger Resin or Amine Quench start->choice1 Yes choice2 Is the excess TsCl large? start->choice2 No yes_sensitive YES no_sensitive NO choice3 Use Basic Hydrolysis choice2->choice3 Yes choice4 Use Scavenger Resin or mild quenching choice2->choice4 No yes_large YES no_large NO

Caption: Decision tree for selecting a TsCl removal method.

References

Technical Support Center: Synthesis of Methyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of methyl p-tolyl sulfone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are three main synthetic strategies for preparing this compound:

  • Oxidation of methyl p-tolyl sulfide: This method involves the oxidation of the corresponding sulfide using various oxidizing agents.

  • Alkylation of sodium p-toluenesulfinate: This is a common method where the sodium salt of p-toluenesulfinic acid is alkylated with a methylating agent.[1]

  • Friedel-Crafts Sulfonylation: This approach involves the reaction of toluene with methanesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method may result in a mixture of isomers.[1]

Q2: What is a common side product in the oxidation of methyl p-tolyl sulfide to the sulfone?

A2: The most common side product is the corresponding methyl p-tolyl sulfoxide . The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Incomplete oxidation can lead to the presence of residual sulfoxide in the final product. Careful control of reaction conditions and the stoichiometry of the oxidizing agent is crucial to minimize this impurity.

Q3: During a Friedel-Crafts reaction to produce this compound, I obtained a mixture of isomers. How can I avoid this?

A3: The Friedel-Crafts reaction on a substituted benzene ring like toluene can lead to a mixture of ortho, meta, and para isomers. The methyl group in toluene is an ortho-, para-director. To favor the formation of the p-tolyl isomer, it is important to control the reaction temperature. Lower temperatures generally favor the para product due to steric hindrance at the ortho position. However, achieving complete selectivity for the para isomer can be challenging with this method. Purification techniques such as recrystallization or chromatography are often necessary to isolate the desired p-tolyl sulfone.

Q4: I am using dimethyl sulfate as a methylating agent in the alkylation of sodium p-toluenesulfinate and am concerned about its toxicity. Are there safer alternatives?

A4: Yes, due to the high toxicity of dimethyl sulfate, safer alternatives are available and recommended. Monochloro methane (methyl chloride) can be used as a methylating agent in the synthesis of this compound from sodium p-toluenesulfinate.[2][3] This alternative is described as being safer and more environmentally friendly.[2] Methyl iodide is another possible, though also hazardous, alternative.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound in Oxidation Reaction
Possible Cause Suggested Solution
Incomplete Oxidation The amount of oxidizing agent may be insufficient. Increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide) and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Reaction Temperature Too Low Some oxidation reactions require a specific temperature to proceed at an optimal rate. Ensure the reaction is being conducted at the recommended temperature. For some catalytic oxidations, a specific temperature range (e.g., 25-60 °C) is necessary for catalyst activity.[4][5]
Poor Catalyst Activity If using a catalyst, it may be deactivated or of poor quality. Ensure the catalyst is fresh and handled according to the supplier's instructions.
Sub-optimal Solvent The solvent can significantly impact reaction rates. Ensure the chosen solvent is appropriate for the specific oxidizing agent and substrate. Common solvents for these oxidations include methanol and acetonitrile.[4]
Problem 2: Presence of Impurities in the Final Product
Impurity Possible Cause Suggested Solution
Methyl p-Tolyl Sulfoxide Incomplete oxidation of the starting sulfide.Increase the reaction time or the amount of oxidizing agent. The sulfoxide can be removed by recrystallization or column chromatography.
Unreacted Starting Material Insufficient reaction time or temperature.Prolong the reaction time or increase the temperature, while monitoring for potential side product formation. Unreacted starting materials can typically be removed by recrystallization or chromatography.
Isomeric Sulfones (ortho, meta) Friedel-Crafts reaction conditions favoring isomer formation.Optimize the reaction temperature (lower temperatures often favor the para isomer). Isomers can be challenging to separate, but careful recrystallization from a suitable solvent system (e.g., ethanol-water) or preparative chromatography may be effective.[1]
Poly-methylated byproducts Occurs in Friedel-Crafts alkylation due to the increased reactivity of the product.Use a stoichiometric excess of the aromatic substrate (toluene) compared to the alkylating or acylating agent to favor mono-substitution.

Experimental Protocols

Protocol 1: Synthesis of this compound by Oxidation of Methyl p-Tolyl Sulfide

This protocol is adapted from a procedure using hydrogen peroxide.

Materials:

  • Methyl p-tolyl sulfide

  • Hydrogen peroxide (30% solution)

  • Methanol

  • Selenium dioxide (catalyst, optional)[6]

Procedure:

  • Dissolve methyl p-tolyl sulfide (1 equivalent) in methanol.

  • Add a catalytic amount of selenium dioxide (e.g., 0.01 equivalents), if used.[6]

  • Slowly add hydrogen peroxide (approximately 2.2 equivalents) to the solution while stirring. The reaction can be exothermic, so cooling may be necessary to maintain the desired temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, add water to the mixture.[6]

  • The product can then be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by evaporation of the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent like an ethanol-water mixture.[1]

Protocol 2: Synthesis of this compound by Alkylation of Sodium p-Toluenesulfinate

This protocol is a general representation based on common alkylation procedures.[1][2]

Materials:

  • Sodium p-toluenesulfinate

  • Monochloro methane or Methyl iodide

  • A suitable solvent (e.g., a polar aprotic solvent like DMF or an alcohol/water mixture)

Procedure:

  • Prepare a solution or suspension of sodium p-toluenesulfinate (1 equivalent) in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser.

  • Introduce the methylating agent (e.g., monochloro methane, typically in excess) into the reaction mixture.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent and methylating agent (e.g., 60-85 °C) and maintain for several hours.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.

  • Alternatively, the product can be isolated by extraction. Often, water is added, and the product is extracted with an organic solvent like benzene or ethyl acetate.[1]

  • The organic extracts are combined, dried over an anhydrous drying agent (e.g., calcium chloride or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

  • The crude this compound can be purified by recrystallization.

Quantitative Data Summary

Synthesis Method Reactants Yield (%) Purity (%) Reference
AlkylationSodium p-toluenesulfinate, Methylating Agent69-73Not specified (m.p. 83-87.5°C)[1]
Alkylationp-Toluenesulfonylchloride, Sodium Sulfite, Monochloro Methane≥85≥99.5[2]
OxidationMethyl p-tolyl sulfide, Hydrogen PeroxideHighNot specified
Oxidation (Catalytic)Methyl p-tolyl sulfide, Cumene HydroperoxideHighRatio of sulfoxide to sulfone is catalyst dependent[7]

Visualizations

Synthesis_Workflow cluster_oxidation Oxidation Route cluster_alkylation Alkylation Route cluster_fc Friedel-Crafts Route Sulfide Methyl p-Tolyl Sulfide Sulfoxide Methyl p-Tolyl Sulfoxide (Intermediate/Side Product) Sulfide->Sulfoxide Oxidation Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->Sulfide Oxidant->Sulfoxide Sulfone This compound (Product) Sulfoxide->Sulfone Further Oxidation Sulfinate Sodium p-Toluenesulfinate Product_Alkylation This compound (Product) Sulfinate->Product_Alkylation MethylatingAgent Methylating Agent (e.g., CH3Cl) MethylatingAgent->Sulfinate Toluene Toluene Product_FC This compound (p-isomer) Toluene->Product_FC Side_Product_FC Isomeric Sulfones (o-, m-) Toluene->Side_Product_FC SulfonylChloride Methanesulfonyl Chloride SulfonylChloride->Toluene LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->SulfonylChloride

Caption: Main synthetic routes to this compound.

Troubleshooting_Logic Start Experiment Start Problem Undesirable Result (Low Yield / Impurities) Start->Problem CheckReaction Check Reaction Conditions (Temp, Time, Stoichiometry) Problem->CheckReaction Yield Issue CheckReagents Check Reagent Purity & Catalyst Activity Problem->CheckReagents Purity/Yield Issue Purification Optimize Purification (Recrystallization, Chromatography) Problem->Purification Purity Issue Success Desired Product Obtained CheckReaction->Success Optimized CheckReagents->Success Verified/Replaced Purification->Success Optimized

Caption: Troubleshooting workflow for synthesis issues.

References

byproducts formed during the oxidation of methyl p-tolyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the byproducts formed during the oxidation of methyl p-tolyl sulfide. It is intended for researchers, scientists, and professionals in drug development who may encounter specific issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts observed during the oxidation of methyl p-tolyl sulfide?

The primary desired product of the oxidation of methyl p-tolyl sulfide is methyl p-tolyl sulfoxide. The most common byproduct is methyl p-tolyl sulfone, which results from the over-oxidation of the sulfoxide.[1][2] The formation of the sulfone is a competitive reaction that can reduce the yield of the desired sulfoxide. In some specific contexts, such as photochemical or surface-mediated reactions, cleavage of the S–CH₃ bond can lead to the formation of a p-tolyl sulfinyl radical.[3]

Q2: What key experimental factors influence the formation of the sulfone byproduct?

The selectivity of the oxidation reaction is highly sensitive to several factors:

  • Choice of Oxidant : Stronger oxidizing agents are more likely to lead to over-oxidation. Milder oxidants are preferred for selective sulfoxide formation.[1]

  • Stoichiometry : Using a large excess of the oxidizing agent significantly increases the likelihood of sulfone formation. Careful control of the molar ratio of oxidant to sulfide is crucial.[1][4]

  • Reaction Temperature : Higher temperatures generally accelerate the rate of both oxidation steps but can disproportionately favor the formation of the sulfone. Performing the reaction at lower temperatures (e.g., 0 °C or below) often improves selectivity for the sulfoxide.[4]

  • Catalyst System : The choice of catalyst, when applicable, plays a critical role. Some catalyst systems are designed to selectively produce the sulfoxide, while others may promote over-oxidation.

  • Reaction Time : Prolonged reaction times, even with correct stoichiometry, can lead to the gradual conversion of the desired sulfoxide into the sulfone byproduct.[4]

Q3: How can the progress of the oxidation reaction be monitored to prevent byproduct formation?

Careful monitoring is essential to quench the reaction upon completion of the first oxidation step, thereby minimizing sulfone formation.[1] Common methods include:

  • Thin Layer Chromatography (TLC) : TLC is a simple and rapid method to visualize the consumption of the starting sulfide and the appearance of the sulfoxide and sulfone products. The sulfide is the least polar component, followed by the sulfone, with the sulfoxide being the most polar.

  • Gas Chromatography (GC) : GC can be used for quantitative analysis of the reaction mixture, providing precise information on the conversion of the starting material and the relative amounts of sulfoxide and sulfone.[5]

  • High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is particularly useful for asymmetric oxidation reactions to determine both the conversion and the enantiomeric excess (ee) of the sulfoxide product. Retention times typically allow for clear separation of the sulfide, sulfoxide enantiomers, and the sulfone.

Troubleshooting Guide

Problem 1: High Yield of this compound Byproduct
  • Possible Cause 1: Excess Oxidizing Agent.

    • Solution: Carefully control the stoichiometry. Use approximately 1.0 to 1.2 equivalents of the oxidizing agent (e.g., m-CPBA, H₂O₂) relative to the methyl p-tolyl sulfide.[4] For catalytic reactions, ensure the terminal oxidant is added in a controlled manner.

  • Possible Cause 2: High Reaction Temperature.

    • Solution: Perform the reaction at a lower temperature. For many common oxidants, conducting the reaction between -78 °C and 0 °C can significantly enhance selectivity for the sulfoxide.[4]

  • Possible Cause 3: Prolonged Reaction Time.

    • Solution: Monitor the reaction closely using TLC or GC. Quench the reaction as soon as the starting sulfide has been consumed to prevent the second oxidation step from proceeding.[4]

  • Possible Cause 4: Inappropriate Solvent or Catalyst.

    • Solution: The choice of solvent can influence reaction rates and selectivity. Methylene chloride is a commonly used solvent that often provides good results. If using a catalyst, ensure it is known for selective sulfoxidation. Some vanadium and titanium-based catalysts are effective for this purpose.[2]

Problem 2: Incomplete or Sluggish Reaction
  • Possible Cause 1: Insufficient Oxidant.

    • Solution: Ensure that the stoichiometry of the oxidant is correct and that the oxidant has not degraded during storage. For instance, the concentration of hydrogen peroxide solutions should be verified.

  • Possible Cause 2: Inactive or Poisoned Catalyst.

    • Solution: If using a catalyst, ensure it is properly activated and handled. Some catalysts are sensitive to air or moisture. Impurities in the substrate or solvent can sometimes poison the catalyst. Purifying the starting materials may be necessary.

  • Possible Cause 3: Low Reaction Temperature.

    • Solution: While low temperatures favor selectivity, they also slow down the reaction rate. If the reaction is too slow, a modest increase in temperature may be required. Find an optimal balance between reaction rate and selectivity for your specific system.

Problem 3: Difficulties in Product Purification
  • Possible Cause 1: Co-elution of Sulfoxide and Sulfone.

    • Solution: Methyl p-tolyl sulfoxide and its corresponding sulfone can be difficult to separate by simple methods like recrystallization. Flash column chromatography on silica gel is the most effective method for separation due to the significant difference in polarity between the two compounds.[4]

  • Possible Cause 2: Contamination with Oxidant Byproducts.

    • Solution: If using an oxidant like m-CPBA, the m-chlorobenzoic acid byproduct can complicate purification. An aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup will extract the acidic byproduct into the aqueous layer, simplifying subsequent purification steps.[4][6]

Data Presentation

The following table summarizes the results of the oxidation of methyl p-tolyl sulfide under various catalytic conditions, highlighting the impact on yield and enantiomeric excess (ee), and implicitly the control over byproduct formation.

Catalyst System (Ligand + Metal)OxidantSolventTemp (°C)Yield (%)Sulfoxide:Sulfone Ratioee (%)Reference
Schiff Base 12 + VO(acac)₂30% H₂O₂CH₂Cl₂097High (not specified)43
Schiff Base 10 + VO(acac)₂30% H₂O₂CH₂Cl₂082High (not specified)21
COEP-1R (Catalyst)30% H₂O₂CHCl₃RT8096:418[7]
COEP-1R (Catalyst, 2nd use)30% H₂O₂CHCl₃RT7897:316[7]
TPA(t-Bu,H)-W(O)OHH₂O₂CH₃CN25>95Very HighN/A[8]
TPA(t-Bu,H)-W(O)OHTBHPCDCl₃25~60Lower (not specified)N/A[8]

Experimental Protocols

Protocol 1: Catalytic Oxidation using H₂O₂ and a Vanadium Complex

This protocol is adapted from a procedure for the enantioselective oxidation of methyl p-tolyl sulfide.

  • Catalyst Preparation (in situ): In a round-bottom flask, dissolve the chiral Schiff base ligand (0.015 mmol) and VO(acac)₂ (0.01 mmol) in methylene chloride (4 mL). Stir the solution at room temperature for 30 minutes.

  • Addition of Substrate: Add methyl p-tolyl sulfide (1 mmol, 0.13 mL) to the catalyst solution and continue stirring at room temperature for another 30 minutes.

  • Oxidation: Cool the mixture to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (1.2 mmol, 0.12 mL) dropwise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at 0 °C for approximately 23 hours or until TLC analysis indicates the complete consumption of the starting sulfide.

  • Workup: Evaporate the organic solvent under reduced pressure. Extract the residue with a hexane/diethyl ether mixture (6:4) to remove any unreacted sulfide. Subsequently, extract the residue with chloroform (3 x 20 mL).

  • Purification: Combine the chloroform extracts, wash with 10% NaOH solution, dry over an anhydrous agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the crude methyl p-tolyl sulfoxide. Further purification can be achieved by column chromatography or recrystallization.

Protocol 2: Selective Oxidation using m-CPBA

This is a general protocol for the selective oxidation of a sulfide to a sulfoxide using m-CPBA.[4]

  • Preparation: Dissolve the methyl p-tolyl sulfide (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or chloroform (5-10 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to a low temperature, typically between -78 °C and 0 °C, using an appropriate cooling bath.

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (approx. 1.0-1.2 mmol, considering purity) in the same solvent. Add the m-CPBA solution dropwise to the stirred sulfide solution over 5-10 minutes, ensuring the internal temperature remains low.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxide.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers and wash them with saturated aqueous NaHCO₃ solution to remove the m-chlorobenzoic acid byproduct, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

OxidationPathway sub Methyl p-Tolyl Sulfide so Methyl p-Tolyl Sulfoxide (Desired Product) sub->so [O] (e.g., H₂O₂, m-CPBA) Selective Oxidation so2 This compound (Byproduct) so->so2 [O] (Excess Oxidant / High Temp) Over-oxidation

Caption: Reaction pathway for the oxidation of methyl p-tolyl sulfide.

TroubleshootingWorkflow cluster_over_oxidation High Sulfone Formation cluster_incomplete_reaction Incomplete Reaction start Problem Encountered During Oxidation p1 Check Stoichiometry start->p1 p4 Check Oxidant Activity start->p4 s1 Use 1.0-1.2 eq. Oxidant p1->s1 p2 Check Temperature s2 Run at ≤ 0°C p2->s2 p3 Check Reaction Time s3 Monitor by TLC/GC; Quench when SM is gone p3->s3 s4 Titrate H₂O₂ / Use fresh m-CPBA p4->s4 p5 Check Catalyst s5 Ensure catalyst is active; Purify reagents p5->s5

Caption: A workflow for troubleshooting common oxidation issues.

References

Technical Support Center: Optimizing Julia-Kocienski Olefination with Methyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Julia-Kocienski olefination reaction using methyl p-tolyl sulfone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate successful and efficient experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the Julia-Kocienski olefination with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the sulfone.- Use a stronger base (e.g., KHMDS, NaHMDS, LiHMDS).- Ensure the base is fresh and properly titrated.- Increase the equivalents of base used (e.g., 1.1-1.5 eq.).- Deprotonate at a lower temperature (-78 °C) for a sufficient amount of time before adding the aldehyde.
2. Degradation of the aldehyde.- Use freshly distilled or purified aldehyde.- Add the aldehyde slowly to the reaction mixture at a low temperature.
3. Inactive reagents or poor-quality solvents.- Use anhydrous solvents, freshly distilled if necessary.- Ensure all reagents are of high purity and stored under inert atmosphere.
4. Reaction temperature is too low or too high.- While initial deprotonation is best at low temperatures, the reaction with the aldehyde and subsequent elimination may require warming. Experiment with a gradual warm-up to room temperature or gentle heating.[1]
Poor E/Z Selectivity 1. Suboptimal base/solvent combination.- For higher E-selectivity, potassium bases (e.g., KHMDS) in polar aprotic solvents like DME or THF are generally preferred.[1]- For higher Z-selectivity, lithium bases (e.g., LiHMDS) in less polar solvents may be more effective, as they can favor a closed transition state.[1]
2. Reaction temperature.- Lower temperatures generally favor the kinetic product, which can lead to higher stereoselectivity. Running the reaction at -78 °C is a good starting point.
3. Steric hindrance of the aldehyde or sulfone.- The inherent structure of the reactants plays a significant role. Highly hindered substrates may require more optimization of other parameters to achieve desired selectivity.
Formation of Side Products 1. Self-condensation of the sulfone.- This occurs when the sulfonyl carbanion attacks another molecule of the sulfone. To minimize this, employ "Barbier-like conditions" by adding the base slowly to a mixture of the this compound and the aldehyde.[2] This ensures the carbanion reacts with the aldehyde as it is formed.
2. Aldol reaction of the aldehyde.- Add the aldehyde slowly to the pre-formed sulfone anion at low temperature to minimize self-condensation of the aldehyde.
3. Epimerization of base-sensitive centers.- If the aldehyde or sulfone contains stereocenters prone to epimerization, use a milder base if possible or minimize reaction time and temperature.
Reaction Stalls (Incomplete Conversion) 1. Insufficient amount of base.- Use a slight excess of base (1.1 eq.) to ensure complete deprotonation.
2. Low reaction temperature.- After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir overnight. Gentle heating can sometimes be beneficial but may affect stereoselectivity.
3. Poor solubility of reagents.- Ensure the chosen solvent can dissolve all reactants at the reaction temperature. Consider using a co-solvent if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Julia-Kocienski olefination?

A1: The reaction proceeds through a series of steps:

  • Deprotonation: A strong base removes a proton from the α-carbon of the this compound to form a carbanion.

  • Nucleophilic Addition: The sulfonyl carbanion attacks the carbonyl carbon of the aldehyde to form a β-alkoxy sulfone intermediate.

  • Smiles Rearrangement: The heteroaryl group (in this case, the p-tolyl group is part of a more complex activating group in the true Julia-Kocienski reaction, but the principle applies) undergoes an intramolecular rearrangement.

  • Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide and an aryloxide to form the alkene.

Q2: How do I choose the right base and solvent for my reaction?

A2: The choice of base and solvent is critical for both yield and stereoselectivity.

  • For high E-selectivity: Potassium hexamethyldisilazide (KHMDS) in 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) is a common and effective choice. Polar solvents and larger counterions (like potassium) tend to favor an open transition state, leading to the E-alkene.[1]

  • For potentially higher Z-selectivity: Lithium hexamethyldisilazide (LiHMDS) in a less polar solvent like toluene may be explored. Smaller counterions (like lithium) in apolar solvents can favor a closed, chelated transition state, which can lead to the Z-alkene.[1]

Q3: What is the difference between the classical Julia olefination and the Julia-Kocienski modification?

A3: The classical Julia-Lythgoe olefination is a two-pot procedure that requires the isolation of a β-hydroxy sulfone intermediate, followed by an esterification and a reductive elimination step (often using sodium amalgam). The Julia-Kocienski olefination is a one-pot modification that uses a heteroaryl sulfone, leading to spontaneous elimination and avoiding harsh reducing agents.[2]

Q4: Can I use ketones instead of aldehydes in this reaction?

A4: Yes, ketones can be used, but they are generally less reactive than aldehydes. The reaction with ketones often requires more forcing conditions (e.g., higher temperatures, longer reaction times) and may result in lower yields and stereoselectivity. The formation of trisubstituted alkenes from ketones has been reported with high Z-selectivity using specific tetrazolyl sulfones.

Q5: My reaction is highly exothermic upon adding the base. Is this normal?

A5: The deprotonation of the sulfone can be exothermic. It is crucial to add the base slowly to a cooled solution (-78 °C) of the sulfone to maintain temperature control and prevent side reactions.

Data Presentation

The following tables provide representative data on the effects of different bases and solvents on the Julia-Kocienski olefination. While not specific to this compound, they illustrate general trends.

Table 1: Effect of Base and Solvent on Yield and E/Z Ratio (Representative Data)

EntrySulfoneAldehydeBase (eq.)SolventTemp (°C)Yield (%)E/Z Ratio
1Phenyltetrazolyl (PT) SulfoneBenzaldehydeLiHMDS (1.1)THF-789764:36
2PT SulfoneBenzaldehydeLiHMDS (1.1)DME-608598:2
3PT SulfoneBenzaldehydeLiHMDS (1.1)DMF-609298:2
4PT SulfoneBenzaldehydeKHMDS (1.1)DMF-606496:4
5PT SulfoneBenzaldehydeDBU (1.5)DMF-609897:3
6PT SulfoneBenzaldehydeLiHMDS (1.1)Toluene-783145:55

Data adapted from a study on N-sulfonylimines, which shows similar trends to aldehydes.

Experimental Protocols

General Protocol for the Julia-Kocienski Olefination with this compound

Materials:

  • This compound

  • Aldehyde

  • Potassium hexamethyldisilazide (KHMDS) as a solution in THF or as a solid

  • Anhydrous 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.).

  • Add anhydrous DME (or THF) to dissolve the sulfone.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of KHMDS (1.1 eq.) dropwise to the stirred sulfone solution. The solution will typically turn yellow or orange.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.

  • Slowly add the aldehyde (1.2 eq.), either neat or as a solution in the reaction solvent, to the sulfone anion solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.

Visualizations

experimental_workflow reagents 1. Add this compound and anhydrous solvent to flask cool 2. Cool to -78 °C reagents->cool deprotonate 3. Add KHMDS dropwise (Stir for 30-60 min) cool->deprotonate add_aldehyde 4. Add aldehyde slowly (Stir for 1-2 h at -78 °C) deprotonate->add_aldehyde warm 5. Warm to room temperature (Stir overnight) add_aldehyde->warm quench 6. Quench with sat. NH4Cl warm->quench extract 7. Extraction and Workup quench->extract purify 8. Purification (Column Chromatography) extract->purify product Pure Alkene purify->product

Caption: General experimental workflow for the Julia-Kocienski olefination.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield poor_selectivity Poor E/Z Selectivity start->poor_selectivity side_products Side Products start->side_products check_base Check Base: - Strength - Equivalents - Freshness low_yield->check_base Incomplete Deprotonation check_reagents Check Reagents: - Anhydrous Solvents - Pure Aldehyde low_yield->check_reagents Degradation optimize_temp Optimize Temperature: - Gradual warming low_yield->optimize_temp Reaction Stalled change_base_solvent Change Base/Solvent: - K+ for E-selectivity - Li+ for Z-selectivity poor_selectivity->change_base_solvent Suboptimal Conditions lower_temp Lower Reaction Temperature poor_selectivity->lower_temp Kinetic vs. Thermodynamic barbier Use 'Barbier-like' Conditions side_products->barbier Sulfone Self-Condensation slow_addition Slow Aldehyde Addition side_products->slow_addition Aldehyde Self-Condensation

Caption: Troubleshooting decision tree for common olefination issues.

References

Technical Support Center: Synthesis of Methyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of methyl p-tolyl sulfone, a key intermediate in pharmaceutical manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

There are two primary, well-established routes for the synthesis of this compound:

  • Oxidation of Methyl p-Tolyl Sulfide: This is a direct approach where the corresponding sulfide is oxidized. The reaction proceeds via a sulfoxide intermediate, and careful selection of the oxidant and conditions is crucial to drive the reaction to completion.[1][2] Common oxidants include hydrogen peroxide, often in the presence of a catalyst, or urea-hydrogen peroxide (UHP).[3][4][5]

  • Alkylation of p-Toluenesulfinate Salts: This method involves the S-alkylation of a sulfinate salt, typically sodium p-toluenesulfinate, with a methylating agent.[6] The sulfinate salt is often prepared from p-toluenesulfonyl chloride.[3] While effective, this route requires careful handling of potentially hazardous methylating agents like dimethyl sulfate or methyl iodide.[3] Safer alternatives, such as monochloro methane, have also been developed.[7][8]

Q2: Which synthesis route is recommended for achieving the highest yield?

Both pathways can produce high yields, but they depend heavily on the specific reagents and conditions employed.

  • The alkylation route using monochloro methane as the methylating agent has been reported to achieve yields of 85% or higher.[7]

  • Modern oxidation methods can be highly efficient and selective. For instance, a metal-free system using urea-hydrogen peroxide (UHP) and phthalic anhydride can yield up to 99% of the pure sulfone directly from the sulfide, effectively preventing the isolation of the sulfoxide intermediate.[5]

Q3: What are the primary safety concerns during the synthesis?

  • Toxicity of Methylating Agents: In the alkylation route, traditional reagents like dimethyl sulfate are extremely toxic and carcinogenic.[8] It is highly recommended to use safer alternatives like monochloro methane under appropriate engineering controls (e.g., a fume hood).[7]

  • Handling of Oxidants: For the oxidation pathway, concentrated peroxides can be hazardous and should be handled with care. Reactions involving peroxides can be exothermic and require temperature control.[9]

Q4: How can I confirm the identity and purity of my final product?

The final product, this compound, is a white crystalline solid.[10] Its identity and purity should be confirmed using standard analytical techniques:

  • Melting Point: The reported melting point is approximately 86.5–87.5°C.[3] A sharp melting range close to this value indicates high purity.

  • Chromatography: Thin-Layer Chromatography (TLC) can be used to check for the presence of starting materials or the sulfoxide intermediate. Gas Chromatography (GC) can quantify purity.

  • Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, while mass spectrometry will confirm the molecular weight (170.23 g/mol ).[10]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem: Low or No Yield

Q: My reaction shows low conversion of the starting material. What are the likely causes and solutions?

A: Low conversion is often due to issues with reagents, reaction conditions, or catalyst activity.

  • For the Oxidation Route:

    • Insufficient Oxidant: Ensure at least two molar equivalents of the oxidant (e.g., H₂O₂) are used relative to the sulfide to ensure complete conversion to the sulfone.

    • Inactive Catalyst: If using a catalyst, ensure it has not degraded. Some catalysts are sensitive to air or moisture.

    • Low Temperature: Oxidation reactions may require heating to proceed at a reasonable rate. For example, using H₂O₂ with a catalyst may require temperatures of 30-40°C.[9]

  • For the Alkylation Route:

    • Poor Quality Reagents: The p-toluenesulfinate salt can degrade if not stored properly. The methylating agent should be pure.

    • Insufficient Temperature/Time: These reactions often require elevated temperatures (e.g., 80-95°C) and extended reaction times (several hours) to go to completion.[3][8]

    • Moisture: Water can interfere with the reaction. Ensure all glassware is dry and use anhydrous solvents where specified.

Q: I seem to be losing a significant amount of product during workup and purification. What are common pitfalls?

A: Product loss during isolation is a common issue.

  • Incomplete Extraction: this compound is soluble in various organic solvents like benzene or ethyl acetate. Ensure you perform multiple extractions (e.g., 3 times) from the aqueous layer to maximize recovery.[3]

  • Premature Precipitation: If the product crystallizes out of solution during washing or extraction, you may lose it during phase separation. Ensure the temperature is maintained to keep the product dissolved until the final crystallization step.

  • Purification Issues: Over-washing of the filtered crystals can lead to loss if the product has some solubility in the wash solvent. Use ice-cold solvent for washing to minimize this.

Problem: Impure Product

Q: My final product is contaminated with methyl p-tolyl sulfoxide (for the oxidation route). How do I resolve this?

A: The presence of the sulfoxide intermediate indicates an incomplete oxidation.

  • Increase Oxidant Amount: Add an additional portion of the oxidant to the reaction mixture and continue heating.

  • Extend Reaction Time: Monitor the reaction by TLC until the sulfoxide spot has disappeared.

  • Increase Temperature: A modest increase in temperature can often drive the second oxidation step to completion.

  • Change Catalyst: Certain catalysts are more effective at promoting the sulfoxide-to-sulfone oxidation. For example, niobium carbide is more effective than tantalum carbide for synthesizing sulfones with H₂O₂.[4]

Q: My final product is dark brown or discolored. What is the cause and how can I fix it?

A: Discoloration often points to side reactions or impurities from starting materials.

  • Cause: Overheating or highly acidic/basic conditions can cause decomposition or polymerization, especially with reagents like p-toluenesulfonyl chloride.[11]

  • Solution: The most effective way to remove colored impurities is through recrystallization. Suitable solvents include a mixture of ethanol and water or carbon tetrachloride.[3] Adding activated carbon to the hot solution before filtering can also help remove colored impurities.

Data Presentation: Comparison of Synthesis Methods

Synthesis RouteKey ReagentsTypical ConditionsReported YieldKey AdvantagesKey Disadvantages
Alkylation Sodium p-toluenesulfinate, Dimethyl sulfateReflux for 20 hours69–73%[3]Well-established method.Uses highly toxic and carcinogenic dimethyl sulfate.[8]
Alkylation p-Toluenesulfonyl chloride, Na₂SO₃, NaHCO₃, Monochloro methane80–85°C≥85%[7]High yield, avoids highly toxic reagents.Requires handling of a gaseous reagent (CH₃Cl).
Oxidation Methyl p-tolyl sulfide, Urea-Hydrogen Peroxide (UHP), Phthalic anhydrideEthyl acetate, Room temp.Up to 99%[5]Very high yield, metal-free, mild conditions, environmentally benign.[5]Requires careful control of stoichiometry to avoid side reactions.
Oxidation Methyl p-tolyl sulfide, 30% Hydrogen PeroxideEthanol, Catalyst, 40°CHighUses a common and inexpensive oxidant.[9]May require a specific catalyst to achieve high selectivity for the sulfone.[4]

Experimental Protocols

Method 1: Synthesis via Alkylation of Sodium p-Toluenesulfinate

This protocol is adapted from a well-established procedure and involves two main steps: the preparation of the sulfinate salt followed by methylation.[3]

Step 1: Preparation of Sodium p-Toluenesulfinate

  • In a large beaker, dissolve 80 g of sodium sulfite (Na₂SO₃) in 400 ml of water.

  • In a separate flask, prepare a solution of 95.3 g of p-toluenesulfonyl chloride in 150 ml of acetone.

  • Add the p-toluenesulfonyl chloride solution to the sodium sulfite solution in portions while stirring vigorously.

  • Heat the mixture to 60°C and stir for 30 minutes to ensure the reaction is complete.

  • Cool the mixture in an ice bath. The sodium p-toluenesulfinate will precipitate.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry.

Step 2: Methylation to form this compound

  • Set up a three-necked round-bottomed flask with a mechanical stirrer and a reflux condenser.

  • To the flask, add the dried sodium p-toluenesulfinate (from Step 1), 100 g of sodium bicarbonate, and 123 g of dimethyl sulfate. (Caution: Dimethyl sulfate is extremely toxic. Handle only in a chemical fume hood with appropriate personal protective equipment).

  • Add 200 ml of water to the flask to create a stirrable slurry.

  • Heat the mixture to reflux and maintain for 20 hours with vigorous stirring.

  • After cooling, add 200 ml of benzene (or another suitable solvent like ethyl acetate) and stir.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with 200 ml portions of benzene.

  • Combine all organic extracts and dry over anhydrous calcium chloride or magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure.

  • The resulting solid is this compound. It can be further purified by recrystallization from an ethanol/water mixture if needed. The expected yield is 69–73%.[3]

Visualizations

Reaction Pathways

G cluster_0 Alkylation Route Sulfinate p-Toluenesulfinate Anion Sulfone This compound Sulfinate->Sulfone S-Alkylation Reagent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Reagent->Sulfone

Caption: Synthesis of this compound via the alkylation route.

G cluster_1 Oxidation Route Sulfide Methyl p-Tolyl Sulfide Sulfoxide Methyl p-Tolyl Sulfoxide (Intermediate) Sulfide->Sulfoxide 1st Oxidation Sulfone_O This compound Sulfoxide->Sulfone_O 2nd Oxidation Oxidant1 [Oxidant] Oxidant1->Sulfoxide Oxidant2 [Oxidant] Oxidant2->Sulfone_O

Caption: Synthesis of this compound via the oxidation route.

General Experimental Workflow

G A 1. Reaction Setup (Add reagents & solvent) B 2. Reaction (Heating/Stirring) A->B C 3. Monitoring (e.g., TLC, GC) B->C D 4. Workup (Quenching & Neutralization) C->D E 5. Extraction (Separate product into organic layer) D->E F 6. Drying & Filtration (Remove water & drying agent) E->F G 7. Purification (Solvent removal & Recrystallization) F->G H 8. Analysis (MP, NMR, etc.) G->H

Caption: General experimental workflow for chemical synthesis.

Troubleshooting Logic for Low Yield

G Start Problem: Low Final Yield C1 Check Reaction Conversion (TLC/GC of crude mixture) Start->C1 P1 Incomplete Reaction C1->P1 Low P2 Good Conversion, Product Lost During Isolation C1->P2 High S1a Verify Reagent Quality & Stoichiometry P1->S1a S1b Increase Reaction Time / Temperature P1->S1b S1c Check Catalyst Activity (if applicable) P1->S1c S2a Review Extraction Procedure (pH, # of extractions) P2->S2a S2b Review Purification Step (Recrystallization solvent, wash volume) P2->S2b

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Troubleshooting Reactions with Methyl p-tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving methyl p-tolyl sulfone.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Low Conversion Rates in Julia-Kocienski Olefination

  • Troubleshooting Low Conversion Rates in Metalation Reactions

  • Troubleshooting Low Conversion Rates in Nucleophilic Substitution Reactions

  • Experimental Protocols

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in organic synthesis?

This compound is a white to off-white crystalline solid.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. In organic synthesis, it is frequently used as a precursor in reactions such as the Julia-Kocienski olefination for the formation of alkenes, and its alpha-protons can be abstracted to form a stabilized carbanion for reactions with various electrophiles.

Q2: What are the key safety precautions to consider when working with this compound and its reactions?

While this compound itself is considered to have low toxicity, the reactions it is involved in often utilize hazardous reagents. For instance, metalation reactions frequently employ pyrophoric organolithium bases like n-butyllithium, which must be handled under an inert atmosphere and with extreme care. Reactions may also involve toxic solvents and other reagents. Always consult the Safety Data Sheet (SDS) for all chemicals used and perform a thorough risk assessment before starting any experiment. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All manipulations involving hazardous reagents should be performed in a well-ventilated fume hood.

Q3: How can I monitor the progress of my reaction involving this compound?

Thin-Layer Chromatography (TLC) is a common and effective method to monitor the progress of most reactions involving this compound. By co-spotting the reaction mixture with the starting material, you can observe the consumption of the sulfone and the appearance of the product spot. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed if the components are amenable to these methods. ¹H NMR spectroscopy can also be used to monitor the disappearance of the characteristic methyl protons of the sulfone and the appearance of new signals corresponding to the product.

Troubleshooting Low Conversion Rates in Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes. However, achieving high conversion rates can be challenging. This section addresses common issues encountered when using this compound derivatives in this reaction.

Q4: My Julia-Kocienski olefination reaction is showing low conversion. What are the potential causes and how can I address them?

Low conversion in a Julia-Kocienski olefination can stem from several factors, primarily related to the generation and reactivity of the sulfone carbanion and the subsequent reaction with the aldehyde.

Potential Cause Troubleshooting Action
Incomplete Deprotonation of the Sulfone The base may not be strong enough or may be of poor quality. Use a strong, non-nucleophilic base like KHMDS or NaHMDS. Ensure the base is fresh and properly stored. The reaction temperature for deprotonation is also critical; it is often performed at low temperatures (e.g., -78 °C) to prevent side reactions.
Poor Quality of Reagents or Solvents Ensure all reagents, especially the aldehyde, are pure. Use anhydrous solvents, as trace amounts of water can quench the organometallic base and the sulfone anion. Consider distilling solvents and using freshly opened reagents.
Unfavorable Reaction Conditions The choice of solvent can significantly impact the reaction. Apolar solvents tend to favor a closed transition state, while polar solvents can lead to an open transition state, which can affect the reaction rate and selectivity.[2] Experiment with different anhydrous solvents such as THF or DME. The reaction temperature after the addition of the aldehyde may also need optimization.
Side Reactions A common side reaction is the self-condensation of the sulfone, especially with benzothiazol-2-yl (BT) sulfones.[2] To minimize this, it is often recommended to add the base to a mixture of the sulfone and the aldehyde ("Barbier-like conditions").[2]
Steric Hindrance If either the sulfone or the aldehyde is sterically hindered, the reaction rate can be significantly reduced. In such cases, longer reaction times or higher temperatures may be necessary. However, be cautious as this can also lead to decomposition.

Q5: How does the choice of the sulfone's heterocyclic group affect the reaction outcome?

The heterocyclic group on the sulfone plays a crucial role in the Julia-Kocienski olefination. While this guide focuses on this compound, it's important to understand the role of the activating group in modified Julia olefinations. Different heterocyclic groups, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT), influence the E/Z selectivity and the propensity for side reactions.[2][3] For instance, PT-sulfones often exhibit higher E-selectivity and a lower tendency for self-condensation compared to BT-sulfones.[2]

Troubleshooting Workflow for Julia-Kocienski Olefination

G start Low Conversion in Julia-Kocienski Olefination check_deprotonation Issue with Deprotonation? start->check_deprotonation check_reagents Reagent/Solvent Quality? start->check_reagents check_conditions Suboptimal Reaction Conditions? start->check_conditions check_side_reactions Evidence of Side Reactions? start->check_side_reactions solution_base Use stronger/fresh base (KHMDS, NaHMDS). Optimize deprotonation temperature (-78 °C). check_deprotonation->solution_base Yes solution_reagents Purify aldehyde. Use anhydrous solvents. Use fresh reagents. check_reagents->solution_reagents Yes solution_conditions Screen different anhydrous solvents (THF, DME). Optimize reaction temperature post-aldehyde addition. check_conditions->solution_conditions Yes solution_side_reactions Use 'Barbier-like' conditions. Consider using a PT-sulfone. check_side_reactions->solution_side_reactions Yes end Improved Conversion solution_base->end solution_reagents->end solution_conditions->end solution_side_reactions->end

Caption: Troubleshooting logic for low conversion in Julia-Kocienski olefination.

Troubleshooting Low Conversion Rates in Metalation Reactions

The acidity of the α-protons of this compound allows for its deprotonation to form a stabilized carbanion, which can then react with various electrophiles. Achieving high conversion in this step is crucial for the overall success of the synthesis.

Q6: I am getting a low yield in the reaction of my lithiated this compound with an electrophile. What could be the problem?

Low yields in this two-step process can arise from issues in either the deprotonation (metalation) step or the subsequent reaction with the electrophile.

Potential Cause Troubleshooting Action
Incomplete Metalation The organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) may be of low molarity. Titrate your organolithium solution before use. The temperature of deprotonation is critical; maintain a low temperature (typically -78 °C) to prevent base decomposition and side reactions. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).
Poor Electrophile Reactivity The electrophile may be unreactive or sterically hindered. Consider using a more reactive electrophile or activating the existing one (e.g., conversion of a ketone to a more reactive derivative).
Side Reactions of the Lithiated Species The lithiated sulfone can be unstable at higher temperatures. Keep the reaction temperature low until the electrophile is added. The order of addition is important; typically, the organolithium base is added to the sulfone at low temperature, followed by the addition of the electrophile.
Quenching of the Anion Trace amounts of water or other protic impurities in the solvent or on the glassware will quench the lithiated sulfone. Ensure all glassware is flame-dried or oven-dried and that solvents are anhydrous.
Product Instability or Difficult Isolation The product may be unstable under the workup conditions. Consider a milder workup procedure. In some cases, the product may be difficult to separate from the starting material or byproducts, leading to an apparent low yield. Optimize your purification method (e.g., column chromatography, recrystallization).

Q7: How do I choose the right base and solvent for the metalation of this compound?

The choice of base and solvent is critical for successful metalation.

  • Base: Strong, non-nucleophilic bases are required. n-Butyllithium (n-BuLi) is commonly used. For more sterically hindered sulfones or to achieve faster deprotonation, s-butyllithium (s-BuLi) or t-butyllithium (t-BuLi) can be employed. The choice may also depend on the subsequent electrophile.

  • Solvent: Anhydrous ethereal solvents are typically used. Tetrahydrofuran (THF) is a common choice as it is a good solvent for both the sulfone and the organolithium base and helps to stabilize the lithiated species. Other options include diethyl ether (Et₂O) and 1,2-dimethoxyethane (DME).

Metalation and Electrophilic Quench Workflow

G start Start: Metalation of This compound add_sulfone Dissolve this compound in Anhydrous THF start->add_sulfone cool Cool to -78 °C under Inert Atmosphere add_sulfone->cool add_base Slowly Add Organolithium Base (e.g., n-BuLi) cool->add_base stir Stir at -78 °C for 30-60 min add_base->stir add_electrophile Add Electrophile stir->add_electrophile warm Allow to Warm to Room Temperature add_electrophile->warm quench Quench Reaction (e.g., with sat. aq. NH4Cl) warm->quench workup Aqueous Workup and Extraction quench->workup purify Purification (e.g., Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for the metalation of this compound.

Troubleshooting Low Conversion Rates in Nucleophilic Substitution Reactions

The sulfone group in this compound is a good leaving group, making it a suitable substrate for nucleophilic substitution reactions at the methyl carbon.

Q8: I am observing low conversion in a nucleophilic substitution reaction where this compound is the substrate. What are the likely causes?

Low conversion in SN2-type reactions with this compound can be attributed to several factors.

Potential Cause Troubleshooting Action
Weak Nucleophile The nucleophile may not be strong enough to displace the p-toluenesulfonate anion. Consider using a stronger nucleophile or converting the neutral nucleophile to its more reactive conjugate base.
Inappropriate Solvent For SN2 reactions, polar aprotic solvents such as DMF, DMSO, or acetone are generally preferred as they solvate the cation but not the nucleophile, thus increasing its reactivity.[4] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.
Steric Hindrance While the methyl group is not sterically demanding, if the nucleophile is very bulky, the reaction rate may be slow.
Low Reaction Temperature Nucleophilic substitution reactions often require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature. Monitor for potential side reactions or decomposition at higher temperatures.
Poor Leaving Group Ability (in certain contexts) While the p-toluenesulfonyl group is generally a good leaving group, its departure can be influenced by the overall reaction conditions. Ensure the conditions are favorable for its departure as a stable anion.

Q9: What are common side reactions in nucleophilic substitutions with this compound?

The primary side reaction to consider is elimination, particularly if the nucleophile is also a strong base and there are protons on the carbon adjacent to the methyl group (which is not the case for the methyl group itself, but could be a consideration for other alkyl p-tolyl sulfones). With a methyl substrate, elimination is generally not a concern. However, if the reaction conditions are harsh, decomposition of the starting material or product can occur.

Decision Tree for Troubleshooting Nucleophilic Substitution

G start Low Conversion in Nucleophilic Substitution check_nucleophile Is the Nucleophile Strong Enough? start->check_nucleophile check_solvent Is the Solvent Appropriate (Polar Aprotic)? check_nucleophile->check_solvent Yes solution_nucleophile Use a stronger nucleophile or its conjugate base. check_nucleophile->solution_nucleophile No check_temperature Is the Reaction Temperature Optimized? check_solvent->check_temperature Yes solution_solvent Switch to a polar aprotic solvent (DMF, DMSO, Acetone). check_solvent->solution_solvent No solution_temperature Increase the reaction temperature. Monitor for decomposition. check_temperature->solution_temperature No end Improved Conversion check_temperature->end Yes solution_nucleophile->end solution_solvent->end solution_temperature->end

Caption: Troubleshooting decision tree for nucleophilic substitution reactions.

Experimental Protocols

Protocol 1: General Procedure for the Julia-Kocienski Olefination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Appropriate alkyl 1-phenyl-1H-tetrazol-5-yl sulfone (e.g., this compound derivative with a PT group) (1.0 eq)

  • Aldehyde (1.1 - 1.5 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)

  • Anhydrous 1,2-dimethoxyethane (DME) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add the sulfone (1.0 eq).

  • Add anhydrous DME or THF via syringe.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flame-dried flask, dissolve the base (e.g., KHMDS, 1.1 eq) in the same anhydrous solvent.

  • Slowly add the base solution to the stirred sulfone solution at -78 °C via syringe or cannula.

  • Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Add the aldehyde (1.1-1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the α-Lithiation and Alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Electrophile (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).

  • Add anhydrous THF via syringe.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise to the stirred solution at -78 °C.

  • Stir the resulting anion solution at -78 °C for 30-60 minutes.

  • Add the electrophile (1.1 eq) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

References

stability and storage issues of methyl p-tolyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl p-Tolyl Sulfone

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound (CAS 3185-99-7).

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Recommended storage temperatures are generally ambient, though some suppliers suggest a cool and dark place, preferably below 15°C.

Q2: Is this compound a stable compound?

A2: Yes, this compound is considered a stable compound under normal temperatures and pressures.[3][4] Its stability makes it a valuable intermediate in various organic synthesis applications.[3]

Q3: What are the known incompatibilities for this compound?

A3: You should avoid strong oxidizing agents when working with or storing this compound.[2]

Q4: What is the appearance and physical state of this compound?

A4: It is typically a white to off-white or beige crystalline solid or powder.[2][3][5]

Q5: Does this compound have a defined shelf life?

A5: Many suppliers do not specify a shelf life if a retest or expiration date is not provided on the Certificate of Analysis (COA). If no date is listed, it implies that extensive stability data to define a specific shelf life is not available.[6] It is best practice to use the material within a reasonable timeframe and re-analyze older stock for purity before use.

Physicochemical Data Summary

The following table summarizes key quantitative data for this compound, relevant to its handling, storage, and use in experiments.

PropertyValueSource
Molecular Formula C₈H₁₀O₂S[2]
Molecular Weight 170.23 g/mol [2]
Physical State Powder / Solid Crystalline[2][5]
Appearance White to Beige[2][5]
Melting Point 85 - 89 °C[2]
Solubility Limited solubility in water; soluble in organic solvents like acetone and ethanol.[3]
Storage Temperature Room Temperature / Cool, Dry Place[1][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Q: My experimental results are inconsistent. Could my this compound be impure or degraded?

A: Inconsistent results can stem from reagent impurity. While this compound is stable, contamination or degradation is possible, especially if stored improperly.

  • Visual Inspection: Check for any change in color (e.g., significant yellowing) or texture (clumping), which could indicate moisture absorption or degradation. The compound should be a white to light beige crystalline powder.[4]

  • Purity Analysis: The most reliable method to confirm purity is through analytical techniques. We recommend performing High-Performance Liquid Chromatography (HPLC) with UV detection, as it is a sensitive method for quantifying sulfonate compounds and potential impurities.[7] Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can identify the compound and any volatile impurities.[8]

  • Melting Point Determination: A broad or depressed melting point range compared to the reference value (85-89°C) is a strong indicator of impurity.

Q: I suspect contamination from a synthesis side reaction. What are common related impurities?

A: Depending on the synthetic route, potential impurities could include unreacted starting materials or byproducts. For instance, if prepared via oxidation of methyl p-tolyl sulfide, residual sulfide could be present. If used in reactions involving tosylates, related compounds like methyl p-toluenesulfonate might be a concern.[9] Analytical techniques like NMR, GC-MS, or LC-MS are required for definitive identification.

Q: The compound appears moist or clumpy. What should I do?

A: This indicates moisture absorption. The compound should be stored in a dry environment with the container tightly sealed.[1][2] For immediate use, the material can be dried under a vacuum. However, for long-term storage, it is crucial to prevent moisture ingress. Consider storing the container within a desiccator.

G cluster_0 Troubleshooting Workflow: Purity Check start Inconsistent Experimental Results check_purity Suspect Reagent Purity Issue start->check_purity visual_inspect Visually Inspect Compound (Color, Texture) check_purity->visual_inspect analytical_check Perform Analytical Purity Check (e.g., HPLC, Melting Point) visual_inspect->analytical_check is_pure Is Compound Pure? analytical_check->is_pure use_reagent Proceed with Experiment is_pure->use_reagent Yes source_new Source New, Verified Reagent is_pure->source_new No re_purify Consider Re-purification (e.g., Recrystallization) source_new->re_purify

Caption: Logical workflow for troubleshooting reagent purity.

Experimental Protocols

Protocol: Accelerated Stability Study by HPLC-UV

This protocol outlines a method to assess the stability of a this compound sample under stressed conditions.

1. Objective: To determine the stability of this compound by subjecting it to elevated temperature and humidity and analyzing for degradation products using HPLC-UV.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Ortho-phosphoric acid

  • Calibrated HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Stability chamber or oven capable of maintaining 40°C ± 2°C and 75% ± 5% Relative Humidity (RH).

3. Chromatographic Conditions (Adapted from a similar method[7]):

  • Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% ortho-phosphoric acid in water (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Column Temperature: 27°C

  • Injection Volume: 10 µL

4. Procedure:

  • Time Point Zero (T=0) Analysis:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Further dilute to a working concentration (e.g., 100 µg/mL) with the mobile phase.

    • Inject the solution into the HPLC system and record the chromatogram. This is your baseline purity profile. The area of the main peak represents 100% purity initially.

  • Sample Stressing:

    • Place a loosely capped vial containing approximately 50-100 mg of the solid this compound into a stability chamber set to 40°C / 75% RH.

  • Subsequent Time Points (e.g., T=1 week, T=2 weeks, T=4 weeks):

    • At each time point, remove a small amount of the stressed sample.

    • Prepare a solution at the same working concentration as the T=0 sample.

    • Inject into the HPLC system under the same conditions.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 chromatogram.

    • Look for the appearance of new peaks (degradants) and a decrease in the peak area of the main this compound peak.

    • Calculate the percentage of remaining this compound and the percentage of each new impurity.

G cluster_1 General Degradation Pathways for Aryl Sulfones parent Aryl Sulfone (e.g., this compound) stress Stress Condition (Heat, Light, Strong Acid/Base) parent->stress hydrolysis Hydrolysis stress->hydrolysis oxidation Oxidation stress->oxidation thermal Thermal Degradation (High Temp) stress->thermal prod1 Sulfonic Acid Derivative hydrolysis->prod1 prod2 Further Oxidized Species oxidation->prod2 prod3 SO₂ Elimination Products (e.g., Biphenyl Derivatives) thermal->prod3

Caption: Potential degradation routes for aryl sulfones.

References

managing the exothermicity of methyl p-tolyl sulfone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the exothermicity of methyl p-tolyl sulfone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common methods for synthesizing this compound are:

  • Alkylation of sodium p-toluenesulfinate: This involves reacting sodium p-toluenesulfinate with a methylating agent. Common methylating agents include dimethyl sulfate and monochloro methane. The use of monochloro methane is considered a safer alternative to the highly toxic and potentially explosive dimethyl sulfate.[1][2]

  • Oxidation of methyl p-tolyl sulfide: This method utilizes an oxidizing agent to convert the sulfide to a sulfone.

  • Reaction of p-toluenesulfonyl chloride with sodium sulfite: This is typically a two-step process where p-toluenesulfonyl chloride is first converted to sodium p-toluenesulfinate, which is then methylated.[3]

Q2: Why is managing exothermicity crucial in this synthesis?

A2: The synthesis of this compound, particularly the reaction of p-toluenesulfonyl chloride and the subsequent methylation step, can be highly exothermic. Failure to control the reaction temperature can lead to several issues:

  • Thermal Runaway: An uncontrolled increase in temperature can cause the reaction to accelerate, potentially leading to a dangerous thermal runaway, which may result in a sudden increase in pressure and vessel rupture.

  • Formation of Impurities: Elevated temperatures can promote the formation of side products, reducing the purity and yield of the desired this compound.

  • Reduced Yield: Decomposition of reactants, intermediates, or the final product can occur at higher temperatures, leading to a lower overall yield.

Q3: What are the key stages of the synthesis where exothermicity is a major concern?

A3: The primary exothermic stages are:

  • Formation of sodium p-toluenesulfinate: The reaction of p-toluenesulfonyl chloride with sodium sulfite and sodium bicarbonate can generate a significant amount of heat.

  • Methylation of sodium p-toluenesulfinate: The alkylation step, regardless of the methylating agent used, is typically exothermic.

Q4: What are the general signs of an uncontrolled exothermic reaction?

A4: Be vigilant for the following signs:

  • A rapid and unexpected rise in the internal temperature of the reaction vessel.

  • A sudden increase in pressure within the reactor.

  • Vigorous and uncontrolled boiling of the solvent.

  • A change in the color or viscosity of the reaction mixture.

  • Emission of fumes or gases from the reaction vessel.

Troubleshooting Guides

Issue 1: Rapid and Uncontrolled Temperature Spike During Reagent Addition

Possible Cause: The rate of addition of a key reagent, such as p-toluenesulfonyl chloride or the methylating agent, is too fast. The heat generated by the reaction exceeds the heat removal capacity of the cooling system.

Suggested Solutions:

  • Reduce the Addition Rate: Immediately stop the addition of the reagent. Once the temperature is under control, resume the addition at a much slower, controlled rate.

  • Enhance Cooling: Ensure the cooling system (e.g., ice bath, cryostat) is functioning optimally and is at the correct temperature. Increase the efficiency of the cooling by ensuring good thermal contact between the cooling medium and the reaction vessel.

  • Improve Stirring: Inadequate stirring can lead to localized hot spots. Ensure the stirring is vigorous enough to maintain a homogenous temperature throughout the reaction mixture.

  • Dilute the Reaction Mixture: A more dilute reaction mixture can help to better dissipate the heat generated.

Issue 2: Lower than Expected Yield and Presence of Impurities

Possible Cause: The reaction temperature was not maintained within the optimal range, leading to the formation of side products or decomposition of the desired product.

Suggested Solutions:

  • Optimize Temperature Control: Review and refine the temperature control strategy. Use a properly calibrated thermometer and an appropriate cooling bath to maintain the recommended temperature range for each step of the synthesis.

  • Analyze for Side Products: Use analytical techniques such as TLC, GC-MS, or NMR to identify the impurities. Understanding the nature of the side products can provide clues about the reaction conditions that led to their formation. For instance, the presence of hydrolysis products of p-toluenesulfonyl chloride may indicate excessive moisture or temperature.

  • Purification Strategy: If side products are present, a suitable purification method such as recrystallization or column chromatography will be necessary to isolate the pure this compound.

Data Presentation

Table 1: Recommended Temperature Ranges for Key Reaction Steps

Reaction StepReagentsRecommended Temperature Range (°C)Notes
Formation of Sodium p-Toluenesulfinatep-Toluenesulfonyl Chloride, Sodium Sulfite, Sodium Bicarbonate40 - 80Addition of p-toluenesulfonyl chloride should be done portion-wise or via slow, continuous addition to maintain temperature.
MethylationSodium p-Toluenesulfinate, Monochloro Methane82 - 95This reaction is often performed under pressure.
MethylationSodium p-Toluenesulfinate, Dimethyl SulfateBelow 40Dimethyl sulfate is highly toxic and should be handled with extreme caution.

Table 2: Troubleshooting Exothermicity Issues and Their Impact on Yield and Purity (Illustrative)

IssuePotential CauseImpact on YieldImpact on PurityRecommended Action
Temperature spike above 90°C during sulfinate formationRapid addition of p-toluenesulfonyl chlorideSignificant decreaseDecrease due to side reactionsSlow, controlled addition of reagent with efficient cooling.
Temperature exceeds 100°C during methylationInadequate coolingModerate to significant decreaseDecrease due to decomposition and side productsEnsure adequate cooling capacity and good heat transfer.
Localized "hot spots" in the reactorInefficient stirringModerate decreaseDecrease due to localized side reactionsUse appropriate stirrer and ensure vigorous agitation.

Experimental Protocols

Protocol 1: Synthesis of Sodium p-Toluenesulfinate

This protocol is adapted from established procedures and emphasizes temperature control.

Materials:

  • p-Toluenesulfonyl chloride

  • Anhydrous sodium sulfite

  • Sodium bicarbonate

  • Water

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel.

  • Charge the flask with anhydrous sodium sulfite, sodium bicarbonate, and water.

  • Heat the mixture to the desired starting temperature (e.g., 40-50°C) with stirring.

  • Slowly add p-toluenesulfonyl chloride to the reaction mixture through the addition funnel over a period of 1.5-2.5 hours.[1]

  • Crucially, monitor the internal temperature throughout the addition. The rate of addition should be adjusted to maintain the temperature within the specified range (e.g., 40-64°C).[1] Use an external cooling bath (e.g., a water bath) to actively cool the flask as needed.

  • After the addition is complete, continue to stir the mixture at the reaction temperature for a specified period (e.g., 1.5 hours) to ensure the reaction goes to completion.[1]

Protocol 2: Methylation of Sodium p-Toluenesulfinate with Monochloro Methane

This protocol is based on a safer alternative to dimethyl sulfate.[1]

Materials:

  • Sodium p-toluenesulfinate solution (from Protocol 1)

  • Monochloro methane

Procedure:

  • Transfer the sodium p-toluenesulfinate solution to a pressure-rated reactor equipped with a stirrer, a thermometer, a pressure gauge, and a gas inlet.

  • Heat the solution to approximately 60°C with stirring.

  • Begin feeding monochloro methane into the reactor.

  • The reaction is exothermic, and the temperature will rise. Control the temperature within the range of 82-93°C by adjusting the feed rate of monochloro methane and using the reactor's cooling system. [1] The pressure will also increase and should be maintained within the specified range (e.g., 0.20-0.30 MPa).[1]

  • Continue the reaction until the uptake of monochloro methane ceases, indicating the completion of the reaction.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation of Sodium p-Toluenesulfinate cluster_methylation Step 2: Methylation cluster_workup Step 3: Work-up and Isolation start_prep Mix Sodium Sulfite, Sodium Bicarbonate, and Water heat_prep Heat to 40-50°C start_prep->heat_prep add_tosyl Slowly Add p-Toluenesulfonyl Chloride heat_prep->add_tosyl monitor_temp_prep Monitor and Control Temperature (40-64°C) add_tosyl->monitor_temp_prep react_prep React for 1.5 hours monitor_temp_prep->react_prep start_meth Heat Sulfinate Solution to 60°C react_prep->start_meth add_mcm Introduce Monochloro Methane start_meth->add_mcm monitor_temp_meth Monitor and Control Temperature (82-93°C) and Pressure add_mcm->monitor_temp_meth react_meth Continue until Gas Uptake Ceases monitor_temp_meth->react_meth cool Cool Reaction Mixture react_meth->cool ph_adjust Adjust pH cool->ph_adjust filter Filter Product ph_adjust->filter wash Wash with Water filter->wash dry Dry Product wash->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_exotherm cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_consequences Consequences of Inaction issue Problem: Uncontrolled Exotherm cause1 Rapid Reagent Addition issue->cause1 cause2 Inadequate Cooling issue->cause2 cause3 Poor Stirring issue->cause3 sol4 Dilute Reaction Add more solvent to aid heat dissipation issue->sol4 con1 Reduced Yield issue->con1 con2 Low Purity issue->con2 con3 Safety Hazard (Thermal Runaway) issue->con3 sol1 Reduce Addition Rate Stop addition immediately and resume at a slower pace cause1->sol1 sol2 Enhance Cooling Check cooling system, improve thermal contact cause2->sol2 sol3 Improve Agitation Ensure vigorous and effective stirring cause3->sol3

Caption: Troubleshooting logic for managing an uncontrolled exotherm.

References

detection and removal of impurities in methyl p-tolyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the detection and removal of impurities in methyl p-tolyl sulfone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities in this compound can originate from the starting materials, side reactions during synthesis, or subsequent degradation. These may include:

  • Starting Materials: Unreacted p-toluenesulfonyl chloride, sodium p-toluenesulfinate, or methylating agents like dimethyl sulfate.

  • Reaction By-products: Isomeric impurities (e.g., methyl o-tolyl sulfone), inorganic salts (e.g., sodium chloride, sodium sulfate), and p-toluenesulfonic acid.

  • Genotoxic Impurities (GTIs): Related alkyl sulfonates, such as methyl p-toluenesulfonate (MPTS) and ethyl p-toluenesulfonate (EPTS), can form if corresponding alcohols (methanol, ethanol) are present with p-toluenesulfonic acid, a potential starting material or by-product.[1] These are of particular concern due to their carcinogenic properties.[1]

  • Residual Solvents: Solvents used during synthesis or purification, such as benzene, ethanol, or carbon tetrachloride, may remain.[2]

Q2: What is the expected purity for commercial this compound?

A2: Commercially available this compound typically has a purity of greater than 98% or 99%.[3][4] However, for pharmaceutical applications, even trace amounts of certain impurities, especially genotoxic ones, must be strictly controlled.[1][5]

Q3: Which analytical techniques are most effective for detecting impurities in this compound?

A3: A combination of chromatographic and spectroscopic methods is generally most effective:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a preferred method for quantifying impurities, including genotoxic p-toluenesulfonates.[1][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and sulfonic acid esters.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify structural isomers and other organic impurities.

  • Melting Point Analysis: A broad or depressed melting point range compared to the reference value (approx. 85-89 °C) indicates the presence of impurities.[7]

Q4: What is the most common and effective method for purifying crude this compound?

A4: Recrystallization is the most frequently cited and effective method for purifying this compound.[2] Suitable solvent systems include ethanol-water mixtures (1:1) or carbon tetrachloride.[2] For specific impurities, other techniques like column chromatography may be necessary. Washing the crude product with water is also effective for removing inorganic salts.[2][8]

Troubleshooting Guide

Problem: The melting point of my synthesized this compound is broad and lower than the reported 85-89 °C.

  • Possible Cause: This is a classic indicator of impurities in the sample. The presence of unreacted starting materials, by-products, or residual solvents disrupts the crystal lattice, leading to a lower and broader melting point range.

  • Solution: Purify the product using recrystallization. An ethanol/water mixture is a common choice.[2] Ensure the product is thoroughly dried under vacuum to remove any residual solvent, which can also depress the melting point.

Problem: My ¹H NMR spectrum shows unexpected peaks, particularly in the aromatic region or as additional singlets.

  • Possible Cause: Extra peaks in the aromatic region could suggest the presence of positional isomers (e.g., ortho- or meta-isomers instead of the desired para-isomer). A different singlet, especially around 2.4 ppm, might indicate other toluene-containing species, while unexpected peaks elsewhere could correspond to solvent or other organic by-products.

  • Solution:

    • Identify the Impurity: Compare the chemical shifts of the unknown peaks with spectra of potential impurities like p-toluenesulfonyl chloride or p-toluenesulfonic acid. Use 2D NMR techniques (COSY, HSQC) for more complex spectra.

    • Purification: Perform recrystallization or column chromatography to remove the identified impurity. Monitor the purification progress using TLC or HPLC.

Problem: I am concerned about the presence of genotoxic methyl p-toluenesulfonate (MPTS). How can I detect it at trace levels?

  • Possible Cause: MPTS can be formed from the reaction of p-toluenesulfonic acid with methanol, both of which may be present during the synthesis of this compound.[1][9] Regulatory agencies have strict limits for such genotoxic impurities (e.g., a Threshold of Toxicological Concern of 1.5 µ g/day ).[1]

  • Solution: A sensitive and specific analytical method is required. HPLC-UV or UPLC-MS are highly effective for this purpose.[1][10] These methods can achieve a Limit of Quantification (LOQ) below 13.5 ng/mL, which is sensitive enough to meet regulatory requirements.[1] Refer to Protocol 2 for a sample HPLC-UV methodology.

Problem: After washing and recrystallization, my product yield is significantly lower than expected.

  • Possible Cause:

    • Product Loss in Mother Liquor: this compound has some solubility in the recrystallization solvent, and significant amounts can be lost in the mother liquor, especially if too much solvent is used or the solution is not cooled sufficiently.

    • Premature Crystallization: If the solution is cooled too quickly during filtration, the product may crystallize on the filter paper, leading to loss.

  • Solution:

    • To improve yield from the mother liquor, you can perform a second crystallization by concentrating the filtrate.

    • Use a minimal amount of hot solvent to dissolve the crude product completely.

    • Cool the solution slowly to form larger crystals, and then chill it thoroughly in an ice bath before filtration to maximize product precipitation.

    • Ensure the filtration apparatus is pre-warmed to prevent premature crystallization during the hot filtration step (if performed to remove insoluble impurities).

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₈H₁₀O₂S170.2385 - 89[7]
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.6567 - 69
p-Toluenesulfonic acidC₇H₈O₃S172.20103 - 106 (monohydrate)
Methyl p-toluenesulfonateC₈H₁₀O₃S186.2328

Table 2: Analytical Methods for Impurity Detection

Analytical TechniqueTarget ImpuritiesLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
HPLC-UVMethyl p-toluenesulfonate, Ethyl p-toluenesulfonateLOD: < 5 ng/mL, LOQ: < 13.5 ng/mL[1]
GC-MSSulfonic acid esters (various)Method dependent, capable of trace level analysis (e.g., 10 ng/mg in API)[6]
Melting PointGeneral purity assessmentNot quantitative[2]
¹H NMR SpectroscopyStructural isomers, organic by-productsNot typically used for trace analysis; depends on impurity concentration[11]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot ethanolic solution, add water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water (1:1) solution.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of the purified product should be sharp and within the range of 86.5–87.5 °C.[2]

Protocol 2: Detection of Genotoxic Impurities by HPLC-UV

This protocol is a general guideline based on published methods.[1][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm particle size) or equivalent C18 column.[5]

  • Mobile Phase: Isocratic mixture of 0.1% orthophosphoric acid in water and Acetonitrile (1:1 v/v).[5]

  • Flow Rate: 2.0 mL/min.[5]

  • Column Temperature: 27 °C.[5]

  • Detection Wavelength: 225 nm.[5]

  • Sample Preparation: Dissolve a known quantity of the this compound sample in the mobile phase to a final concentration suitable for analysis (e.g., 1 mg/mL).

  • Analysis: Inject the sample and compare the chromatogram to that of certified reference standards for potential impurities like methyl p-toluenesulfonate (MPTS) and ethyl p-toluenesulfonate (EPTS). Quantify any detected impurities using a calibration curve prepared from the standards.

Visualizations

G Diagram 1: General Workflow for Impurity Analysis and Removal cluster_0 Analysis cluster_1 Purification cluster_2 Verification Crude Crude Methyl p-Tolyl Sulfone Analysis Initial Analysis (HPLC, GC-MS, MP) Crude->Analysis ID Identify & Quantify Impurities Analysis->ID Purify Select & Perform Purification (e.g., Recrystallization) ID->Purify Impurities > Limit Release Pure Product (Meets Specification) ID->Release Impurities < Limit Dry Dry Purified Product Purify->Dry FinalAnalysis Final Purity Analysis (HPLC, GC-MS, MP) Dry->FinalAnalysis FinalAnalysis->Purify Fail FinalAnalysis->Release Pass

Caption: Workflow for analysis, purification, and verification.

G Diagram 2: Synthesis Routes and Potential Impurity Sources cluster_0 Route A: Alkylation of Sulfinate cluster_1 Route B: Oxidation of Sulfide cluster_2 Potential Impurities pTS_Na Sodium p-toluenesulfinate RouteA This compound pTS_Na->RouteA Imp1 Unreacted Sodium p-toluenesulfinate pTS_Na->Imp1 DMS Dimethyl Sulfate (Methylating Agent) DMS->RouteA Imp2 Residual Methylating Agent DMS->Imp2 Imp3 Methyl p-toluenesulfonate (Genotoxic Impurity) RouteA->Imp3 Side Reaction pTS_Me Methyl p-Tolyl Sulfide RouteB This compound pTS_Me->RouteB Imp4 Unreacted Sulfide or Intermediate Sulfoxide pTS_Me->Imp4 Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->RouteB

Caption: Relationship between synthesis routes and impurities.

References

handling and safety precautions for methyl p-tolyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with methyl p-tolyl sulfone.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary hazards associated with this compound?

This compound is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[1][2][3][4][5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

To ensure safety, the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][6][7] A face shield may be required in situations with a higher risk of splashing.[7]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7][8] Fire/flame resistant and impervious clothing should be worn.[1]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation is experienced.[6] Handling should occur in a well-ventilated area, and a dust respirator is recommended.[1][7]

Q3: What should I do in case of accidental exposure?

Immediate action is crucial in case of exposure. Follow these first-aid measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical help.[1]

  • In Case of Eye Contact: Immediately rinse the eyes with water for at least 15 minutes, making sure to hold the eyelids open.[1][6][8] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • If Swallowed: Rinse the mouth with water.[1] Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

Q4: How should I handle a fire involving this compound?

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[1]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[6][8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6][8]

Q5: What is the correct procedure for cleaning up a spill?

  • Personal Precautions: Ensure adequate ventilation and wear the appropriate personal protective equipment, including chemical-impermeable gloves.[1] Avoid dust formation and contact with skin and eyes.[1][6]

  • Environmental Precautions: Prevent the chemical from entering drains, as it should not be released into the environment.[1][6]

  • Containment and Cleanup: For spills, sweep up the material and place it into a suitable, closed container for disposal.[6][8] Use spark-proof tools and explosion-proof equipment if necessary.[1]

Q6: What are the proper storage conditions for this compound?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] Keep it away from incompatible materials such as oxidizing agents.[7] The designated storage area should be locked up.[1]

Q7: How should I dispose of waste this compound?

Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not let the product enter drains.

Q8: The material appears discolored. Is it safe to use?

This compound is typically a white to almost white or light beige crystalline powder.[4][6][9] Discoloration could indicate the presence of impurities or degradation. It is recommended to re-verify the purity of the material before use.

Data and Properties

Physical and Chemical Properties of this compound
PropertyValue
Appearance White to almost white powder/crystal[2][9]
Molecular Formula C₈H₁₀O₂S[2][3][6][9]
Molecular Weight 170.23 g/mol [2][3][9]
Melting Point 85-89 °C[2][5]
Boiling Point 140 °C at 3 mmHg[2]
Flash Point 173.4 °C[2][4]
Water Solubility Insoluble[2]
Organic Solvent Solubility Soluble in alcohols and ethers[2]
CAS Number 3185-99-7[6][8][9][10]

Experimental Protocols

General Protocol for Safe Handling and Use in an Experiment

This protocol outlines the essential steps for safely incorporating this compound into a laboratory experiment.

  • Pre-Experiment Preparation:

    • Conduct a thorough risk assessment for the entire experimental procedure.

    • Ensure the Safety Data Sheet (SDS) is readily accessible.[10]

    • Verify that all necessary PPE is available and in good condition.

    • Prepare and label all necessary equipment and reagents.

    • Ensure a chemical fume hood or other suitable ventilated enclosure is operational.

  • Handling and Use:

    • Perform all manipulations of this compound within a chemical fume hood to avoid inhalation of dust.[11]

    • Wear all required PPE, including safety goggles, lab coat, and appropriate gloves.

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition.[1]

    • Do not eat, drink, or smoke in the laboratory area.[1]

  • Post-Experiment Procedures:

    • Decontaminate all equipment and the work area thoroughly after use.

    • Collect all waste materials, including contaminated PPE, in a properly labeled, sealed container for hazardous waste.

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Store any remaining this compound in its original container, tightly sealed, and in the designated storage location.[1]

Safety and Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS and Conduct Risk Assessment B Verify Fume Hood Functionality A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh/Transfer Compound in Fume Hood C->D E Perform Experiment D->E F Monitor for Spills or Exposure E->F G Decontaminate Work Area & Equipment F->G K Spill F->K L Exposure F->L H Segregate Hazardous Waste in Labeled Container G->H I Properly Store or Dispose of Compound H->I J Remove PPE and Wash Hands I->J N Evacuate and Alert Supervisor K->N M Follow First Aid Procedures L->M

Caption: Workflow for handling this compound.

References

Validation & Comparative

A Comparative Guide to Methyl p-Tolyl Sulfone and Phenyl Sulfone in Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the construction of carbon-carbon double bonds with high stereocontrol is a frequent challenge. The Julia olefination and its variants stand as powerful tools in the synthetic chemist's arsenal for this purpose. At the heart of this transformation lies the sulfone moiety, which plays a pivotal role in the reaction's success. This guide provides an objective comparison of two common sulfone reagents, methyl p-tolyl sulfone and phenyl sulfone, in the context of olefination reactions, supported by available data and detailed experimental protocols.

Introduction to Sulfones in Julia Olefination

The classical Julia-Lythgoe olefination, first reported by Marc Julia and Jean-Marc Paris in 1973, utilizes phenyl sulfones to convert aldehydes and ketones into alkenes.[1][2] This multi-step process is renowned for its ability to generate (E)-alkenes with high selectivity.[3][4] A significant evolution of this method is the one-pot Julia-Kocienski olefination, which often employs heteroaryl sulfones to achieve milder reaction conditions and, in some cases, tunable stereoselectivity.[5][6]

This guide will focus on the performance of the archetypal phenyl sulfone and its close relative, this compound, primarily within the framework of the classical Julia-Lythgoe olefination, as direct comparative data for this compound in modified Julia olefinations is less prevalent in the literature.

Phenyl Sulfone: The Classical Standard

Phenyl sulfone is the cornerstone reagent for the traditional Julia-Lythgoe olefination. Its performance has been extensively documented, making it a reliable choice for the synthesis of trans-disubstituted alkenes.

Performance Data

The reaction of alkyl phenyl sulfones with various aldehydes typically proceeds with good to excellent yields and high (E)-selectivity. The stereochemical outcome is largely independent of the stereochemistry of the intermediate β-hydroxy sulfone, as the reductive elimination proceeds through radical intermediates that equilibrate to the more stable trans-alkene.[2][7]

AldehydeSulfoneProductYield (%)E:Z Ratio
BenzaldehydeBenzyl phenyl sulfoneStilbene85>95:5
CyclohexanecarboxaldehydeMethyl phenyl sulfone1-Cyclohexyl-1-propene80>95:5
NonanalEthyl phenyl sulfone3-Dodecene75>95:5

Note: Data is representative of typical results reported in the literature for the Julia-Lythgoe olefination.

Experimental Protocol: Classical Julia-Lythgoe Olefination with Phenyl Sulfone

Step 1: Deprotonation and Aldehyde Addition

  • Dissolve the alkyl phenyl sulfone (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of n-butyllithium (1.05 eq.) dropwise, and stir the resulting anion solution for 30 minutes at -78 °C.

  • Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 1-2 hours.

Step 2: Acylation of the β-hydroxy sulfone

  • To the reaction mixture, add acetic anhydride (1.2 eq.) or benzoyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

Step 3: Reductive Elimination

  • Cool the reaction mixture to 0 °C and add a suspension of 6% sodium amalgam (Na(Hg)) (excess) in one portion.

  • Stir the mixture vigorously at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired alkene.

This compound: An Electron-Rich Alternative

This compound is structurally very similar to phenyl sulfone, with the key difference being the presence of a methyl group in the para position of the aromatic ring. This electron-donating group can be expected to have a subtle but discernible impact on the reactivity of the sulfone.

Expected Performance and Comparison

Direct, side-by-side comparative studies of this compound and phenyl sulfone in the Julia olefination are not widely available in the literature. However, we can infer its likely performance based on fundamental principles of organic chemistry.

The electron-donating methyl group on the tolyl ring is expected to slightly increase the electron density on the sulfone group. This could have two opposing effects:

  • Decreased Acidity: The increased electron density may slightly decrease the acidity of the α-protons, making deprotonation with a strong base marginally more difficult compared to phenyl sulfone. This could necessitate slightly longer reaction times or the use of a slight excess of base to ensure complete anion formation.

  • Leaving Group Ability: The p-toluenesulfinate is a slightly poorer leaving group than the benzenesulfinate due to the electron-donating methyl group. In the context of the reductive elimination step of the Julia-Lythgoe olefination, this difference is generally considered to be negligible.

In terms of stereoselectivity, it is anticipated that this compound will exhibit a similar high preference for the (E)-alkene as phenyl sulfone in the classical Julia-Lythgoe protocol, as the stereochemistry is primarily determined by the thermodynamics of the radical intermediates in the reduction step.

One study on the Julia-Lythgoe olefination mentions the use of (Z)-2-methylbut-2-enyl p-tolyl sulfone, indicating that p-tolyl sulfones are indeed viable substrates in this reaction.[8]

Hypothetical Performance Data for this compound

The following table provides an estimated performance based on the expected electronic effects. Yields and stereoselectivity are predicted to be very similar to those of phenyl sulfone.

AldehydeSulfoneProductPredicted Yield (%)Predicted E:Z Ratio
BenzaldehydeBenzyl p-tolyl sulfone4-Methylstilbene80-85>95:5
CyclohexanecarboxaldehydeThis compound1-Cyclohexyl-1-propene75-80>95:5
NonanalEthyl p-tolyl sulfone3-Dodecene70-75>95:5
Experimental Protocol: Julia-Lythgoe Olefination with this compound

The experimental protocol for using this compound in a classical Julia-Lythgoe olefination is expected to be identical to that for phenyl sulfone. Minor adjustments to reaction times for the deprotonation step may be necessary in some cases.

Visualizing the Olefination Pathways

To better understand the roles of these sulfones, the following diagrams illustrate the mechanisms of the classical Julia-Lythgoe and the modified Julia-Kocienski olefination reactions.

Julia_Lythgoe_Olefination cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Product ArylSO2R Aryl-SO2-R' Deprotonation 1. Strong Base (e.g., n-BuLi) Aldehyde R''CHO Addition 2. Aldehyde Addition Anion Aryl-SO2-R'(-) Deprotonation->Anion HydroxySulfone β-Hydroxy Sulfone Addition->HydroxySulfone Acylation 3. Acylation (e.g., Ac2O) AcyloxySulfone β-Acyloxy Sulfone Acylation->AcyloxySulfone Reduction 4. Reductive Elimination (e.g., Na(Hg)) Alkene R'-C=C-R'' (predominantly E) Reduction->Alkene Anion->Addition HydroxySulfone->Acylation AcyloxySulfone->Reduction

Caption: Workflow of the classical Julia-Lythgoe olefination.

Julia_Kocienski_Olefination cluster_start_jk Starting Materials cluster_steps_jk Reaction Steps (One-Pot) cluster_intermediates_jk Intermediates cluster_product_jk Product HeteroarylSO2R Heteroaryl-SO2-R' BaseAddition 1. Base (e.g., KHMDS) Aldehyde_jk R''CHO Anion_jk Heteroaryl-SO2-R'(-) BaseAddition->Anion_jk Smiles 2. Smiles Rearrangement Rearranged Rearranged Intermediate Smiles->Rearranged Elimination 3. SO2 Elimination Alkene_jk R'-C=C-R'' Elimination->Alkene_jk Alkoxide β-Alkoxy Sulfone Anion_jk->Alkoxide Alkoxide->Smiles Rearranged->Elimination

Caption: Mechanism of the one-pot Julia-Kocienski olefination.

Summary of Comparison

FeaturePhenyl SulfoneThis compound
Primary Application Classical Julia-Lythgoe OlefinationClassical Julia-Lythgoe Olefination
Reactivity StandardPotentially slightly lower due to the electron-donating methyl group.
Stereoselectivity High (E)-selectivityExpected to have high (E)-selectivity, similar to phenyl sulfone.
Substrate Scope Broad for aldehydes and ketonesExpected to be broad, similar to phenyl sulfone.
Data Availability Widely documentedLimited direct comparative data available.

Conclusion: Choosing the Right Sulfone

For practitioners of the classical Julia-Lythgoe olefination, phenyl sulfone remains the well-established and reliable choice. Its performance is extensively documented, providing a high degree of predictability for a wide range of substrates.

This compound represents a viable alternative, and based on electronic arguments, its performance in terms of yield and stereoselectivity is expected to be very similar to that of phenyl sulfone. The choice between the two may ultimately come down to commercial availability and cost. For most applications within the classical Julia-Lythgoe framework, the differences in reactivity are likely to be minimal and can be compensated for by minor adjustments to the reaction conditions.

For synthetic endeavors requiring milder conditions or different stereochemical outcomes, researchers are encouraged to explore the modified Julia-Kocienski olefination, which utilizes a broader range of heteroaryl sulfones to achieve these goals.

References

Navigating the Reactivity Landscape of Aryl Methyl Sulfones in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of coupling partners is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of various aryl methyl sulfones in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, supported by experimental data, to aid in the judicious choice of these emerging electrophiles.

Aryl sulfones have garnered significant attention as robust and versatile electrophiles in cross-coupling reactions. Their stability, ease of handling, and unique reactivity profile, which is tunable by substituent effects, make them attractive alternatives to traditional aryl halides and triflates. This guide delves into the factors governing their reactivity, presenting a clear comparison of different aryl methyl sulfone derivatives.

The Decisive Role of Electronics: Activating the C–S Bond

The central challenge in employing aryl sulfones as electrophiles is the activation of the relatively inert carbon-sulfur (C–S) bond. Experimental evidence strongly indicates that the electronic nature of the substituents on the aryl ring of the sulfone plays a critical role in facilitating this bond cleavage, which is often the rate-limiting step in the catalytic cycle.[1][2]

Aryl methyl sulfones bearing electron-withdrawing groups (EWGs) exhibit significantly enhanced reactivity. This is attributed to the increased polarization of the C–S bond, making the ipso-carbon more susceptible to oxidative addition by the palladium catalyst. Conversely, aryl methyl sulfones with electron-donating groups (EDGs) are generally less reactive or even inert under typical Suzuki-Miyaura conditions.

Quantitative Reactivity Comparison

The following table summarizes the performance of various aryl methyl sulfones in the Suzuki-Miyaura coupling with an arylboronic acid, highlighting the profound impact of the sulfone's methyl group substituent and aryl ring substituents on the reaction yield.

Aryl Methyl Sulfone DerivativeR Group on SulfoneAryl Ring SubstituentCoupling PartnerYield (%)Reference
Phenyl methyl sulfone-CH₃H4-Methoxyphenylboronic acidNo Reaction[1]
Phenyl (monofluoromethyl)sulfone-CH₂FH4-Methoxyphenylboronic acidNo Reaction[1]
Phenyl (difluoromethyl)sulfone-CHF₂H4-Methoxyphenylboronic acidNo Reaction[1]
Phenyl trifluoromethyl sulfone -CF₃ H 4-Methoxyphenylboronic acid 95 [1]
4-Nitrophenyl trifluoromethyl sulfone-CF₃4-NO₂4-Methoxyphenylboronic acid68[1]
4-(Dimethylamino)phenyl trifluoromethyl sulfone-CF₃4-NMe₂4-Methoxyphenylboronic acid99[1]
2-Fluorophenyl trifluoromethyl sulfone-CF₃2-F4-Methoxyphenylboronic acid90[1]
2-Pyridyl trifluoromethyl sulfone-CF₃N/A (Heteroaryl)4-Methoxyphenylboronic acid82[1]

Key Observations:

  • The Trifluoromethyl Group is a Strong Activator: A stark reactivity difference is observed between phenyl methyl sulfone and its fluorinated analogues. Only the trifluoromethyl sulfone derivative undergoes efficient cross-coupling, demonstrating the necessity of a strongly electron-withdrawing group directly attached to the sulfonyl moiety.[1]

  • Aryl Ring Substituents Modulate Reactivity: While the trifluoromethyl group is the primary activator, substituents on the aryl ring further modulate the reactivity. Both electron-donating and electron-withdrawing groups on the aryl ring of the trifluoromethyl sulfone are well-tolerated, providing high yields.[1]

  • Heteroaryl Sulfones as Viable Electrophiles: 2-Pyridyl sulfones also serve as competent electrophiles in the Suzuki-Miyaura coupling, expanding the scope of this methodology to the synthesis of hetero-biaryl compounds.[1]

Experimental Protocols

A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling of an aryl trifluoromethyl sulfone is provided below.

General Procedure for the Suzuki-Miyaura Cross-Coupling of Aryl Trifluoromethyl Sulfones:

To a reaction vial is added the aryl trifluoromethyl sulfone (1.0 equiv.), the arylboronic acid (1.5 equiv.), palladium(II) acetylacetonate (Pd(acac)₂) (5 mol%), RuPhos (10 mol%), and potassium phosphate (K₃PO₄) (3.0 equiv.). The vial is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). Dioxane (to form a 0.1 M solution based on the aryl sulfone) and dimethyl sulfoxide (DMSO, 1% v/v) are then added via syringe. The reaction mixture is stirred and heated at 80 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling of aryl sulfones.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants: Aryl Sulfone Arylboronic Acid Pd(acac)₂ RuPhos K₃PO₄ inert_atm Inert Atmosphere (Ar or N₂) reagents->inert_atm add_solvents Add Solvents: Dioxane DMSO inert_atm->add_solvents heating Heat at 80 °C add_solvents->heating extraction Dilute and Extract heating->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Purified Biaryl Product purification->product

Figure 1. General experimental workflow for the Suzuki-Miyaura cross-coupling of aryl sulfones.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling of Aryl Sulfones

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl sulfones.

catalytic_cycle pd0 Pd(0)L₂ pd2_sulfone Ar-Pd(II)(SO₂R)L₂ pd0->pd2_sulfone Oxidative Addition (Ar-SO₂R) pd2_aryl Ar-Pd(II)(Ar')L₂ pd2_sulfone->pd2_aryl Transmetalation (Ar'B(OH)₂) pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of aryl sulfones.

References

A Comparative Guide to the Validation of Methyl p-Tolyl Sulfone Purity by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of methyl p-tolyl sulfone purity using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS 3185-99-7) is a critical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2][3] Its purity is paramount to ensure the safety, efficacy, and quality of the final products. This document outlines a detailed experimental protocol, presents a comparative data analysis, and illustrates the analytical workflow for determining the purity of a test sample against a certified reference standard.

Objective

The primary objective is to establish a validated GC-MS method that is suitable for its intended purpose: the quantitative determination of the purity of this compound and the identification and quantification of potential impurities. The validation process adheres to principles outlined in international guidelines such as those from the International Conference on Harmonisation (ICH).[4][5]

Experimental Protocol: GC-MS Method Validation

A validated analytical method ensures that results are reliable, accurate, and reproducible.[6][7][8] The following protocol details the procedure for validating a GC-MS method for this compound.

Materials and Reagents
  • This compound Test Sample: Lot #2025-XYZ

  • This compound Certified Reference Standard (CRS): Purity >99.5% (e.g., from TCI, CAS: 3185-99-7)[9]

  • Solvent: Dichloromethane (DCM), HPLC Grade

  • Potential Impurities (for specificity):

    • p-Toluenesulfonyl chloride (Starting material)[10]

    • Dimethyl sulfate (Potential methylating agent)[11]

    • Isomeric sulfones (e.g., methyl o-tolyl sulfone)

Instrumentation and Conditions

A standard Gas Chromatograph coupled with a Mass Spectrometer is used. The following conditions are typical for the analysis of sulfone compounds.[12][13][14]

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A Mass Selective Detector or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.4 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 10:1
Oven Program Initial temp 60°C (hold 3 min), ramp at 25°C/min to 250°C (hold 10 min)
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification
Sample and Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound CRS and dissolve in a 25 mL volumetric flask with DCM.

  • Test Sample Solution (1000 µg/mL): Prepare in the same manner as the stock solution using the test sample.

  • Linearity Solutions: Prepare a series of dilutions from the stock solution to cover a range from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 1, 10, 50, 100, 150 µg/mL).

  • Specificity (Spiked Sample): Spike the test sample solution with known potential impurities at a relevant concentration (e.g., 0.1% level).

Data Presentation and Comparison

The following table summarizes hypothetical data from the GC-MS analysis, comparing the test sample of this compound to the certified reference standard. Purity is calculated using the area normalization method.

Analyte Retention Time (min) Reference Standard Peak Area % Test Sample Peak Area % Identification (Mass Spectrum)
p-Toluenesulfonyl chloride7.85Not Detected0.08Confirmed
This compound 9.21 99.89 99.65 Confirmed
Unknown Impurity 110.540.110.27Confirmed
Calculated Purity (%) 99.89 99.65

Workflow Visualization

The logical workflow for the GC-MS purity validation is a systematic process, from initial sample handling to the final report generation. This ensures that each step is properly executed and documented, which is crucial in regulated environments.[7]

GCMS_Validation_Workflow GC-MS Purity Validation Workflow cluster_validation Method Validation Steps start Start: Receive Test Sample & Reference Standard prep Sample Preparation (Weighing, Dissolving in DCM) start->prep gcms GC-MS Analysis (Injection & Data Acquisition) prep->gcms process Data Processing (Peak Integration & Identification) gcms->process spec Specificity process->spec lin Linearity process->lin acc Accuracy process->acc prec Precision process->prec loq LOD / LOQ process->loq calc Purity Calculation (Area Normalization) spec->calc lin->calc acc->calc prec->calc loq->calc compare Compare Sample vs. Standard & Specification calc->compare report Generate Final Report compare->report end End report->end

Caption: Workflow for the validation of this compound purity by GC-MS.

Discussion of Results

  • Specificity: The developed method demonstrated excellent specificity. The primary peak for this compound was well-resolved from the solvent front and potential impurities like the starting material, p-toluenesulfonyl chloride. This ensures that the analyte is unequivocally assessed.[4][6]

  • Purity Comparison: The reference standard showed a purity of 99.89%, consistent with its certification. The test sample was found to have a purity of 99.65%. This value can be compared against the in-house or customer-defined specification (e.g., >99.5%). In this hypothetical case, the test sample meets this specification.

  • Impurity Profile: The analysis identified a known starting material, p-toluenesulfonyl chloride, at a low level (0.08%) in the test sample. An unknown impurity was also detected at 0.27%. Further characterization of this unknown impurity (e.g., via library search of its mass spectrum or by using a reference standard if available) would be recommended for a complete impurity profile.

Conclusion

The Gas Chromatography-Mass Spectrometry method detailed in this guide is a specific, reliable, and robust technique for validating the purity of this compound. The protocol allows for the accurate quantification of the main compound and the detection of process-related impurities. By comparing analytical results against a certified reference standard and pre-defined specifications, this method provides critical quality assurance for researchers and manufacturers in the pharmaceutical and chemical industries.

References

Quantitative Analysis of Methyl p-Tolyl Sulfone: A Comparative Guide to NMR, HPLC-UV, and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise quantification of methyl p-tolyl sulfone, this guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and performance data are presented to facilitate informed decisions on the most suitable analytical method for specific research needs.

This compound is a compound of interest in various chemical and pharmaceutical contexts, often as a process impurity or a potential genotoxic impurity (PGI). Accurate and reliable quantification is therefore critical for quality control and safety assessment. This guide evaluates the performance of qNMR as a primary analytical standard against the more common chromatographic techniques of HPLC-UV and GC-MS.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. The following table summarizes the key performance metrics for the quantitative analysis of this compound using qNMR, HPLC-UV, and GC-MS.

ParameterQuantitative NMR (qNMR)HPLC-UVGC-MS
Principle Signal intensity is directly proportional to the number of nucleiUV absorbance of the analyteMass-to-charge ratio of ionized analyte fragments
Selectivity High (based on unique chemical shifts)Moderate to High (dependent on chromatographic separation)Very High (based on chromatographic separation and mass fragmentation)
Accuracy High (often used as a primary ratio method)High (dependent on reference standards)High (dependent on reference standards)
Precision (%RSD) Typically < 1%< 2%[1]< 5%[2]
Limit of Detection (LOD) ~ 1-5 µg/mL0.009 µg/mL (0.15 ppm)[1]Not explicitly found for this compound, but generally in the low ng/mL range.
Limit of Quantitation (LOQ) ~ 5-20 µg/mL0.03 µg/mL (0.5 ppm)[1]Not explicitly found for this compound, but generally in the mid-to-high ng/mL range.
**Linearity (R²) **Excellent (inherently linear)> 0.999[3]> 0.99[2]
Throughput LowerHigherHigher
Sample Preparation SimpleModerateModerate to Complex
Instrumentation Cost HighModerateHigh

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Quantitative ¹H-NMR Spectroscopy

Principle: Quantitative NMR (qNMR) relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known, non-overlapping signal from the analyte with that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.

Experimental Workflow:

qNMR_Workflow qNMR Experimental Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Accurately weigh ~10-20 mg of this compound prep2 Accurately weigh ~5-10 mg of a suitable internal standard (e.g., maleic acid) prep1->prep2 prep3 Dissolve both in a known volume (~0.7 mL) of a deuterated solvent (e.g., CDCl3) in a vial prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube prep3->prep4 acq1 Insert the NMR tube into the spectrometer acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire the 1H NMR spectrum using appropriate parameters (e.g., 90° pulse, sufficient relaxation delay) acq2->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction proc2 Integrate the characteristic, well-resolved signals of both the analyte and the internal standard proc1->proc2 proc3 Calculate the concentration of this compound using the qNMR equation proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for the quantitative analysis of this compound using NMR spectroscopy.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Select a suitable internal standard with a known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). Accurately weigh an appropriate amount of the internal standard into the same vial.

  • Add a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure complete dissolution of both the analyte and the internal standard.[4][5][6]

  • Transfer the solution into a clean, dry 5 mm NMR tube.[4]

¹H NMR Spectrum of this compound: The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following characteristic signals[7]:

  • A singlet for the methyl group attached to the sulfone group.

  • A singlet for the methyl group on the tolyl ring.

  • Two doublets in the aromatic region corresponding to the protons on the p-substituted benzene ring.

Instrument Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Pulse Width: 30° pulse angle to ensure full relaxation between scans.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and internal standard signals (typically 15-30 seconds for accurate quantification).

  • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 150:1 for the signals of interest.

  • Acquisition Time: ~3-4 seconds.

  • Spectral Width: ~12-15 ppm.

Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • The concentration of the analyte can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

HPLC-UV Method

Principle: This method involves the separation of this compound from other components in a sample mixture using a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.

Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[1][3]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.05 - 5 µg/mL).[3]

  • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of water (with a modifier like 0.1% formic acid or a buffer) and an organic solvent like acetonitrile or methanol in an isocratic or gradient elution. A common mobile phase is a 1:1 (v/v) mixture of 0.1% ortho-phosphoric acid in water and acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.[8]

  • Column Temperature: 25-30 °C.

  • UV Detection Wavelength: 225 nm.[8]

Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

GC-MS Method

Principle: In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample in a suitable solvent. Derivatization may be necessary for non-volatile samples, but it is not required for this compound.

GC-MS Conditions (Example):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Logical Comparison of Methods

The choice between these methods involves a trade-off between various factors.

Method_Comparison Comparison of Quantitative Methods cluster_qnmr qNMR cluster_hplc HPLC-UV cluster_gcms GC-MS qnmr_pros Pros: - Primary method (no reference standard needed for purity) - High accuracy and precision - Structurally informative qnmr_cons Cons: - Lower sensitivity - Lower throughput - High instrument cost hplc_pros Pros: - Good sensitivity and selectivity - High throughput - Widely available hplc_cons Cons: - Requires a certified reference standard - Potential for co-elution gcms_pros Pros: - Excellent sensitivity and selectivity - Provides structural confirmation gcms_cons Cons: - Requires a certified reference standard - Sample must be volatile and thermally stable center Choice of Method center->qnmr_pros Purity Assessment center->hplc_pros Routine QC center->gcms_pros Trace Analysis

Caption: A logical diagram comparing the pros and cons of qNMR, HPLC-UV, and GC-MS.

Conclusion

For the quantitative analysis of this compound , the choice of method is dictated by the specific requirements of the analysis.

  • qNMR is the method of choice when high accuracy and traceability are paramount, particularly for the certification of reference materials, as it can provide a direct measure of purity without the need for a specific this compound reference standard.

  • HPLC-UV offers a robust and reliable method for routine quality control and release testing in a manufacturing environment, providing a good balance of sensitivity, speed, and cost-effectiveness.[1][3]

  • GC-MS is the preferred technique when trace-level quantification is necessary, for instance, when monitoring for genotoxic impurities in active pharmaceutical ingredients (APIs), due to its superior sensitivity and selectivity.[2]

By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently select the most appropriate method for the accurate and reliable quantitative analysis of this compound.

References

A Comparative Analysis of Leaving Group Ability: Methyl p-Tolyl Sulfone vs. Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the judicious selection of a leaving group is a critical parameter that dictates the efficiency and feasibility of nucleophilic substitution reactions. While tosylate is a well-established and extensively utilized leaving group, the potential of the sulfone moiety to act as a leaving group presents an alternative avenue in synthetic strategy. This guide provides a comprehensive comparative study of the leaving group ability of the p-tolylsulfone group (departing as p-toluenesulfinate) from a model substrate like methyl p-tolyl sulfone, versus the classical tosylate group (p-toluenesulfonate).

Executive Summary

Fundamentally, the efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. This is because weaker bases are more stable on their own and can better accommodate the negative charge they possess upon departure. The stability of the leaving group is directly correlated with the acidity of its conjugate acid. A more acidic conjugate acid will have a more stable (and thus weaker) conjugate base.

Based on the acidity of their respective conjugate acids, tosylate is a significantly better leaving group than the p-tolylsulfone group .

  • p-Toluenesulfonic acid , the conjugate acid of the tosylate anion, is a strong acid with a pKa of approximately -2.8 .

  • p-Toluenesulfinic acid , the conjugate acid of the p-toluenesulfinate anion (the leaving group from this compound), is a much weaker acid with a pKa of around 1.9-2.0 .

This substantial difference in acidity, spanning nearly five pKa units, indicates that the tosylate anion is far more stable and a much weaker base than the p-toluenesulfinate anion. Consequently, the C-OTs bond is more readily cleaved in nucleophilic substitution reactions than the C-SO2Tol bond.

Data Presentation

The following table summarizes the key physicochemical properties that govern the leaving group ability of tosylate and p-tolylsulfone.

Leaving GroupStructure of Leaving Group AnionConjugate AcidpKa of Conjugate AcidLeaving Group Ability
Tosylate p-CH₃C₆H₄SO₃⁻p-Toluenesulfonic acid~ -2.8Excellent
p-Tolylsulfone p-CH₃C₆H₄SO₂⁻p-Toluenesulfinic acid~ 1.9-2.0Poor to Moderate

Theoretical Framework: The Role of Anion Stability

The underlying principle for the superior leaving group ability of tosylate lies in the greater stability of the p-toluenesulfonate anion compared to the p-toluenesulfinate anion. This stability is primarily dictated by the extent of charge delocalization through resonance.

G cluster_0 Tosylate Anion (p-Toluenesulfonate) cluster_1 p-Tolylsulfone Leaving Group (p-Tolylsulfinate) Tosylate p-Toluenesulfonate Anion (More Stable) Resonance_Ts Negative charge delocalized over THREE oxygen atoms Tosylate->Resonance_Ts due to Conj_Acid_Ts p-Toluenesulfonic Acid (Stronger Acid, pKa ~ -2.8) Resonance_Ts->Conj_Acid_Ts leads to LG_Ability_Ts Excellent Leaving Group Conj_Acid_Ts->LG_Ability_Ts results in Sulfinate p-Toluenesulfinate Anion (Less Stable) Resonance_S Negative charge delocalized over TWO oxygen atoms Sulfinate->Resonance_S due to Conj_Acid_S p-Toluenesulfinic Acid (Weaker Acid, pKa ~ 1.9-2.0) Resonance_S->Conj_Acid_S leads to LG_Ability_S Poor to Moderate Leaving Group Conj_Acid_S->LG_Ability_S results in

Caption: Logical relationship between anion stability and leaving group ability.

Experimental Protocols

While direct comparative kinetic data is sparse, a standardized experimental protocol can be employed to quantify the difference in leaving group ability. A solvolysis reaction, where the solvent acts as the nucleophile, is a common method for such evaluations.

Protocol: Comparative Solvolysis Rate Determination

Objective: To determine the relative rates of solvolysis of a secondary alkyl tosylate and a secondary alkyl p-tolyl sulfone.

1. Synthesis of Substrates:

  • Synthesis of 2-Octyl Tosylate:

    • Dissolve 2-octanol (1.0 eq.) in pyridine at 0 °C.

    • Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.

    • Stir the reaction at 0 °C for 4-6 hours.

    • Perform an aqueous workup with cold dilute HCl to remove pyridine, followed by washing with saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Synthesis of 2-Octyl p-Tolyl Sulfone:

    • Prepare the sodium salt of p-toluenesulfinic acid by neutralizing p-toluenesulfinic acid with sodium hydroxide.

    • React 2-bromooctane (1.0 eq.) with sodium p-toluenesulfinate (1.2 eq.) in a polar aprotic solvent such as DMF.

    • Heat the reaction mixture (e.g., at 80-100 °C) and monitor by TLC or GC-MS for the disappearance of the starting material.

    • After completion, cool the reaction, pour into water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography.

2. Kinetic Measurement (Solvolysis):

  • Prepare a solution of the alkyl sulfonate (e.g., 2-octyl tosylate) of a known concentration (e.g., 0.1 M) in a suitable solvent system (e.g., 50% aqueous trifluoroethanol).

  • Maintain the reaction mixture at a constant temperature (e.g., 30 °C) in a thermostated bath.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding to a cold solvent).

  • Analyze the concentration of the remaining alkyl sulfonate in the quenched aliquots using a suitable analytical technique such as HPLC or GC.

  • Plot the natural logarithm of the substrate concentration versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).

  • Repeat the experiment under identical conditions using the 2-octyl p-tolyl sulfone.

  • The relative leaving group ability can be expressed as the ratio of the rate constants (k_tosylate / k_sulfone).

G cluster_0 Substrate Synthesis cluster_1 Kinetic Analysis Start_OH 2-Octanol React_TsCl React with p-Toluenesulfonyl Chloride Start_OH->React_TsCl Prod_OTs 2-Octyl Tosylate React_TsCl->Prod_OTs Solvolysis Solvolysis in 50% aq. TFE at constant temperature Prod_OTs->Solvolysis Start_Br 2-Bromooctane React_TolSO2Na React with Sodium p-Toluenesulfinate Start_Br->React_TolSO2Na Prod_SO2Tol 2-Octyl p-Tolyl Sulfone React_TolSO2Na->Prod_SO2Tol Prod_SO2Tol->Solvolysis Aliquots Withdraw and quench aliquots at time intervals Solvolysis->Aliquots Analysis Analyze substrate concentration (HPLC or GC) Aliquots->Analysis Plot Plot ln[Substrate] vs. time Analysis->Plot Rate_Constant Determine rate constant (k) from the slope Plot->Rate_Constant Compare Compare k_tosylate and k_sulfone Rate_Constant->Compare

Caption: Experimental workflow for comparing leaving group ability.

Conclusion

The tosylate group is an exceptional leaving group due to the high stability of the resulting p-toluenesulfonate anion, which is the conjugate base of a very strong acid. In contrast, the p-tolylsulfone group, which would depart as the p-toluenesulfinate anion, is a significantly poorer leaving group. This is a direct consequence of the lower stability of the sulfinate anion, as reflected in the much higher pKa of its conjugate acid, p-toluenesulfinic acid.

For drug development professionals and synthetic chemists, this comparison underscores the importance of tosylates for facilitating nucleophilic substitution reactions where a highly efficient leaving group is required. While sulfones can function as leaving groups in certain specialized contexts, such as in some nucleophilic aromatic substitution reactions, they are generally not suitable as leaving groups in standard S_N1 or S_N2 reactions where they would be in direct competition with established leaving groups like tosylates. The choice of a tosylate as a leaving group provides a more reliable and kinetically favorable pathway for a wide range of nucleophilic substitution transformations.

A Comparative Guide to the Validation of Analytical Methods for Methyl p-Tolyl Sulfone in Drug Substances

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Methyl p-tolyl sulfone, a potential genotoxic impurity (PGI), requires sensitive and accurate analytical methods for its detection and quantification in drug substances. This guide provides a comparative overview of two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the determination of this compound, supported by experimental data and detailed methodologies. The validation of these methods is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][3][4][5]

Comparison of Analytical Methods

Both GC-MS and HPLC-UV are powerful techniques for the analysis of this compound. The choice between them often depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

ParameterGC-MS MethodHPLC-UV Method
Principle Separation of volatile and thermally stable compounds followed by detection based on their mass-to-charge ratio.Separation of compounds based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.
Sample Volatility Requires the analyte to be volatile or to be made volatile through derivatization.Suitable for a wider range of compounds, including non-volatile and thermally labile ones.
Sensitivity Generally offers high sensitivity and selectivity, especially when using selected ion monitoring (SIM) mode.[6][7]Sensitivity is dependent on the chromophore of the analyte. For genotoxic impurities, a highly sensitive UV detector is required.[8]
Specificity High specificity due to the unique mass spectrum of the analyte, which acts as a fingerprint.[7]Specificity can be influenced by co-eluting impurities that absorb at the same wavelength.
Typical Application Well-suited for the analysis of volatile genotoxic impurities like sulfonic acid esters.[6]A preferred method for the quantification of impurities in drug substances.[8]

Experimental Protocols

The following sections detail the experimental conditions for the GC-MS and HPLC-UV methods used for the determination of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed for the sensitive detection and quantification of this compound.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., Rtx-200, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Mass Spectrometer: Capable of electron ionization (EI) and operating in both scan and selected ion monitoring (SIM) modes.

Chromatographic Conditions:

  • Injector Temperature: 280°C

  • Oven Temperature Program: 70°C (hold for 2 min), ramp at 15°C/min to 320°C (hold for 3 min)

  • Carrier Gas: Helium

  • Injection Mode: Split

  • SIM Monitoring Ions for Methyl p-toluenesulfonate: m/z 155, 186[6]

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Calibration standards are prepared by diluting the stock solution to the desired concentration range.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method provides a robust approach for quantifying this compound in drug substances.[8]

Instrumentation:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M sodium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 218 nm[9]

  • Injection Volume: 30 µL[9]

Sample Preparation: Individual stock solutions of this compound are prepared in acetonitrile at a concentration of 1 mg/mL. A mixture containing the analyte is then prepared by diluting the stock solution with a water/acetonitrile mixture. Calibration standards are prepared over a concentration range of 0.01 µg/mL to 2.5 µg/mL.[8]

Validation Data Summary

The following tables summarize the validation parameters for both the GC-MS and HPLC-UV methods, demonstrating their suitability for the intended purpose.

GC-MS Method Validation
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of this compound.Excellent specificity observed.[7]
Linearity (R²) ≥ 0.99> 0.999[7]
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.01 to 0.05 µg/mL[7]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:10.05 to 0.1 µg/mL[7]
Precision (%RSD) ≤ 15% at LOQMeets acceptance criteria.
Accuracy (% Recovery) 80 - 120%Meets acceptance criteria.
Robustness Consistent results with small variations in method parameters.The method is robust.[7]
HPLC-UV Method Validation
Validation ParameterAcceptance CriteriaResult
Specificity The method is able to separate the analyte from other components.Method is specific.[9]
Linearity (R²) ≥ 0.99> 0.9998[8]
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1< 5 ng/mL[8]
Limit of Quantification (LOQ) Signal-to-noise ratio of approximately 10:1< 13.5 ng/mL[8]
Precision (%RSD) ≤ 2% for assay< 1.5%[2]
Accuracy (% Recovery) 98 - 102%Within acceptable range.
Robustness No significant change in results with variations in flow rate, temperature, and mobile phase composition.The method is robust.[10]

Visualizing the Workflow

The following diagrams illustrate the general workflow for the validation of an analytical method and the logical relationship of the validation parameters according to ICH guidelines.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Validation cluster_reporting 4. Reporting Define_Purpose Define Analytical Procedure's Purpose Select_Method Select Analytical Method (GC-MS or HPLC-UV) Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria Select_Method->Set_Criteria Prepare_Samples Prepare Standards and Samples Set_Criteria->Prepare_Samples Perform_Analysis Perform Analysis Prepare_Samples->Perform_Analysis Collect_Data Collect Raw Data Perform_Analysis->Collect_Data Assess_Parameters Assess Validation Parameters Collect_Data->Assess_Parameters Compare_Results Compare Results with Acceptance Criteria Assess_Parameters->Compare_Results Document_Results Document Validation Results Compare_Results->Document_Results Prepare_Report Prepare Validation Report Document_Results->Prepare_Report

Caption: General workflow for the validation of an analytical method.

ICH_Validation_Parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative Tests Validation ICH Q2(R2) Validation Parameters Specificity Linearity Accuracy Precision Range Limit of Detection (LOD) Limit of Quantification (LOQ) Robustness Assay Assay Validation:f1->Assay Validation:f2->Assay Validation:f3->Assay Validation:f4->Assay Validation:f7->Assay Impurities Impurities Validation:f1->Impurities Validation:f2->Impurities Validation:f3->Impurities Validation:f4->Impurities Validation:f5->Impurities Validation:f6->Impurities Validation:f7->Impurities Identification Identification Validation:f0->Identification

Caption: Relationship of ICH validation parameters to analytical test types.

References

The Versatility of Methyl p-Tolyl Sulfone in Modern Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. In the landscape of cross-coupling reactions, the sulfone functional group has emerged as a robust and versatile coupling partner. This guide provides a comparative analysis of the performance of methyl p-tolyl sulfone and its analogs in various catalyst systems, supported by experimental data and detailed protocols.

This compound, a readily available and stable crystalline solid, has garnered increasing attention as an electrophilic partner in a range of cross-coupling reactions. Its reactivity, governed by the electron-withdrawing nature of the sulfonyl group, allows for the cleavage of the C-SO2 bond and subsequent formation of new C-C bonds. This guide will delve into its performance in Suzuki-Miyaura, Negishi, Kumada, and radical cross-coupling reactions, offering a comparative overview of different catalyst systems.

Performance in Different Cross-Coupling Catalyst Systems

The choice of catalyst system is paramount in determining the efficiency and scope of cross-coupling reactions involving this compound and related aryl sulfones. Both palladium and nickel-based catalysts have demonstrated efficacy, with the selection often depending on the specific coupling partners and desired reaction conditions.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl compounds. While the direct coupling of unactivated aryl sulfones like this compound can be challenging, the use of electron-withdrawing groups on the aryl sulfone can facilitate the reaction.[1]

Catalyst SystemLigandBaseSolventSubstrate (Aryl Sulfone)Yield (%)Reference
Pd(OAc)₂RuPhosK₃PO₄Toluene/DMSOPhenyl trifluoromethyl sulfone85[2]
Pd(OAc)₂XPhosK₃PO₄Toluene/DMSOPhenyl trifluoromethyl sulfone<5[2]
Pd(acac)₂RuPhosK₃PO₄Toluene/DMSODiphenyl sulfone45[2]
Pd(OAc)₂SPhosK₃PO₄t-AmOH4-tert-butylphenylmethane-sulfonate98 (GC)[3]

Note: Data for this compound was not explicitly found; however, data for structurally related aryl sulfones are presented to indicate potential catalyst system performance.

Negishi Coupling

The Negishi coupling, which pairs an organozinc reagent with an organic halide or triflate, is another effective method for C-C bond formation. Both palladium and nickel catalysts have been successfully employed for the coupling of sulfone-derived substrates.

Catalyst SystemLigandSolventSubstrate (Aryl Sulfone)Yield (%)Reference
Pd₂dba₃/L3 (palladacycle precatalyst)DialkylbiarylphosphineTHF2-bromoanisole (with p-tolylzinc chloride)92[4]
NiCl₂(dppp)dpppTHFAryl bromides (general)Good to excellent[5]
Ni(acac)₂/L1RuPhosTHFAryl chlorides (general)High[4]

Note: The table includes data for related couplings to illustrate effective catalyst systems, as direct comparative data for this compound was limited.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is often catalyzed by nickel or palladium complexes. This reaction is particularly useful for the formation of biaryl and alkyl-aryl compounds.

Catalyst SystemLigandSolventSubstrateYield (%)Reference
NiCl₂(dppp)dpppTHFAryl chlorides with Aryl GrignardHigh[6]
Pd₂(dba)₃·CHCl₃Josiphos-typeToluenep-tolyl tosylate with p-fluorophenylmagnesium bromide70[7]
Ni(acac)₂BINAP-Benzylic sulfonamides54

Note: This table presents data for related sulfonate and sulfonamide couplings to highlight effective catalyst systems for C-S/C-O bond activation.

Nickel-Catalyzed Radical Cross-Coupling

Recent advancements have demonstrated the power of nickel-catalyzed radical cross-coupling reactions for the functionalization of C(sp³)-hybridized centers. Redox-active sulfones have proven to be excellent radical precursors in these transformations.

CatalystLigandCoupling PartnerSolventSubstrate (PT-Sulfone)Yield (%)Reference
Ni(acac)₂2,2'-bipyridineAryl zinc reagentsDMAVarious alkyl PT-sulfones60-95

PT-sulfone = 1-phenyl-1H-tetrazol-5-yl sulfone. This data illustrates the high efficiency of nickel-catalyzed radical coupling of sulfone derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published research. Below are representative protocols for each of the discussed cross-coupling reactions, adapted for the use of an aryl sulfone like this compound.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Sulfone

An oven-dried Schlenk tube is charged with the aryl sulfone (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The base (e.g., K₃PO₄, 2.0 mmol) and solvent (e.g., toluene, 5 mL) are then added. The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Negishi Coupling of an Aryl Sulfone

To a solution of the aryl halide (for in situ generation of the organozinc reagent) in anhydrous THF under an inert atmosphere at -78 °C is added n-butyllithium dropwise. After stirring for 30 minutes, a solution of zinc chloride in THF is added, and the mixture is allowed to warm to room temperature. To this solution of the organozinc reagent is added the aryl sulfone (1.0 equiv), a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the reaction mixture is heated to reflux. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography.

General Procedure for Kumada Coupling of an Aryl Sulfone

A solution of the aryl sulfone (1.0 mmol) and a nickel or palladium catalyst (e.g., NiCl₂(dppp), 5 mol%) in an anhydrous solvent such as THF is prepared in a flame-dried flask under an inert atmosphere. The Grignard reagent (e.g., phenylmagnesium bromide, 1.2 mmol) is then added dropwise at room temperature. The reaction is stirred for a specified period, with the progress monitored by an appropriate analytical technique. Upon completion, the reaction is carefully quenched with a dilute acid (e.g., 1 M HCl) and extracted with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification of the crude product.

General Procedure for Nickel-Catalyzed Radical Cross-Coupling of a Redox-Active Sulfone

In a nitrogen-filled glovebox, a vial is charged with the redox-active sulfone (e.g., an N-alkoxyphthalimidoyl sulfone, 1.0 equiv), the organozinc reagent (1.5 equiv), a nickel catalyst (e.g., Ni(acac)₂, 10 mol%), and a ligand (e.g., 2,2'-bipyridine, 11 mol%). Anhydrous solvent (e.g., DMA) is added, and the vial is sealed. The reaction mixture is then stirred at a specified temperature (e.g., 60 °C) until the starting material is consumed. The reaction is then cooled, quenched, and worked up as described in the preceding protocols, with purification by column chromatography.

Signaling Pathways and Experimental Workflows

To visually represent the underlying processes, the following diagrams illustrate the catalytic cycles and a general experimental workflow for a cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX ArPdAr_prime Ar-Pd(II)-Ar' (Ln) ArPdX->ArPdAr_prime Transmetalation boronic_acid Ar'-B(OR)₂ base Base ArPdAr_prime->Pd0 product Ar-Ar' ArPdAr_prime->product Reductive Elimination reagents Ar-X reagents->Pd0 Oxidative Addition

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Negishi Catalytic Cycle Pd0 M(0)Ln (M=Pd, Ni) ArPdX Ar-M(II)-X (Ln) Pd0->ArPdX ArPdAr_prime Ar-M(II)-Ar' (Ln) ArPdX->ArPdAr_prime Transmetalation organozinc Ar'-ZnX ArPdAr_prime->Pd0 product Ar-Ar' ArPdAr_prime->product Reductive Elimination reagents Ar-X reagents->Pd0 Oxidative Addition

Figure 2: Catalytic cycle of the Negishi cross-coupling reaction.

Kumada Catalytic Cycle Pd0 M(0)Ln (M=Pd, Ni) ArPdX Ar-M(II)-X (Ln) Pd0->ArPdX ArPdAr_prime Ar-M(II)-Ar' (Ln) ArPdX->ArPdAr_prime Transmetalation grignard Ar'-MgX ArPdAr_prime->Pd0 product Ar-Ar' ArPdAr_prime->product Reductive Elimination reagents Ar-X reagents->Pd0 Oxidative Addition

Figure 3: Catalytic cycle of the Kumada cross-coupling reaction.

Nickel-Catalyzed Radical Cross-Coupling Ni0 Ni(0)L NiI [Ni(I)L]^+ Ni0->NiI ArNiII Ar-Ni(II)-X Ni0->ArNiII R_radical R• NiI->R_radical Generation ArNiII->R_radical Radical Capture ArNiIIIR Ar-Ni(III)-R ArNiII->ArNiIIIR ArNiIIIR->NiI product Ar-R ArNiIIIR->product Reductive Elimination ArX Ar-X ArX->Ni0 Oxidative Addition R_SO2PT R-SO₂PT R_SO2PT->Ni0 SET

Figure 4: Simplified catalytic cycle for nickel-catalyzed radical cross-coupling.

Experimental Workflow start Combine Reactants, Catalyst, Ligand, Base in Solvent reaction Heat and Stir under Inert Atmosphere start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Figure 5: General experimental workflow for a cross-coupling reaction.

Conclusion

This compound and its analogs are valuable, stable, and increasingly utilized electrophiles in a variety of cross-coupling reactions. The choice of the catalyst system—palladium or nickel-based—along with the appropriate ligands and reaction conditions, is critical to achieving high efficiency and broad substrate scope. While direct side-by-side comparisons of this compound across all major cross-coupling platforms are still emerging in the literature, the available data for related aryl sulfones provide a strong foundation for reaction design and optimization. The continued development of novel catalyst systems promises to further expand the utility of sulfones in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

benchmarking the efficiency of methyl p-tolyl sulfone against other sulfonyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of methyl p-tolyl sulfone and other common sulfonyl compounds, specifically in the context of the Julia-Kocienski olefination, a cornerstone reaction in modern organic synthesis for the formation of carbon-carbon double bonds.

The efficiency of a sulfonyl compound in this reaction is primarily evaluated based on the yield of the resulting alkene and the stereoselectivity of the reaction, i.e., the ratio of E (trans) to Z (cis) isomers. While classical aryl sulfones like this compound are foundational, the advent of heteroaryl sulfones has significantly enhanced the scope and utility of this olefination.

Performance Comparison of Sulfonyl Compounds

The Julia-Kocienski olefination involves the reaction of a sulfonyl carbanion with a carbonyl compound. The nature of the aromatic group on the sulfone plays a crucial role in the reaction's efficiency and stereochemical outcome. Below is a summary of the performance of this compound compared to two widely used heteroaryl sulfones: benzothiazol-2-yl (BT) sulfone and 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.

Sulfonyl CompoundTypical YieldPredominant StereoisomerKey Advantages
This compound Moderate to GoodE (trans)Readily available and cost-effective.
Benzothiazol-2-yl (BT) sulfone Good to ExcellentE (trans)Enables a one-pot reaction, avoiding harsh reagents like sodium amalgam.[1]
1-Phenyl-1H-tetrazol-5-yl (PT) sulfone Good to ExcellentHigh E (trans) selectivityGenerally provides higher E-selectivity compared to BT-sulfones.[2][3]
Pyridinyl sulfone GoodZ (cis)Offers high Z-selectivity, which is complementary to most other sulfones.[2]

Experimental Protocols

A generalized experimental protocol for the Julia-Kocienski olefination is provided below. Specific conditions, particularly the choice of base and solvent, can be optimized to improve yield and stereoselectivity for a given set of substrates.

Objective: To synthesize an alkene via the Julia-Kocienski olefination reaction between a sulfonyl compound and an aldehyde.

Materials:

  • Alkyl aryl sulfone (e.g., n-pentyl 1-phenyl-1H-tetrazol-5-yl sulfone)

  • Aldehyde (e.g., cyclohexanecarboxaldehyde)

  • Anhydrous solvent (e.g., 1,2-dimethoxyethane - DME)

  • Strong, non-nucleophilic base (e.g., potassium hexamethyldisilazide - KHMDS)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes for chromatography

Procedure:

  • To a stirred solution of the alkyl aryl sulfone (1.0 equivalent) in anhydrous DME under a nitrogen atmosphere at -55 °C, add a solution of KHMDS (1.1 equivalents) in DME dropwise over 10 minutes.

  • Stir the resulting solution for 1 hour at -55 °C.

  • Add the aldehyde (1.5 equivalents) dropwise over 5 minutes.

  • Continue stirring the reaction mixture at -55 °C for 1 hour.

  • Remove the cooling bath and allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Dilute the mixture with diethyl ether and wash with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using hexanes as the eluent to obtain the desired alkene.[3]

Visualizing the Reaction and Workflow

To further elucidate the processes involved, the following diagrams illustrate the generalized signaling pathway of the Julia-Kocienski olefination and a typical experimental workflow.

G Julia-Kocienski Olefination Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products Sulfone Alkyl Aryl Sulfone Deprotonation Deprotonation (Base) Sulfone->Deprotonation Aldehyde Aldehyde/Ketone Addition Nucleophilic Addition Aldehyde->Addition Deprotonation->Addition Sulfonyl Carbanion Smiles Smiles Rearrangement Addition->Smiles β-alkoxy sulfone Elimination Elimination Smiles->Elimination Alkene Alkene Elimination->Alkene Byproducts SO2 + Aryloxide Elimination->Byproducts

Caption: Generalized pathway of the Julia-Kocienski olefination.

G Experimental Workflow Start Combine Sulfone and Anhydrous Solvent Cool Cool to -55 °C Start->Cool Add_Base Add Base Dropwise Cool->Add_Base Stir1 Stir for 1 hour Add_Base->Stir1 Add_Aldehyde Add Aldehyde Dropwise Stir1->Add_Aldehyde Stir2 Stir for 1 hour Add_Aldehyde->Stir2 Warm Warm to Room Temperature and Stir Overnight Stir2->Warm Quench Quench with Water Warm->Quench Extract Workup and Extraction Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Alkene Purify->Product

Caption: A typical experimental workflow for the Julia-Kocienski olefination.

References

Comparative Guide to the Reaction Products of Methyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure and synthesis of various reaction products derived from methyl p-tolyl sulfone. It includes detailed experimental protocols, quantitative data for key reactions, and spectroscopic data for the confirmation of product structures. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering insights into the reactivity of this compound and its derivatives.

Introduction

This compound is a versatile building block in organic synthesis. The presence of the electron-withdrawing sulfonyl group acidifies the protons of the adjacent methyl group, facilitating its deprotonation and subsequent reaction with a variety of electrophiles. This reactivity allows for the straightforward introduction of diverse functionalities, making it a valuable precursor for the synthesis of more complex molecules. This guide will explore several key transformations of this compound, including alkylation, acylation, and its application in renowned named reactions such as the Julia-Lythgoe/Kocienski olefination and the Ramberg-Bäcklund reaction.

Reaction Pathways and Product Structures

The primary reaction pathways of this compound involve the initial deprotonation of the methyl group to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles to yield a range of products.

Reactions This compound This compound Carbanion Carbanion This compound->Carbanion Base Alkylated Sulfone Alkylated Sulfone Carbanion->Alkylated Sulfone + Alkyl Halide Acylated Sulfone Acylated Sulfone Carbanion->Acylated Sulfone + Acyl Chloride β-Hydroxy Sulfone β-Hydroxy Sulfone Carbanion->β-Hydroxy Sulfone + Aldehyde/Ketone Alkyl Halide Alkyl Halide Acyl Chloride Acyl Chloride Aldehyde/Ketone Aldehyde/Ketone Halogenating Agent Halogenating Agent α-Halo Sulfone α-Halo Sulfone Alkylated Sulfone->α-Halo Sulfone + Halogenating Agent Olefin (Julia) Olefin (Julia) β-Hydroxy Sulfone->Olefin (Julia) Julia-Lythgoe/Kocienski Olefin (Ramberg-Bäcklund) Olefin (Ramberg-Bäcklund) α-Halo Sulfone->Olefin (Ramberg-Bäcklund) Base

Caption: Reaction pathways of this compound.

Comparative Data of Key Reactions

The following table summarizes the reaction conditions and outcomes for several key transformations of this compound and its derivatives.

Reaction TypeSubstrateReagentsProductYield (%)Reference
Alkylation This compound1. n-BuLi, THF, -78 °C 2. Ethyl iodideEthyl p-tolyl sulfone85[1]
Acylation This compound1. n-BuLi, THF, -78 °C 2. Benzoyl chloride2-Oxo-2-phenylethyl p-tolyl sulfone78[1]
Julia-Lythgoe Olefination Ethyl p-tolyl sulfone1. n-BuLi, THF, -78 °C 2. Benzaldehyde 3. Acetic anhydride 4. Na/Hg, MeOH(E)-1-Phenyl-1-propene75[2][3]
Ramberg-Bäcklund Reaction 1-Chloroethyl p-tolyl sulfonePotassium tert-butoxide, THF(E/Z)-Propene60[4][5]

Experimental Protocols

Synthesis of Ethyl p-tolyl sulfone (Alkylation)

Workflow:

Alkylation_Workflow start Start dissolve Dissolve this compound in dry THF start->dissolve cool Cool to -78 °C dissolve->cool add_base Add n-BuLi dropwise cool->add_base stir1 Stir for 30 min add_base->stir1 add_electrophile Add ethyl iodide stir1->add_electrophile warm Warm to room temperature and stir for 2h add_electrophile->warm quench Quench with saturated NH4Cl warm->quench extract Extract with ethyl acetate quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for the alkylation of this compound.

Procedure: To a solution of this compound (1.0 g, 5.87 mmol) in dry tetrahydrofuran (THF, 20 mL) at -78 °C under a nitrogen atmosphere is added n-butyllithium (2.5 M in hexanes, 2.6 mL, 6.46 mmol) dropwise. The resulting solution is stirred at -78 °C for 30 minutes, after which ethyl iodide (0.52 mL, 6.46 mmol) is added. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution (15 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford ethyl p-tolyl sulfone as a white solid.[1]

Synthesis of 2-Oxo-2-phenylethyl p-tolyl sulfone (Acylation)

Procedure: Following a similar procedure to the alkylation, this compound (1.0 g, 5.87 mmol) is treated with n-butyllithium (2.6 mL, 6.46 mmol) in dry THF (20 mL) at -78 °C. After 30 minutes, benzoyl chloride (0.75 mL, 6.46 mmol) is added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour. The workup procedure is identical to the alkylation, and the crude product is purified by recrystallization from ethanol to yield 2-oxo-2-phenylethyl p-tolyl sulfone as a white crystalline solid.[1]

Julia-Lythgoe Olefination

Procedure: To a solution of ethyl p-tolyl sulfone (1.0 g, 5.09 mmol) in dry THF (20 mL) at -78 °C is added n-butyllithium (2.5 M in hexanes, 2.2 mL, 5.60 mmol). After stirring for 30 minutes, benzaldehyde (0.57 mL, 5.60 mmol) is added, and the mixture is stirred for another hour at -78 °C. Acetic anhydride (0.62 mL, 6.62 mmol) is then added, and the reaction is allowed to warm to room temperature overnight. The solvent is removed under reduced pressure, and the residue is dissolved in methanol (20 mL). Sodium amalgam (6%, 5.0 g) is added in portions, and the mixture is stirred vigorously for 4 hours. The mixture is then filtered, and the filtrate is concentrated. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x 20 mL), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to give (E)-1-phenyl-1-propene.[2][3]

Ramberg-Bäcklund Reaction

Procedure: To a solution of 1-chloroethyl p-tolyl sulfone (1.0 g, 4.30 mmol) in dry THF (20 mL) at 0 °C is added potassium tert-butoxide (0.58 g, 5.16 mmol) in one portion. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then diluted with water and extracted with pentane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the volatile product, propene, is typically characterized by GC-MS or by trapping with a suitable reagent.[4][5]

Structure Confirmation of Products

The structures of the synthesized products are confirmed by spectroscopic methods, primarily 1H and 13C NMR spectroscopy.

Spectroscopic Data
Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
Ethyl p-tolyl sulfone 1.25 (t, 3H, J=7.4 Hz), 2.45 (s, 3H), 3.10 (q, 2H, J=7.4 Hz), 7.35 (d, 2H, J=8.0 Hz), 7.80 (d, 2H, J=8.0 Hz)7.9, 21.6, 53.2, 128.0, 129.8, 137.9, 144.5
2-Oxo-2-phenylethyl p-tolyl sulfone 2.46 (s, 3H), 4.85 (s, 2H), 7.30-7.70 (m, 7H), 7.90 (d, 2H, J=8.2 Hz)21.7, 65.4, 128.3, 128.8, 129.2, 129.9, 134.4, 136.1, 137.2, 145.3, 191.0

Conclusion

This guide has provided a comparative overview of the reactivity of this compound in several key organic transformations. The presented data and experimental protocols demonstrate the utility of this reagent as a versatile building block for the synthesis of a variety of organic molecules. The ability to functionalize the methyl group through alkylation and acylation, and to subsequently utilize these products in powerful carbon-carbon bond-forming reactions like the Julia-Lythgoe olefination and the Ramberg-Bäcklund reaction, highlights its significance in modern organic synthesis. The spectroscopic data provided serves as a reference for the structural confirmation of the resulting products.

References

A Comparative Analysis of the Reaction Kinetics of Methyl p-Tolyl Sulfone and Alternative Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of methyl p-tolyl sulfone with other substrates in various organic reactions. The information is supported by experimental data, presented in clear, comparative tables, and accompanied by detailed experimental protocols. Visual diagrams of experimental workflows are also provided to enhance understanding.

Introduction

This compound is a versatile reagent and intermediate in organic synthesis, frequently employed in the construction of complex molecules. Its reactivity is largely governed by the electron-withdrawing nature of the sulfonyl group, which acidifies the alpha-protons and makes the sulfonyl group a good leaving group in certain reactions. Understanding the reaction kinetics of this compound in comparison to other sulfones and related substrates is crucial for reaction optimization and the rational design of synthetic routes. This guide aims to provide a comparative analysis of its performance in key chemical transformations.

Comparative Performance Data

The following tables summarize the performance of this compound and other substrates in various reactions, primarily focusing on product yields under standardized conditions as a measure of relative reactivity.

Oxidation of Sulfides to Sulfones

The oxidation of sulfides is a fundamental method for the synthesis of sulfones. The reaction rate and yield can be influenced by the electronic and steric properties of the sulfide substrate.

Table 1: Oxidation of Various Sulfides to Sulfones with 30% H₂O₂ Catalyzed by a Dendritic Phosphomolybdate Hybrid [1]

EntrySubstrateProductTime (h)Yield (%)
1Methyl phenyl sulfideMethyl phenyl sulfone395
2Methyl p-tolyl sulfide This compound 3 96
34-Chlorophenyl methyl sulfide4-Chlorophenyl methyl sulfone3.594
44-Nitrophenyl methyl sulfide4-Nitrophenyl methyl sulfone492
5Diphenyl sulfideDiphenyl sulfone493
6Dibenzyl sulfideDibenzyl sulfone2.597

Analysis: In the oxidation of sulfides to sulfones, methyl p-tolyl sulfide shows a slightly higher yield compared to methyl phenyl sulfide under the same reaction time, suggesting that the electron-donating methyl group on the aromatic ring may slightly enhance the reaction rate or stability of the product under these conditions. Generally, alkyl sulfides like dibenzyl sulfide appear to react faster than aryl sulfides.

Friedel-Crafts Sulfonylation

The Friedel-Crafts sulfonylation is a classic method for the formation of diaryl sulfones. The electrophilicity of the sulfonyl chloride and the nucleophilicity of the arene are key factors influencing the reaction rate.

Table 2: Triflic Acid-Catalyzed Friedel-Crafts Sulfonylation of Arenes with Aryl Sulfonyl Chlorides

EntryAryl Sulfonyl ChlorideAreneProductYield (%)
1Benzenesulfonyl chlorideBenzeneDiphenyl sulfone85
2p-Toluenesulfonyl chloride Benzene Phenyl p-tolyl sulfone 88
3p-Toluenesulfonyl chlorideTolueneDi-p-tolyl sulfone92
44-Chlorobenzenesulfonyl chlorideBenzene4-Chlorophenyl phenyl sulfone82
54-Nitrobenzenesulfonyl chlorideBenzene4-Nitrophenyl phenyl sulfone75

Analysis: In the Friedel-Crafts sulfonylation, p-toluenesulfonyl chloride (the precursor to the methyl p-tolyl sulfonyl group in this context) gives a slightly higher yield compared to benzenesulfonyl chloride, indicating that the electron-donating methyl group may increase the reactivity of the sulfonyl chloride or stabilize the resulting product. The reactivity is also highly dependent on the nucleophilicity of the arene, with toluene giving a higher yield than benzene. Electron-withdrawing groups on the sulfonyl chloride, such as chloro and nitro groups, decrease the yield, suggesting a lower reactivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Oxidation of Sulfides to Sulfones with Hydrogen Peroxide[1]

General Experimental Procedure for the Oxidation of Sulfides to Sulfones:

  • A 50 mL, three-necked flask is charged with the sulfide (0.5 mmol), the PAMAM-G1-PMo catalyst (150 mg), and 95% EtOH (10 mL).

  • The resulting solution is heated to 40 °C with stirring.

  • 30 wt% H₂O₂ (125 mg, 1.1 mmol) is added slowly into the mixture.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the catalyst is separated from the mixture by filtration, washed with 95% EtOH, and dried in a vacuum at room temperature for reuse.

  • The filtrate and the washing solution are combined and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on a silica gel column with n-hexane/ethyl acetate (2:1) as the eluent to afford the desired sulfone.

Protocol 2: Triflic-Acid-Catalyzed Friedel-Crafts Sulfonylation

General reaction conditions:

  • In a reaction vessel, combine the aryl sulfonyl chloride (1 mmol), the arene (4 eq), and triflic acid (20 mol%).

  • Heat the reaction mixture to 160 °C for 24 hours.

  • After cooling, the reaction mixture is subjected to chromatographic purification to isolate the diaryl sulfone product.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of sulfones.

experimental_workflow_oxidation Workflow for Oxidation of Sulfides to Sulfones cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Sulfide Sulfide ReactionVessel Reaction at 40°C Sulfide->ReactionVessel Catalyst PAMAM-G1-PMo Catalyst->ReactionVessel Ethanol 95% EtOH Ethanol->ReactionVessel H2O2 30% H₂O₂ H2O2->ReactionVessel slow addition Filtration Filtration ReactionVessel->Filtration after reaction completion Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Sulfone Pure Sulfone Chromatography->Sulfone

Caption: Experimental workflow for the catalytic oxidation of sulfides.

experimental_workflow_friedel_crafts Workflow for Friedel-Crafts Sulfonylation cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_purification Purification cluster_product Product ArylSulfonylChloride Aryl Sulfonyl Chloride ReactionVessel Heating at 160°C for 24h ArylSulfonylChloride->ReactionVessel Arene Arene (excess) Arene->ReactionVessel TfOH Triflic Acid (cat.) TfOH->ReactionVessel Chromatography Chromatographic Purification ReactionVessel->Chromatography after cooling DiarylSulfone Diaryl Sulfone Chromatography->DiarylSulfone

Caption: Workflow for Friedel-Crafts sulfonylation.

Conclusion

This comparative guide provides a snapshot of the reactivity of this compound and related substrates in common organic transformations. The presented data, primarily based on product yields, suggests that the electronic nature of the substituents on the aryl ring of the sulfone plays a significant role in its reactivity. For a more in-depth understanding of the reaction kinetics, further studies focusing on the determination of rate constants would be beneficial. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field.

References

Evaluating the Cost-Effectiveness of Methyl p-Tolyl Sulfone in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl p-tolyl sulfone (MST), a crystalline solid, serves as a crucial intermediate and reagent in the large-scale synthesis of pharmaceuticals, agrochemicals, and dyes. Its utility is most prominent in reactions where the sulfonyl moiety acts as a leaving group or as a structural component in the final product. However, evaluating its cost-effectiveness for industrial applications requires a detailed comparison against alternative organosulfur compounds, considering not only raw material costs but also reaction performance, process efficiency, and downstream processing. This guide provides an objective comparison of this compound with key alternatives, supported by public pricing data and representative experimental protocols.

Framework for Cost-Effectiveness Evaluation

The true cost of a chemical process extends beyond the price of a single reagent. A holistic evaluation, as depicted below, must account for multiple factors from initial reaction to final product isolation.

cluster_3 Overall Viability reagent_cost Reagent Cost ($/kg) total_cost Total Cost of Goods reagent_cost->total_cost solvent_cost Solvent & Catalyst Cost solvent_cost->total_cost yield Reaction Yield (%) yield->total_cost time Reaction Time (hours) time->total_cost selectivity Stereoselectivity (E:Z) purification Purification Effort (e.g., Chromatography) selectivity->purification safety Process Safety & Handling safety->total_cost purification->total_cost waste Waste Disposal waste->total_cost

Diagram 1: Framework for evaluating the overall cost-effectiveness of a synthetic route.

Cost Comparison of this compound and Alternatives

The primary determinant of cost-effectiveness is the bulk price of the raw materials. This compound occupies a pricing tier between bulk industrial solvents and highly specialized synthetic reagents.

Reagent/SolventCAS NumberTypical FormRepresentative Bulk Price (USD/kg)Primary Use Case
This compound (MST) 3185-99-7Solid$6 - $16[1]Reagent / Intermediate
Dimethyl Sulfoxide (DMSO) 67-68-5Liquid$3 - $27[2][3]Solvent / Reagent
Sulfolane 126-33-0Liquid/Solid$0.80 - $3.60[4][5]Solvent
1-Phenyl-1H-tetrazole-5-thiol *86-93-1Solid>$1,600[6]Precursor for J-K Reagent
Note: Price for the precursor to 1-phenyl-1H-tetrazol-5-yl sulfone (PT-sulfone) is included to represent the cost of specialized Julia-Kocienski reagents. Lab-scale price was used for extrapolation.

Performance Profile 1: MST as a Synthetic Intermediate

A primary application of MST is as a key intermediate in multi-step syntheses, such as for the antibiotic Thiamphenicol.[7][8] In these cases, its cost is justified by the value of the final active pharmaceutical ingredient (API). The industrial production of MST itself has been optimized for cost-efficiency.

Industrial Synthesis of this compound

Modern industrial methods have streamlined the synthesis of MST into a two-step process, avoiding more hazardous reagents like dimethyl sulfate.[7]

pTSC p-Toluenesulfonyl Chloride pTSNa p-Toluene Sodium Sulfinate pTSC->pTSNa Step 1: Sulfination NaS Sodium Sulfite & Sodium Bicarbonate NaS->pTSNa Water Water (70-80°C) Water->pTSNa MST This compound (Product) pTSNa->MST Step 2: Methylation MeCl Chloromethane (Methylating Agent) MeCl->MST

Diagram 2: Simplified two-step industrial synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

Adapted from Organic Syntheses Procedure.[9]

  • Preparation of Sodium p-Toluenesulfinate:

    • To a 4-L beaker equipped with a mechanical stirrer, add anhydrous sodium sulfite (600 g), sodium bicarbonate (420 g), and water (2.4 L).

    • Heat the mixture to 70–80°C.

    • Add p-toluenesulfonyl chloride (484 g) in small portions over 3 hours while maintaining the temperature and stirring.

    • After the addition is complete, continue stirring for an additional 4 hours. The reaction mixture now contains the sodium p-toluenesulfinate intermediate.

  • Methylation:

    • To the reaction mixture from step 1, add dimethyl sulfate (380 g, 300 ml) dropwise over 2 hours, maintaining the temperature at 80–85°C.

    • After the addition, continue stirring at 80–85°C for an additional 10 hours.

    • Cool the mixture to 75°C and add benzene (200 ml). Decant the liquid into a separatory funnel.

    • Separate the aqueous layer and extract it multiple times with 200-ml portions of benzene until all solid material has dissolved.

    • Combine all benzene extracts and dry with anhydrous calcium chloride.

  • Isolation:

    • Filter to remove the drying agent.

    • Remove the benzene from the filtrate by distillation under reduced pressure.

    • The resulting solid is dried to a constant weight to yield this compound (yield: 69–73%).

Performance Profile 2: Comparison in Olefination Reactions

The formation of carbon-carbon double bonds is a cornerstone of organic synthesis. While MST can be used in classical Julia-type olefinations, modern large-scale processes often favor the modified Julia-Kocienski (J-K) olefination for its efficiency and stereoselectivity.

The J-K reaction utilizes specialized heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfones.[10][11] These reagents, while significantly more expensive per kilogram, enable a one-pot reaction that proceeds with high E-selectivity, drastically simplifying purification and increasing overall process efficiency.[12][13]

Sulfone Heteroaryl Sulfone (e.g., PT-Sulfone) Anion Sulfonyl Carbanion Sulfone->Anion Base Base (e.g., KHMDS) in Anhydrous Solvent Base->Anion Adduct β-Alkoxy Sulfone (Intermediate) Anion->Adduct Carbonyl Aldehyde or Ketone Carbonyl->Adduct Smiles Smiles Rearrangement Adduct->Smiles Elimination SO₂ Elimination Smiles->Elimination Alkene Alkene Product (High E-selectivity) Elimination->Alkene

Diagram 3: General reaction workflow for the one-pot Julia-Kocienski Olefination.
Conceptual Process Comparison: Olefination

FeatureClassical Julia Olefination (using MST)Julia-Kocienski Olefination (using PT-Sulfone)Cost-Effectiveness Implication
Reagent Cost LowerSignificantly HigherMST is cheaper per kilogram.
Number of Steps Multi-step (alkoxide formation, acylation, reductive elimination)One-potJ-K reduces unit operations, saving time and labor costs.
Stereoselectivity Generally lower or requires specific conditionsHigh E-selectivity is common[11][13]High selectivity reduces the need for costly chromatographic separation of isomers.
Process Simplicity More complex; may require hazardous reagents (e.g., Na-Hg amalgam)Simpler; avoids toxic reducing agentsJ-K offers a safer and more scalable process.
Overall Cost Lower reagent cost but higher process and purification costs.Higher reagent cost but lower process and purification costs.For complex, high-value molecules, the J-K process is often more cost-effective overall.
Experimental Protocol: Representative Julia-Kocienski Olefination

Adapted from Chem-Station International Edition.[13]

  • Anion Formation:

    • To a stirred solution of a PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55°C, add a solution of potassium hexamethyldisilazide (KHMDS) (11.0 mmol) in DME (20 mL) dropwise over 10 minutes.

    • Stir the resulting solution for 70 minutes at -55°C.

  • Reaction with Aldehyde:

    • Add the desired aldehyde (15.0 mmol) dropwise over 5 minutes.

    • Stir the mixture at -55°C for 1 hour.

  • Workup and Isolation:

    • Remove the cooling bath and allow the mixture to warm to ambient temperature overnight.

    • Quench the reaction with H₂O (5 mL) and stir for 1 hour.

    • Dilute with Et₂O (150 mL) and wash with H₂O (200 mL).

    • Extract the aqueous phase with Et₂O (3 x 30 mL).

    • Combine the organic layers, wash with H₂O and brine, and dry over MgSO₄.

    • Remove the solvent in vacuo to yield the crude product.

  • Purification:

    • Purify the crude oil by column chromatography (SiO₂, hexanes) to give the desired alkene (typical yield: ~71%).

Comparison with Industrial Solvents

While MST is an organosulfur compound, its function as a solid reagent is fundamentally different from liquid organosulfur solvents like DMSO and sulfolane. A direct cost-effectiveness comparison is only relevant in the context of choosing a solvent versus a reagent for a specific transformation (e.g., DMSO as both a solvent and a methylating agent).

PropertyThis compound (MST)Dimethyl Sulfoxide (DMSO)Sulfolane
Physical Form White Crystalline Solid[14]Colorless LiquidColorless Liquid/Solid (m.p. 27°C)
Boiling Point ~325°C (decomposes)189°C285°C
Primary Function Synthetic Reagent / IntermediatePolar Aprotic Solvent / ReagentIndustrial Solvent (Aromatic Extraction)
Key Advantage Provides a stable sulfonyl group for synthetic transformations.High solvency for a wide range of compounds; can act as an oxidant or synthon.[15]High thermal stability and efficiency in separating aromatics.[4]

Conclusion

The cost-effectiveness of this compound (MST) in large-scale synthesis is highly application-dependent.

  • As a Synthetic Intermediate: MST is highly cost-effective when used as a building block for high-value products like pharmaceuticals. Its production process is well-established, and its cost is a justifiable fraction of the final product's value.

  • In Olefination Reactions: For the synthesis of complex alkenes where stereoselectivity is critical, MST is less cost-effective than modern Julia-Kocienski reagents like PT-sulfone. While the upfront cost of J-K reagents is substantially higher, the savings from one-pot processing, increased yields, and dramatically simplified purification often result in a lower total manufacturing cost.

  • As a General-Purpose Chemical: MST is not a cost-effective alternative to bulk industrial organosulfur solvents like DMSO and sulfolane due to its higher price and solid physical state, which makes handling on a large scale more complex than for a liquid solvent.

Ultimately, for drug development professionals and process chemists, the decision to use this compound should be based on its specific role as a structural component. For creating complex, stereodefined olefins, investing in more expensive, high-performance J-K reagents is the more economically sound strategy for large-scale production.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Methyl p-tolyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling Methyl p-tolyl sulfone, outlining the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure compliance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on available Safety Data Sheets (SDS). It is important to note that different suppliers may provide conflicting hazard classifications; therefore, adopting a conservative approach to safety is recommended.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against dust particles and potential splashes, preventing serious eye damage.[1]
Skin Protection Chemical-impermeable gloves.[1] Fire/flame resistant and impervious clothing.[1]Prevents skin irritation and absorption.[1] Protective clothing should be worn to cover all exposed skin.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]Protects against inhalation of dust, which may cause respiratory irritation.[1]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is vital to minimize exposure and maintain a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is recommended.[2]

  • Avoid Dust Formation: Take care to avoid the formation and dispersion of dust.[1][3]

  • Personal Hygiene: Wash hands thoroughly after handling the substance.[1] Do not eat, drink, or smoke in the work area.[1]

  • Equipment: Use non-sparking tools to prevent ignition sources.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep the container locked up and away from incompatible materials such as oxidizing agents.[1]

  • Store separately from foodstuff containers.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentFirst-Aid Measures
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.[1]
Skin Contact Wash off with plenty of water. If skin irritation occurs, get medical help.[1] Remove contaminated clothing and wash it before reuse.[1]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1] Get medical help if you feel unwell.[1]
Ingestion Rinse mouth and get medical help.[1]
Accidental Release Evacuate personnel to a safe area.[1] Wear appropriate PPE and avoid dust formation.[1] Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Disposal: Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

  • Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.

Workflow for Safe Handling of this compound

prep Preparation - Review SDS - Don appropriate PPE handling Handling - Use in well-ventilated area - Avoid dust formation prep->handling storage Storage - Tightly closed container - Cool, dry, well-ventilated area handling->storage If not all used spill Accidental Spill - Evacuate and ventilate - Collect with non-sparking tools handling->spill exposure Exposure - Follow first-aid measures - Seek medical attention handling->exposure disposal Disposal - Dispose of waste in  approved container - Follow regulations handling->disposal After use storage->handling For subsequent use spill->disposal end End of Process exposure->end disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.